Strontium perchlorate
Description
Properties
CAS No. |
13450-97-0 |
|---|---|
Molecular Formula |
ClHO4Sr |
Molecular Weight |
188.08 g/mol |
IUPAC Name |
strontium;diperchlorate |
InChI |
InChI=1S/ClHO4.Sr/c2-1(3,4)5;/h(H,2,3,4,5); |
InChI Key |
GSMXFPGKQNHYPM-UHFFFAOYSA-N |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sr+2] |
Canonical SMILES |
OCl(=O)(=O)=O.[Sr] |
Other CAS No. |
13450-97-0 |
physical_description |
Strontium perchlorate appears as a colorless crystalline powder. Dangerous fire risk when in contact with organic materials. Used to make other chemicals. |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Anhydrous Strontium Perchlorate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the primary synthesis methodologies for anhydrous strontium perchlorate (B79767) (Sr(ClO₄)₂). Strontium perchlorate is a powerful oxidizing agent with applications ranging from pyrotechnics to laboratory synthesis and as a component in nonaqueous electrolytes for next-generation batteries.[1][2] The critical requirement for an anhydrous salt in electrochemical applications, where water can lead to undesirable side reactions, necessitates reliable and well-documented synthetic protocols.[1][3] This document details several viable synthetic routes, including the preparation of hydrated intermediates and their subsequent dehydration, as well as direct solid-state reactions. Comprehensive experimental protocols, a comparative summary of quantitative data, and safety precautions are provided to assist researchers in the safe and efficient laboratory-scale production of this compound.
Introduction
This compound (Sr(ClO₄)₂) is a white, crystalline, and highly hygroscopic inorganic salt.[4] Its primary value in research and development stems from its strong oxidizing properties and its role as a source of strontium ions.[2] Like other alkaline earth metal perchlorates, it is being investigated for use in electrochemical cells.[1] The presence of water in hydrated forms of this compound, such as the trihydrate (Sr(ClO₄)₂·3H₂O) and tetrahydrate (Sr(ClO₄)₂·4H₂O), is detrimental to the performance of nonaqueous battery systems.[1][2] Therefore, the synthesis of the anhydrous form is of significant importance.
This guide outlines the most common and effective methods for synthesizing anhydrous this compound, focusing on protocols that can be implemented in a standard laboratory setting.
Synthesis Methodologies
Two principal strategies are employed for the synthesis of anhydrous this compound:
-
Method A: Synthesis of Hydrated this compound and Subsequent Dehydration. This is a widely practiced two-step approach. First, a hydrated salt is synthesized through an aqueous reaction. This hydrated precursor is then thermally treated to remove the water of crystallization.
-
Method B: Direct Solid-State Synthesis. This method involves the direct reaction of solid precursors at elevated temperatures, often under vacuum, to yield the anhydrous product directly.
Method A: Dehydration of a Hydrated Precursor
This is the most frequently cited laboratory method for producing high-purity anhydrous this compound. The process begins with the synthesis of a hydrated form, typically via an acid-base reaction or metathesis.
2.1.1 Synthesis of Hydrated this compound
-
Acid-Base Reaction: Strontium carbonate or strontium hydroxide (B78521) is reacted with perchloric acid (HClO₄). The use of strontium carbonate is common, leading to the formation of this compound, water, and carbon dioxide gas.[4]
-
Reaction:SrCO₃ + 2HClO₄ → Sr(ClO₄)₂ + H₂O + CO₂
-
-
Metathesis Reaction: A double displacement reaction between strontium nitrate (B79036) and a soluble perchlorate, such as potassium perchlorate, in an aqueous solution.[4][5] The lower solubility of the potassium nitrate byproduct allows for its precipitation and removal upon cooling.[5]
-
Reaction:Sr(NO₃)₂ + 2KClO₄ → Sr(ClO₄)₂ + 2KNO₃
-
2.1.2 Dehydration Protocol
The isolated hydrated this compound is then subjected to controlled heating to remove water molecules. This step is critical, as improper heating can lead to decomposition. The anhydrous product must be handled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent rehydration.[1][3]
Method B: Direct Solid-State Synthesis from Strontium Carbonate and Ammonium (B1175870) Perchlorate
This method bypasses the aqueous intermediate and subsequent dehydration step. It involves the high-temperature reaction between strontium carbonate (SrCO₃) and ammonium perchlorate (NH₄ClO₄).[4][6] The reaction produces this compound along with gaseous ammonia, water, and carbon dioxide.[4]
-
Reaction:SrCO₃ + 2NH₄ClO₄ → Sr(ClO₄)₂ + 2NH₃ + H₂O + CO₂
This process can be optimized by grinding the reactants to increase surface area and by conducting the heating phase under vacuum to facilitate the removal of gaseous byproducts, driving the reaction to completion.[6]
Experimental Protocols
Caution: this compound is a strong oxidizing agent. All manipulations should be performed with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted in a well-ventilated fume hood. Contact with organic or other combustible materials may cause fire.[7][8]
Protocol 1: Synthesis via Dehydration of this compound Trihydrate
This protocol is adapted from Hyoung, J., et al. (2019).[1][3]
Step 1: Synthesis of Hydrated this compound
-
To a suitable reaction vessel, add a stoichiometric amount of strontium carbonate (SrCO₃).
-
Slowly and carefully add a 1:2 molar equivalent of perchloric acid (e.g., 70% HClO₄) to the strontium carbonate under constant stirring. The reaction will effervesce as CO₂ is released. Perform this in a fume hood.
-
Once the addition is complete and effervescence has ceased, gently heat the solution to ensure the reaction goes to completion.
-
Filter the resulting solution to remove any unreacted strontium carbonate.
-
Evaporate the water from the filtrate by gentle heating to obtain the crystalline hydrated this compound (e.g., Sr(ClO₄)₂·3H₂O).
Step 2: Dehydration
-
Thoroughly grind the obtained hydrated this compound powder in an agate mortar.[1][3]
-
Transfer the powder to a glass container suitable for heating.
-
Place the container in a programmable oven and heat at 250 °C (523 K) for an extended period. A duration of two weeks has been shown to be effective for complete dehydration.[1][3]
-
After heating, immediately transfer the resulting anhydrous this compound to an inert atmosphere glovebox (e.g., argon) to prevent moisture absorption.[1][3]
Protocol 2: Direct Synthesis from Strontium Carbonate and Ammonium Perchlorate
This protocol is based on the process described in U.S. Patent 1,824,101.[6]
-
In a ball mill, grind one molecular equivalent of strontium carbonate (SrCO₃) with two molecular equivalents of ammonium perchlorate (NH₄ClO₄).
-
(Optional but recommended for higher yield) Compress the ground mixture into tablets using a high-pressure press. This increases reactant contact.[6]
-
Place the ground powder or tablets in a reaction vessel connected to a vacuum line.
-
Heat the vessel in an oven to approximately 250 °C.
-
Maintain the heating under vacuum (e.g., pressure equivalent to one inch of mercury) for 9 to 12 hours.[6]
-
After the reaction period, cool the vessel to room temperature under vacuum before transferring the product to an inert atmosphere for storage.
Quantitative Data Presentation
The efficiency of anhydrous this compound synthesis varies significantly with the chosen method and specific reaction conditions. The following table summarizes key quantitative data from cited sources.
| Method | Reactants | Temperature (°C) | Time | Conditions | Yield | Reference |
| Dehydration | Sr(ClO₄)₂ Hydrate | 250 | - | - | 50% | [2] |
| Dehydration | Sr(ClO₄)₂·3H₂O | 250 | 2 weeks | Atmospheric | - | [1][3] |
| Solid-State | SrCO₃ + NH₄ClO₄ | Room Temp. | 24 hours | Grinding | ~13% (reaction) | [6] |
| Solid-State | SrCO₃ + NH₄ClO₄ | ~250 | 24 hours | Atmospheric | 50% | [6] |
| Solid-State | SrCO₃ + NH₄ClO₄ | ~250 | 9-12 hours | Vacuum | 86-88% | [6] |
Table 1: Comparison of Synthesis Protocols and Yields.
Physical and Chemical Properties
A summary of key properties for anhydrous this compound is provided below.
| Property | Value | Reference |
| Chemical Formula | Sr(ClO₄)₂ | [2] |
| Molar Mass | 286.51 g·mol⁻¹ | [2] |
| Appearance | White crystalline solid | [2] |
| Density | 2.973 g/cm³ | [2] |
| Melting Point | 477 °C (decomposes) | [2] |
| Crystal Structure | Orthorhombic | [1][2] |
| Solubility in Water | 309.7 g / 100 g | [2] |
| Solubility in Ethanol | 180.7 g / 100 g | [2] |
Table 2: Selected Properties of Anhydrous this compound.
Workflow Visualization
The following diagram illustrates the experimental workflow for the synthesis of anhydrous this compound via the dehydration of a hydrated precursor (Method A), which is a common and reliable laboratory-scale procedure.
Caption: Workflow for Synthesis of Anhydrous this compound via Dehydration.
References
- 1. Crystal structure of this compound anhydrate, Sr(ClO4)2, from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Buy this compound | 13450-97-0 [smolecule.com]
- 5. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. US1824101A - this compound composition and process of preparing the same - Google Patents [patents.google.com]
- 7. This compound | 13450-97-0 [chemicalbook.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Strontium Perchlorate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium perchlorate (B79767), with the chemical formula Sr(ClO₄)₂, is an inorganic compound that exists as a white crystalline solid.[1][2] It is a powerful oxidizing agent and is highly hygroscopic, readily absorbing moisture from the atmosphere.[1] This compound and its hydrates have garnered significant interest in various scientific and industrial fields, including pyrotechnics, analytical chemistry, and advanced battery research.[1][3] This technical guide provides an in-depth overview of the core chemical properties of strontium perchlorate, detailed experimental protocols for its synthesis and handling, and a summary of its key applications and safety considerations.
Core Chemical and Physical Properties
This compound is characterized by its high solubility in water and polar organic solvents.[1][4] The anhydrous form is of particular interest for applications requiring water-free conditions, such as in next-generation batteries.[5] Several hydrated forms are known, with the trihydrate and hexahydrate being common.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for anhydrous and hydrated this compound.
Table 1: General Properties of this compound
| Property | Anhydrous this compound | This compound Trihydrate | This compound Hexahydrate |
| Chemical Formula | Sr(ClO₄)₂ | Sr(ClO₄)₂·3H₂O | Sr(ClO₄)₂·6H₂O |
| Molecular Weight ( g/mol ) | 286.52[1][4] | 340.57[4][6] | 394.61[3] |
| Appearance | White crystalline solid[1] | White crystals | White crystals[3] |
| CAS Number | 13450-97-0[1] | 15650-09-6[4][8] | 13450-97-0[3] |
Table 2: Physical and Structural Properties
| Property | Value |
| Melting Point (°C) | <100 (hydrated forms)[3][4]; 477 (anhydrous, decomposes vigorously)[7] |
| Density (g/cm³) | 2.973 (anhydrous)[7] |
| Crystal Structure (Anhydrous) | Orthorhombic[1][9] |
| Space Group (Anhydrous) | Pbca[1][9] |
Table 3: Solubility Data
| Solvent | Solubility |
| Water | 309.7 g/100 g[7] |
| Methanol | 221.0 g/100 g[7] |
| Ethanol | Soluble[4] |
| Ethyl Acetate | 136.9 g/100 g[7] |
Experimental Protocols
Detailed methodologies for the synthesis and dehydration of this compound are crucial for researchers. The following protocols are based on established laboratory procedures.
Synthesis of this compound
1. Reaction of Strontium Carbonate with Perchloric Acid
This method involves the neutralization of perchloric acid with strontium carbonate.
-
Materials: Strontium carbonate (SrCO₃), Perchloric acid (HClO₄) solution.
-
Procedure:
-
Slowly add strontium carbonate to a solution of perchloric acid with constant stirring.
-
Continue the addition until effervescence (release of CO₂) ceases, indicating the neutralization is complete.
-
Filter the resulting solution to remove any unreacted strontium carbonate or impurities.
-
The filtrate, an aqueous solution of this compound, can then be concentrated and crystallized to obtain hydrated this compound.[4]
-
2. Metathesis Reaction with Strontium Nitrate (B79036) and Potassium Perchlorate
This synthesis route relies on the differential solubility of the resulting salts.
-
Materials: Strontium nitrate (Sr(NO₃)₂), Potassium perchlorate (KClO₄), deionized water.
-
Procedure:
-
Dissolve 212 grams of strontium nitrate in 250 ml of hot water (approximately 90°C).[1]
-
Slowly add 276 grams of potassium perchlorate to the hot solution while stirring continuously.[1]
-
Boil the solution to reduce the volume to approximately 150 ml.[1]
-
Cool the concentrated solution in an ice bath to precipitate potassium nitrate, which is less soluble in cold water.[1]
-
Filter the solution to separate the potassium nitrate precipitate.[1]
-
The remaining filtrate is a solution of this compound. Evaporation of the water will yield the solid product.[1]
-
Dehydration of Hydrated this compound
The preparation of anhydrous this compound is critical for moisture-sensitive applications.
-
Materials: this compound trihydrate (Sr(ClO₄)₂·3H₂O).
-
Procedure:
-
Thoroughly grind the hydrated this compound powder in an agate mortar.[10]
-
Place the powdered sample in a suitable container, such as a glass bottle.[10]
-
Heat the sample in an oven at 523 K (250 °C) for an extended period, typically two weeks, under atmospheric conditions to ensure complete removal of water.[10][11]
-
After dehydration, handle the anhydrous this compound in an inert atmosphere (e.g., an argon-filled glovebox) to prevent rehydration.[10]
-
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships pertaining to this compound.
Caption: Synthesis pathways for this compound.
Caption: Workflow for the dehydration of this compound.
Caption: Relationship between properties and applications.
Reactivity and Hazards
This compound is a strong oxidizing agent and poses a significant fire and explosion risk, especially when in contact with organic materials, reducing agents, or when heated.[4][12][13] It can accelerate the burning of combustible materials.[4][13] In case of fire, it may produce irritating, corrosive, and/or toxic gases.[4][14]
Safety Precautions:
-
Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.[1]
-
Store in a cool, dry, well-ventilated area away from combustible materials and reducing agents.[8]
-
Avoid heating the compound, as it may decompose explosively.[4]
-
In case of a spill, do not use combustible materials for cleanup.[13]
Applications in Research and Development
The unique properties of this compound make it a valuable compound in several areas of research and development.
-
Pyrotechnics: Like other strontium salts, it imparts a vibrant red color to flames and is used in the formulation of fireworks and flares.[3][7]
-
Analytical Chemistry: It serves as a reagent in various analytical procedures.[2][3]
-
Electrochemistry and Battery Research: The anhydrous form is being investigated as a potential electrolyte salt in next-generation batteries, such as magnesium-ion and calcium-ion batteries, due to its good solubility and thermal stability in organic solvents.[1][5]
-
Catalysis: Hydrated this compound has been shown to be an efficient catalyst for certain organic reactions, such as the synthesis of dihydropyrimidinones.[15]
-
Aerospace: It has been used in liquid injection thrust vector control (LITVC) systems in solid-propellant rockets.[7]
Conclusion
This compound is a compound with a distinct set of chemical and physical properties that make it highly useful in specialized applications, particularly where strong oxidizing capabilities and high solubility are required. Its role in emerging technologies like advanced battery systems highlights its continued importance in modern research and development. However, its hazardous nature necessitates strict adherence to safety protocols during handling and storage. This guide provides a foundational understanding for researchers and professionals working with this versatile and reactive compound.
References
- 1. Buy this compound | 13450-97-0 [smolecule.com]
- 2. CAS 13450-97-0: this compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound CAS#: 13450-97-0 [m.chemicalbook.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. This compound | 13450-97-0 [chemicalbook.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Crystal structure of this compound anhydrate, Sr(ClO4)2, from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of this compound anhydrate, Sr(ClO4)2, from laboratory powder X-ray diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. Perchloric acid, strontium salt (2:1) | Cl2O8Sr | CID 61607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Reaction Optimization of this compound Catalyzed Novel Protocol for Stereoselective Synthesis of Dihydropyrimidinones | Bentham Science [benthamscience.com]
crystal structure of strontium perchlorate anhydrate
An In-depth Technical Guide to the Crystal Structure of Strontium Perchlorate (B79767) Anhydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium perchlorate, with the chemical formula Sr(ClO₄)₂, is a powerful oxidizing agent known for its deliquescent nature.[1] While it has applications in pyrotechnics, its primary scientific interest, particularly in its anhydrous form, lies in its potential use as an inorganic salt in nonaqueous electrolytes for next-generation batteries. This compound is highly hygroscopic and can exist in several hydrated forms, including trihydrate, tetrahydrate, and nonahydrate versions, whose crystal structures have been previously identified.[2]
The presence of water in hydrated salts can lead to undesirable side reactions, diminishing electrochemical cell performance.[2] Therefore, understanding the synthesis and crystal structure of the anhydrous form is crucial for its application in energy storage and other moisture-sensitive systems. The difficulty in growing single crystals of the anhydrous phase meant that its structure was only recently determined from powder X-ray diffraction data. This guide provides a comprehensive overview of the synthesis, structural analysis, and crystallographic data of this compound anhydrate, Sr(ClO₄)₂.
Experimental Protocols
Synthesis of this compound Anhydrate
The synthesis of anhydrous this compound is achieved through the thermal dehydration of its hydrated counterpart. The established protocol is designed to completely remove water molecules from the crystal lattice.
Methodology:
-
Starting Material: The process begins with commercially available this compound trihydrate (Sr(ClO₄)₂·3H₂O, 98% purity).[2]
-
Grinding: The hydrated powder is thoroughly ground in an agate mortar to increase the surface area for efficient dehydration.[3][2]
-
Dehydration: The ground powder is placed in a glass bottle and heated in an oven at a constant temperature of 523 K (250 °C) for two weeks under standard atmospheric conditions.[2][4][5]
-
Inert Atmosphere Handling: Following dehydration, the resulting anhydrous Sr(ClO₄)₂ is immediately transferred to a glove-box with an argon atmosphere to prevent rehydration from ambient moisture.[3][2]
Caption: Workflow for the synthesis of anhydrous Sr(ClO₄)₂.
Powder X-ray Diffraction (PXRD) Analysis
The was determined and refined using laboratory powder X-ray diffraction data.[2][4][5]
Methodology:
-
Sample Preparation: The anhydrous Sr(ClO₄)₂ powder was ground again inside an argon-filled glove box.[2] It was then placed in a tightly sealed, dome-type X-ray sample holder.[2] To prevent hydration during the measurement, the dome was double-sealed using vacuum grease.
-
Data Collection: PXRD data were collected using a Bragg-Brentano diffractometer (PANalytical Empyrean).[2]
-
Radiation Source: Cu Kα₁ radiation (λ = 1.5406 Å) was used with a focusing primary Ge(111) monochromator.[2]
-
Detector: A position-sensitive PIXcel 3D 2x2 detector was employed for data acquisition.[2]
-
Scan Parameters: Data were collected over an angular range of 10° ≤ 2θ ≤ 130°, with a step size of 0.0131°. The total measurement time was 8 hours at room temperature.[2]
-
-
Structure Refinement: The crystal structure was refined from the collected powder diffraction data using the Rietveld method.[4]
Caption: Experimental workflow for PXRD analysis of Sr(ClO₄)₂.
Crystal Structure and Data
Structural Overview
The crystal structure of anhydrous this compound consists of strontium cations (Sr²⁺) and isolated perchlorate anions (ClO₄⁻).[2][4][5] It crystallizes in the orthorhombic space group Pbca and is isotypic with calcium perchlorate (Ca(ClO₄)₂) and Ca(AlD₄)₂.[2][4][5] The asymmetric unit contains one strontium site, two chlorine sites, and eight oxygen sites, all in general positions.[2][4][5]
The coordination environment around the strontium cation is a key feature of the structure. Each Sr²⁺ cation is coordinated by eight oxygen atoms, with each oxygen atom belonging to a different ClO₄⁻ tetrahedron.[2][4][5] The perchlorate tetrahedra themselves are slightly distorted.[3]
Caption: Coordination environment of the Sr²⁺ cation in Sr(ClO₄)₂.
Quantitative Crystallographic Data
The quantitative data derived from the Rietveld refinement of the PXRD analysis are summarized below.
| Parameter | Value | Reference |
| Chemical Formula | Sr(ClO₄)₂ | [1] |
| Molar Mass | 286.51 g·mol⁻¹ | [1] |
| Crystal System | Orthorhombic | [2][4][5] |
| Space Group | Pbca | [1][2][4][5] |
| Lattice Constant, a | 14.18206 Å | [1] |
| Lattice Constant, b | 9.78934 Å | [1] |
| Lattice Constant, c | 9.37624 Å | [1] |
| Unit Cell Volume (V) | 1301.73 ų | [1] |
| Formula Units (Z) | 8 | [2] |
| Calculated Density | 2.92 g·cm⁻³ | |
| Table 1: Key Crystallographic Data for this compound Anhydrate. |
| Parameter | Value | Reference |
| Sr²⁺ Coordination Number | 8 | [1][4] |
| Average Sr—O Distance | 2.582 Å | |
| O—Cl—O Angle Range | 105.4(7)° – 113.5(7)° | |
| Table 2: Selected Interatomic Distances and Angles. |
Structural Validation
The validity of the determined crystal structure model was confirmed using the bond valence sum (BVS) method.[4][5] The calculated BVS values for each ion were in excellent agreement with their expected formal oxidation states, thus validating the structural refinement.[3][4]
| Ion | Calculated Bond Valence Sum (valence units) | Reference |
| Sr | 2.18 | [4] |
| Cl1 | 6.99 | [4] |
| Cl2 | 6.96 | [4] |
| O1 | 1.91 | [4] |
| O2 | 2.08 | [4] |
| O3 | 2.06 | [4] |
| O4 | 2.03 | [4] |
| O5 | 1.96 | [4] |
| O6 | 2.02 | [4] |
| O7 | 2.03 | [4] |
| O8 | 2.04 | [4] |
| Table 3: Bond Valence Sum (BVS) Analysis Results. |
Conclusion
The has been successfully elucidated through rigorous synthesis and powder X-ray diffraction techniques. It adopts an orthorhombic structure in the Pbca space group, characterized by an eight-coordinate Sr²⁺ cation bonded to eight distinct perchlorate tetrahedra. The detailed experimental protocols and quantitative crystallographic data presented in this guide provide a foundational resource for researchers in materials science, battery technology, and inorganic chemistry. This structural understanding is essential for the rational design and application of anhydrous this compound in advanced electrochemical systems and other specialized fields.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Crystal structure of this compound anhydrate, Sr(ClO4)2, from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Crystal structure of this compound anhydrate, Sr(ClO4)2, from laboratory powder X-ray diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]
strontium perchlorate CAS number and identifiers
In-Depth Technical Guide: Strontium Perchlorate (B79767)
This technical guide provides a comprehensive overview of strontium perchlorate, including its chemical identifiers, physicochemical properties, and synthesis protocols. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Core Identifiers and Chemical Information
This compound is an inorganic compound with the chemical formula Sr(ClO₄)₂. It is a strong oxidizing agent and exists in both anhydrous and various hydrated forms. Below is a summary of its key identifiers.
| Identifier | Value | Reference |
| CAS Number | 13450-97-0 | [1][2][3] |
| EC Number | 236-614-2 | [1][4] |
| PubChem CID | 61607 | [1][5] |
| ChemSpider | 55515 | [1] |
| ECHA InfoCard | 100.033.272 | [1] |
| CompTox Dashboard | DTXSID30890693 | [1] |
| Molecular Formula | Sr(ClO₄)₂ | [1][2] |
| Synonyms | Strontium(II) perchlorate, Strontium diperchlorate | [1][4] |
Note: The primary CAS number 13450-97-0 is often used for the anhydrous form, but can also refer to hydrated forms.[2][3] A specific CAS number for the trihydrate form is 15650-09-6.[2]
Physicochemical Properties
This compound is a white, crystalline, deliquescent solid.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molar Mass | 286.51 g·mol⁻¹ (anhydrous) | [1] |
| Appearance | White crystals | [1] |
| Density | 2.973 g/cm³ | [1] |
| Melting Point | 477 °C (891 °F; 750 K) (decomposes vigorously) | [1] |
| Crystal Structure | Orthorhombic | [1] |
Solubility Data
This compound is highly soluble in water and various organic solvents.
| Solvent | Solubility ( g/100 g) | Reference |
| Water | 309.7 | [1] |
| Ethyl Acetate | 136.9 | [1] |
| Methanol | 221.0 | [1] |
| Ethanol | 180.7 | [1] |
| 1-Propanol | 140.4 | [1] |
| 1-Butanol | 113.5 | [1] |
| Isobutanol | 77.9 | [1] |
| Acetone | 140.1 | [1] |
Experimental Protocols: Synthesis
Synthesis of Hydrated this compound
A common method for preparing hydrated forms of this compound involves the reaction of strontium carbonate with perchloric acid.[2]
Methodology:
-
Dissolution: Dissolve pure strontium nitrate (B79036) in an excess of perchloric acid.
-
Neutralization: Carefully neutralize the excess acid by adding strontium carbonate until effervescence ceases.
-
Separation: Centrifuge the resulting solution to remove any solid impurities.
-
Crystallization: Chill the supernatant to precipitate crystals of hydrated this compound. The specific hydrate (B1144303) (e.g., trihydrate, tetrahydrate, nonahydrate) can depend on crystallization conditions.[1]
Synthesis of Anhydrous this compound
The anhydrous form can be prepared from the hydrated salt.
Methodology:
-
Dehydration: Heat a hydrated form of this compound at 250 °C (482 °F). This method typically results in a yield of around 50%.
-
Alternative Method: An alternative route involves the addition of anhydrous perchloric acid to a solution of strontium ions in anhydrous trifluoroacetic acid. The precipitated solid is then filtered, and any excess acid is removed under a vacuum.[1]
Applications in Research
While not directly used in drug development, this compound serves as a reagent and tool in various research contexts:
-
Analytical Chemistry: It is used as a reagent in analytical procedures for the identification and quantification of substances.[5]
-
Electrochemistry: Due to its ionic conductivity, it finds use in studies related to the development of batteries and fuel cells.[5]
-
Environmental Studies: It is involved in research on the behavior of perchlorates within soil and water systems.[5]
-
Pyrotechnics: It is used to create red flames in pyrotechnic compositions and has been part of experimental flash powders.[1]
References
strontium perchlorate safety data sheet (SDS) information
An In-depth Technical Guide to the Safety of Strontium Perchlorate (B79767)
This guide provides comprehensive safety information for strontium perchlorate (Sr(ClO₄)₂), intended for researchers, scientists, and drug development professionals. The information is compiled from various Safety Data Sheets (SDS) and chemical safety resources.
Chemical Identification and Physical Properties
This compound is a powerful oxidizing agent that exists in anhydrous and various hydrated forms.[1][2][3] It is a white, crystalline, hygroscopic solid that is soluble in water and several polar organic solvents.[1][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | Sr(ClO₄)₂ | [3][5] |
| Molar Mass | 286.52 g/mol (anhydrous) | [1][2] |
| 340.57 g/mol (trihydrate) | [1][2] | |
| 394.61 g/mol (hexahydrate) | [1][2][6] | |
| Appearance | White crystalline solid | [1][2][4][5] |
| Melting Point | <100 °C (decomposes) | [1][4] |
| Density | 2.973 g/cm³ | [3] |
| Solubility in Water | 309.7 g/100 g | [3] |
| Other Solubilities | Soluble in ethanol, methanol, acetone | [1][3][4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance due to its strong oxidizing properties.[4][7] It can cause or contribute to the combustion of other materials and poses a significant fire and explosion risk, especially when in contact with combustible or reducing agents.[1][2][8][9]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Oxidizing Solids | Category 2 | H272: May intensify fire; oxidizer |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Source: GHS labelling information[3]
Health Hazard Information
Exposure to this compound can cause severe irritation to the skin, eyes, and respiratory tract.[1][4][8][10] Inhalation, ingestion, or direct contact may lead to severe injury or burns.[1][8] The toxicological properties have not been fully investigated.[7]
Table 3: Toxicological Data
| Exposure Route | Effect | Data |
| Acute Oral Toxicity | Not fully investigated | No data available |
| Acute Dermal Toxicity | Not fully investigated | No data available |
| Acute Inhalation Toxicity | Not fully investigated | No data available |
| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA | [7] |
Fire and Explosion Hazard Data
As a strong oxidizer, this compound can ignite combustible materials such as wood, paper, oil, and clothing.[1][2][7][8] It may decompose explosively when heated or contaminated and can react explosively with hydrocarbons.[1][2]
Table 4: Fire and Explosion Data
| Parameter | Information |
| Flammability | Oxidizer; accelerates burning |
| Suitable Extinguishing Media | Water spray, CO₂, dry chemical, or foam.[7] For large fires, flood the area with water from a distance.[8] |
| Unsuitable Extinguishing Media | Do not use dry chemical or foam for small fires.[8] |
| Hazardous Combustion Products | May produce irritating, corrosive, and/or toxic gases, including chlorine.[1][11] |
| Special Firefighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective gear.[7] Containers may explode when heated.[1][2][8] |
Exposure Controls and Personal Protection
To minimize exposure, appropriate engineering controls and personal protective equipment (PPE) must be used.
Table 5: Exposure Controls and Personal Protective Equipment
| Control Parameter | Recommendation |
| Engineering Controls | Use only outdoors or in a well-ventilated area.[7] Ensure eyewash stations and safety showers are close to the workstation.[7] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles (e.g., OSHA 29 CFR 1910.133 or European Standard EN166).[7] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[7] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A particulates filter conforming to EN 143 is recommended.[7] |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice.[7] Wash hands and any exposed skin thoroughly after handling.[7] |
Handling, Storage, and Disposal
Proper handling, storage, and disposal procedures are critical to ensure safety.
Table 6: Handling, Storage, and Disposal Recommendations
| Aspect | Recommendation |
| Handling | Keep away from heat, sparks, open flames, and hot surfaces.[7] Avoid breathing dust.[7] Wear personal protective equipment.[7] Keep away from clothing and other combustible materials.[7] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][10] Store locked up.[7] Do not store near combustible materials.[7][10] Incompatible with strong reducing agents and combustible materials.[7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[7] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[7] Do not empty into drains.[7] |
Experimental Protocols
A general protocol to assess oxidizing strength involves:
-
Mixing the substance with a standardized combustible material (e.g., cellulose) in various ratios.
-
Forming the mixture into a pile of a specified dimension.
-
Igniting the pile with a standardized flame or hot wire.
-
Measuring the time it takes for the reaction to propagate along the length of the pile.
-
Comparing the burning rate of the mixture to that of a reference substance (e.g., potassium bromate (B103136) or calcium peroxide) mixed with cellulose.
-
Classifying the substance into a packing group based on the comparison.
Visualizations
The following diagrams illustrate key safety-related concepts for this compound.
Caption: Hazard relationships for this compound.
Caption: Safe handling workflow for this compound.
References
- 1. This compound CAS#: 13450-97-0 [m.chemicalbook.com]
- 2. This compound | 13450-97-0 [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 13450-97-0 [smolecule.com]
- 5. CAS 13450-97-0: this compound | CymitQuimica [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. echemi.com [echemi.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. nj.gov [nj.gov]
An In-depth Technical Guide on the Solubility of Strontium Perchlorate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of strontium perchlorate (B79767) in a range of common solvents. The data presented herein is critical for professionals in research and development, particularly in fields where strontium salts are utilized, such as in pyrotechnics, as oxidizing agents, and in the development of novel electrolyte systems.[1] This document compiles quantitative solubility data, details established experimental methodologies for solubility determination, and presents a logical workflow for these processes.
Core Data: Solubility of Strontium Perchlorate
The solubility of this compound, a hygroscopic white crystalline solid, varies significantly with the solvent and temperature.[1][2] Below are tabulated data summarizing its solubility in water at various temperatures and in several organic solvents.
Table 1: Solubility of this compound in Water
The solubility of this compound in water increases with temperature. The solid phase in equilibrium with the saturated solution changes as the temperature increases.[3]
| Temperature (°C) | Solubility (mol/kg H₂O) | Solid Phase |
| 0 | 8.16 | Sr(ClO₄)₂ · 4H₂O |
| 25 | 10.67 | Sr(ClO₄)₂ · 2H₂O |
| 40 | 12.70 | 3Sr(ClO₄)₂ · 2H₂O |
Table 2: Solubility of this compound in Various Organic Solvents
The following data represents the solubility of this compound in several organic solvents. It is important to note that while a standard temperature of 25°C (77°F) is generally implied for such data, it is best practice to confirm this in experimental settings.[4]
| Solvent | Chemical Formula | Solubility ( g/100 g of solvent) |
| Methanol | CH₃OH | 221.0 |
| Ethanol | C₂H₅OH | 180.7 |
| 1-Propanol | C₃H₇OH | 140.4 |
| 1-Butanol | C₄H₉OH | 113.5 |
| Isobutanol | (CH₃)₂CHCH₂OH | 77.9 |
| Acetone | C₃H₆O | 140.1 |
| Ethyl Acetate | C₄H₈O₂ | 136.9 |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental to understanding the physicochemical properties of a compound. The following are detailed methodologies for key experiments related to the solubility of this compound.
Synthesis of this compound Hydrate (B1144303)
Hydrated forms of this compound can be prepared in the laboratory for subsequent solubility studies.
Materials:
-
Strontium nitrate (B79036) (Sr(NO₃)₂)
-
Perchloric acid (HClO₄)
-
Strontium carbonate (SrCO₃)
-
Deionized water
-
Centrifuge
-
Crystallization dish
Procedure:
-
Dissolve pure strontium nitrate in an excess of perchloric acid.
-
Carefully neutralize the excess acid by adding strontium carbonate until effervescence ceases.
-
Centrifuge the solution to separate any solid impurities.
-
Transfer the supernatant to a crystallization dish.
-
Cool the solution to precipitate crystals of hydrated this compound.[4]
Preparation of Anhydrous this compound
For studies requiring the anhydrous form, the hydrated salt must be dehydrated.
Materials:
-
Hydrated this compound (e.g., Sr(ClO₄)₂·3H₂O)
-
Drying oven
-
Vacuum desiccator
Procedure:
-
Place the hydrated this compound in a shallow dish.
-
Heat the hydrate in a drying oven at 250°C (482°F). Note that this process may have a yield of around 50%.
-
Alternatively, for a higher purity product, add anhydrous perchloric acid to a solution of strontium ions in anhydrous trifluoroacetic acid.
-
Filter the resulting precipitate and remove any excess acid under vacuum.[4]
Determination of Solubility via the Isothermal Saturation Method
This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.
Materials:
-
Anhydrous this compound
-
Selected solvent (e.g., water, ethanol)
-
Thermostatically controlled water bath or shaker
-
Volumetric flasks and pipettes
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Appropriate analytical instrumentation for concentration measurement (e.g., gravimetric analysis after solvent evaporation, ICP-OES for strontium concentration).
Procedure:
-
Add an excess of anhydrous this compound to a known volume of the chosen solvent in a sealed flask.
-
Place the flask in a thermostatically controlled shaker bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). It is advisable to sample at multiple time points (e.g., 24, 36, and 48 hours) to confirm that the concentration is no longer changing.
-
Once equilibrium is established, allow the solution to stand undisturbed in the temperature-controlled bath for several hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pre-heated (or pre-cooled to the bath temperature) pipette fitted with a filter to prevent the transfer of solid particles.
-
Accurately weigh the collected sample of the saturated solution.
-
Determine the concentration of this compound in the sample. A common method is to evaporate the solvent to dryness and weigh the remaining solid residue.
-
Calculate the solubility in the desired units (e.g., g/100 g solvent, mol/kg solvent).
Determination of Solubility as a Function of Temperature (Polythermal Method)
This method is used to construct a solubility curve by observing the temperature at which a solution of known concentration becomes saturated.[5]
Materials:
-
This compound
-
Solvent
-
Test tube
-
Thermometer
-
Stirring rod
-
Water bath with heating and cooling capabilities
Procedure:
-
Accurately weigh a known mass of this compound and transfer it to a test tube.
-
Add a precise volume of the solvent to the test tube.
-
Heat the test tube in a water bath while continuously stirring until all the solid has dissolved.
-
Remove the test tube from the hot water bath and allow it to cool slowly while continuing to stir.
-
Carefully observe the solution and record the temperature at which the first crystals of this compound appear. This is the saturation temperature for that specific concentration.
-
Add a small, known volume of solvent to the test tube to create a new, more dilute solution.
-
Repeat steps 3-5 to determine the new saturation temperature.
-
Continue this process of dilution and temperature determination to generate a series of data points.
-
Plot the calculated solubility (in g/100 g solvent) versus the observed saturation temperature to construct the solubility curve.[5]
Visualizing the Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: A flowchart outlining the key stages in the experimental determination of this compound solubility.
References
- 1. Buy this compound | 13450-97-0 [smolecule.com]
- 2. This compound CAS#: 13450-97-0 [m.chemicalbook.com]
- 3. 13450-97-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. fountainheadpress.com [fountainheadpress.com]
In-depth Technical Guide: Thermal Decomposition of Strontium Perchlorate
Introduction
Strontium perchlorate (B79767), Sr(ClO₄)₂, is a powerful oxidizing agent with applications in various fields, including pyrotechnics where it imparts a characteristic red flame.[1] A thorough understanding of its thermal decomposition is paramount for ensuring its safe handling, storage, and application, as well as for predicting its behavior in various formulations. This technical guide provides a consolidated overview of the thermal decomposition of strontium perchlorate, drawing from available scientific literature. It covers the decomposition pathway, thermal stability, and the methodologies used to characterize these properties.
Physicochemical Properties
Anhydrous this compound is a white, crystalline, and hygroscopic solid.[1] It is soluble in water and alcohol. Several hydrated forms of this compound are known to exist.[1] The anhydrous form is of primary interest for thermal decomposition studies, as the presence of water can significantly alter the decomposition pathway and energetics.
Thermal Decomposition Pathway
The thermal decomposition of anhydrous metal perchlorates, particularly those of the alkali and alkaline earth metals, generally proceeds via a redox reaction where the perchlorate anion (ClO₄⁻) oxidizes the metal cation. However, for metals with a stable lower oxidation state, the decomposition typically results in the formation of the metal chloride and the evolution of oxygen gas. For this compound, the expected decomposition reaction is as follows:
Sr(ClO₄)₂ (s) → SrCl₂ (s) + 4O₂ (g)
This reaction is highly exothermic and results in a significant mass loss due to the release of oxygen gas.
Thermal Stability and Decomposition Temperatures
Available data on the specific decomposition temperatures of this compound is limited in publicly accessible literature. However, some key thermal properties have been reported. The melting point of this compound is cited as 477 °C, at which it is noted to decompose vigorously.[1] Another source suggests that the compound is stable up to at least 120 °C before decomposition begins.[2]
A comparative study on the thermal stability of various metal perchlorates indicates that the polarizing power of the cation plays a significant role in the decomposition temperature.[3] Cations with higher charge density tend to destabilize the perchlorate anion, leading to lower decomposition temperatures.[3]
Experimental Protocols for Thermal Analysis
The primary techniques for studying the thermal decomposition of solids like this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3][4] These methods provide quantitative data on mass changes and heat flow as a function of temperature.
Sample Preparation
Due to the hygroscopic nature of this compound, sample preparation is a critical step to ensure the analysis is performed on the anhydrous form.[1]
-
Dehydration: The hydrated form of this compound is heated in a vacuum oven to obtain the anhydrous salt. A typical procedure involves heating the sample to a temperature sufficient to drive off water without initiating decomposition.
-
Sample Weighing: A small, precisely weighed sample (typically 1-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).[3]
-
Inert Atmosphere: To prevent any unwanted side reactions, the sample should be handled and loaded into the analysis instrument under an inert atmosphere, such as in a glovebox.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.
-
Instrumentation: A calibrated thermogravimetric analyzer is used.
-
Atmosphere: The experiment is typically conducted under a dynamic inert atmosphere (e.g., nitrogen or argon) with a constant flow rate.[3]
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.[3]
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition and the percentage of mass loss for each decomposition step are determined from this curve.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between the sample and a reference material as a function of temperature.
-
Instrumentation: A calibrated differential scanning calorimeter is used.
-
Crucibles: Samples are sealed in hermetic pans, often made of aluminum or gold, to contain any evolved gases and prevent interaction with the instrument.
-
Atmosphere and Heating Program: Similar to TGA, the experiment is run under a controlled inert atmosphere with a linear heating rate.[3]
-
Data Analysis: The DSC curve shows endothermic (heat absorbing) and exothermic (heat releasing) events. Melting is an endothermic process, while decomposition is typically exothermic. The onset temperature, peak temperature, and enthalpy (ΔH) of these transitions can be calculated from the curve.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the thermal analysis of this compound.
Caption: A generalized workflow for the thermal analysis of this compound.
Logical Relationship of Cation Properties to Thermal Stability
The thermal stability of alkaline earth metal perchlorates is influenced by the properties of the metal cation. This relationship can be visualized as follows:
Caption: The relationship between cation properties and perchlorate thermal stability.
Conclusion
References
An In-depth Technical Guide on the Hygroscopic Nature of Strontium Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium perchlorate (B79767), with the chemical formula Sr(ClO₄)₂, is a powerful oxidizing agent that is notable for its pronounced hygroscopic and deliquescent properties. This white, crystalline solid readily absorbs moisture from the atmosphere, a characteristic that significantly influences its handling, storage, and applications. Its ability to attract and retain water molecules leads to the formation of various hydrates, with the trihydrate (Sr(ClO₄)₂·3H₂O) being a common commercially available form.[1][2] Understanding the hygroscopic nature of strontium perchlorate is crucial for its effective and safe use in research and development, particularly in applications where water content is a critical parameter.
This technical guide provides a comprehensive overview of the hygroscopic properties of this compound, including its physical and chemical characteristics, known hydrated forms, and detailed experimental protocols for its synthesis and the determination of its hygroscopic behavior.
Physicochemical Properties
A summary of the key physicochemical properties of anhydrous this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | Sr(ClO₄)₂ | [1] |
| Molar Mass | 286.52 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Density | 2.973 g/cm³ | [1] |
| Melting Point | 477 °C (decomposes vigorously) | [1] |
| Solubility in Water | 309.7 g/100 g H₂O | [1] |
Hygroscopicity and Deliquescence
This compound is classified as a deliquescent substance, meaning it will absorb enough moisture from the air to dissolve and form a liquid solution.[1] This process occurs above a specific ambient relative humidity known as the Critical Relative Humidity (CRH).
Quantitative Hygroscopicity Data
The table below presents solubility data for this compound in water at various temperatures, which is indicative of its high affinity for water.
| Temperature (°C) | Solubility ( g/100 g H₂O) |
| 0 | 236.4 |
| 25 | 309.7 |
| 40 | 366.5 |
Data extrapolated from molar solubility provided in various sources.
Hydrated Forms of this compound
This compound is known to exist in several hydrated forms, where water molecules are incorporated into the crystal lattice. The most commonly cited hydrates are:
-
This compound Nonahydrate (Sr(ClO₄)₂·9H₂O) [1]
The formation of these hydrates is dependent on the conditions of crystallization, such as temperature and water activity.
Experimental Protocols
Synthesis of Hydrated this compound
A general method for the preparation of hydrated this compound involves the reaction of strontium carbonate with perchloric acid.[1]
Materials:
-
Strontium carbonate (SrCO₃)
-
Perchloric acid (HClO₄, 60-70%)
-
Deionized water
-
Centrifuge and tubes
-
Crystallizing dish
Procedure:
-
In a fume hood, dissolve a slight excess of strontium carbonate in perchloric acid solution with gentle stirring. The excess carbonate is to ensure the complete neutralization of the acid.
-
Once the effervescence ceases, centrifuge the solution to separate the unreacted strontium carbonate.
-
Decant the supernatant into a clean crystallizing dish.
-
Allow the solution to evaporate slowly at room temperature or under controlled gentle heating to induce crystallization.
-
Collect the resulting crystals of hydrated this compound by filtration.
-
The crystals can be air-dried or dried in a desiccator over a suitable drying agent.
Dehydration of this compound Trihydrate to Anhydrous Form
The following protocol is adapted from a published crystal structure determination of anhydrous this compound.[3]
Materials:
-
This compound trihydrate (Sr(ClO₄)₂·3H₂O)
-
Agate mortar and pestle
-
Glass bottle
-
High-temperature oven
-
Glove box with an inert atmosphere (e.g., argon)
Procedure:
-
Thoroughly grind the this compound trihydrate powder in an agate mortar.
-
Transfer the ground powder to a glass bottle.
-
Place the bottle in an oven and heat at 250 °C (523 K) for an extended period (e.g., two weeks) under atmospheric conditions to ensure complete dehydration.
-
After dehydration, immediately transfer the bottle containing the anhydrous this compound into a glove box with an inert atmosphere to prevent rehydration from ambient moisture.
Determination of Hygroscopicity (General Protocol using Dynamic Vapor Sorption - DVS)
Dynamic Vapor Sorption (DVS) is a standard method for characterizing the hygroscopicity of materials.[5] While a specific DVS isotherm for this compound is not available, the following general protocol outlines the experimental procedure.
Instrumentation:
-
Dynamic Vapor Sorption (DVS) Analyzer
Procedure:
-
A small, accurately weighed sample of anhydrous this compound (typically 1-10 mg) is placed in the DVS instrument's sample pan.
-
The sample is initially dried under a stream of dry nitrogen gas (0% relative humidity, RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved.
-
The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments) from 0% to 95% RH. At each step, the instrument maintains the set RH until the sample mass equilibrates (i.e., the rate of mass change is below a defined threshold).
-
After reaching the maximum RH, a desorption isotherm is typically measured by decreasing the RH in a stepwise manner back to 0%.
-
The change in mass at each RH step is recorded, and a sorption/desorption isotherm is generated by plotting the percentage change in mass against the relative humidity. The deliquescence point is identified as the RH at which a sharp and significant increase in mass occurs.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, dehydration, and hygroscopicity analysis of this compound.
Caption: Reversible thermal dehydration and hydration of this compound.
Caption: Recommended workflow for the safe handling of hygroscopic this compound to minimize water absorption.
Applications Related to Hygroscopicity
The hygroscopic nature of this compound can be both a challenge and a feature in various applications:
-
Electrolyte in Batteries: In non-aqueous electrolyte systems, the anhydrous form of this compound is essential, as the presence of water can lead to undesirable side reactions.[3] Its high solubility and ionic conductivity make it a candidate for electrolyte research.
-
Dehydrating Agent: While not as commonly used as other perchlorates like magnesium perchlorate, its strong affinity for water suggests potential as a drying agent in specific applications.
-
Pyrotechnics: In pyrotechnic compositions, the hygroscopic nature of this compound can be problematic, affecting the stability and performance of the mixture. Therefore, it is often used in sealed devices or in formulations where its hygroscopicity is not a concern.[1]
Safety, Handling, and Storage
Due to its strong oxidizing and hygroscopic properties, this compound must be handled with care.
-
Handling: Always handle this compound in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes. Inhalation of dust should be avoided. For operations sensitive to moisture, handling inside a glove box with an inert atmosphere is recommended.
-
Storage: Store this compound in a tightly sealed, non-metallic container to prevent the absorption of atmospheric moisture. The container should be kept in a cool, dry, and well-ventilated area away from combustible materials and sources of heat or ignition. For long-term storage of the anhydrous form, a desiccator containing a strong drying agent is recommended.
Conclusion
This compound is a highly hygroscopic and deliquescent compound, a property that is central to its chemistry and applications. While specific quantitative data on its water sorption behavior is limited in the public domain, its known formation of various hydrates and its chemical similarity to other alkaline earth metal perchlorates confirm its strong affinity for water. The experimental protocols provided in this guide for the synthesis, dehydration, and analysis of this compound offer a foundation for researchers working with this compound. Proper handling and storage procedures are paramount to maintain the integrity of the material and ensure laboratory safety. Further research to quantify the critical relative humidity and generate a detailed water vapor sorption isotherm for this compound would be a valuable contribution to the scientific literature.
References
An In-depth Technical Guide to the Hydrated Forms of Strontium Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium perchlorate (B79767), Sr(ClO₄)₂, is a salt with a strong oxidizing nature and a high affinity for water, leading to the formation of several distinct hydrated forms. As a hygroscopic compound, its interaction with atmospheric moisture is a critical consideration in its handling, storage, and application. This technical guide provides a comprehensive overview of the known hydrated forms of strontium perchlorate, their synthesis, structural properties, and characterization. This information is particularly relevant for professionals in research and drug development who may utilize strontium salts in synthesis or require a thorough understanding of their physicochemical properties to control reaction conditions and ensure material purity.
General Synthesis and Interconversion of Hydrated Forms
Hydrated forms of this compound are typically synthesized by the reaction of a strontium salt, such as strontium nitrate (B79036) or strontium carbonate, with perchloric acid. The general procedure involves dissolving the strontium salt in an excess of perchloric acid, followed by neutralization of the excess acid with strontium carbonate. After removing any solid impurities by centrifugation, crystals of hydrated this compound can be obtained by cooling the solution.[1]
Sr(ClO₄)₂·6H₂O ⇌ Sr(ClO₄)₂·4H₂O + 2H₂O[3]
This equilibrium indicates that precise temperature control during crystallization is necessary to isolate a specific hydrated form. The nonahydrate is known to form at low temperatures.
The anhydrous form can be prepared by the thermal dehydration of a hydrated salt. A common method involves heating this compound trihydrate at 250 °C (523 K) for an extended period.[4][5][6]
Below is a workflow illustrating the general synthesis and interconversion pathways.
Caption: General synthesis and interconversion pathways for this compound hydrates.
Physicochemical and Crystallographic Properties
The known solid-state forms of this compound include the anhydrous form and at least three hydrated forms: the trihydrate, tetrahydrate, and nonahydrate.[1] A hexahydrate has also been reported to exist in equilibrium in solution.[3] The structural details of the anhydrous, tri-, tetra-, and nonahydrate forms have been determined by X-ray diffraction.
Quantitative Data Summary
| Property | Anhydrous (Sr(ClO₄)₂) | Trihydrate (Sr(ClO₄)₂·3H₂O) | Tetrahydrate (Sr(ClO₄)₂·4H₂O) | Nonahydrate (Sr(ClO₄)₂·9H₂O) |
| Molar Mass ( g/mol ) | 286.51 | 340.56 | 358.57 | 448.65 |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | Pbca | P2₁/n | P2₁/c | Ccmm |
| Calculated Density (g/cm³) | 2.973 | 2.538 | 2.545 | 1.868 |
| Melting Point (°C) | 477 (decomposes) | < 100 | < 100 | < 100 |
Note: Melting points for the hydrated forms are generally below 100°C and are often accompanied by dehydration.
Crystallographic Data
The following table summarizes the unit cell parameters for the different forms of this compound.
| Hydrate (B1144303) Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Anhydrous | Orthorhombic | Pbca | 14.18206 | 9.78934 | 9.37624 | 90 | 90 | 90 | 1301.73 | 8 |
| Trihydrate | Monoclinic | P2₁/n | 8.9787 | 13.4870 | 14.7875 | 90 | 95.448 | 90 | 1782.6 | 8 |
| Tetrahydrate | Monoclinic | P2₁/c | 9.1730 | 8.0820 | 15.356 | 90 | 100.28 | 90 | 1120.3 | 4 |
| Nonahydrate | Orthorhombic | Ccmm | 15.523 | 10.985 | 11.231 | 90 | 90 | 90 | 1914.7 | 4 |
Experimental Protocols
General Synthesis of Hydrated this compound
Materials:
-
Strontium nitrate (Sr(NO₃)₂) or Strontium carbonate (SrCO₃)
-
Perchloric acid (HClO₄), 60-70%
-
Deionized water
-
Centrifuge and tubes
-
Crystallization dish
Procedure:
-
Dissolve high-purity strontium nitrate or strontium carbonate in a minimal amount of deionized water.
-
Slowly add an excess of perchloric acid to the strontium salt solution with stirring. If using strontium carbonate, effervescence will be observed.
-
After the initial reaction ceases, neutralize the excess perchloric acid by the dropwise addition of a strontium carbonate slurry until effervescence stops.
-
Centrifuge the solution to remove any unreacted strontium carbonate and other solid impurities.
-
Decant the supernatant into a clean crystallization dish.
-
Induce crystallization by slow evaporation at a controlled temperature or by chilling the solution. The specific temperature will determine the hydrate that crystallizes, in accordance with the phase diagram. For example, the nonahydrate is expected to form at low temperatures.
Preparation of Anhydrous this compound
Materials:
-
This compound trihydrate (Sr(ClO₄)₂·3H₂O)
-
Agate mortar and pestle
-
Oven capable of reaching 250 °C
-
Glove box with an inert atmosphere (e.g., argon)
Procedure:
-
Thoroughly grind the this compound trihydrate powder in an agate mortar.
-
Place the ground powder in a suitable glass container.
-
Heat the powder in an oven at 250 °C (523 K) for an extended period (e.g., two weeks) under atmospheric conditions.[4]
-
After dehydration is complete, immediately transfer the anhydrous this compound to a glove box with an inert atmosphere to prevent rehydration due to its hygroscopic nature.[4]
The following diagram illustrates the experimental workflow for the preparation of anhydrous this compound from its trihydrate form.
Caption: Workflow for the dehydration of this compound trihydrate.
Characterization
Thermal Analysis
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for characterizing the hydrated forms of this compound. TGA reveals the stepwise loss of water molecules upon heating, providing information on the thermal stability and the number of water molecules in each hydration state. DSC can be used to determine the temperatures of dehydration, phase transitions, and decomposition.
A study on a 5 m aqueous solution of this compound showed a non-uniform loss of water upon heating. Free water is lost up to 100 °C, followed by the loss of six molecules of water of crystallization. This study suggests that within the hexahydrate, two water molecules have a different energy compared to the other four, which supports the equilibrium with the tetrahydrate.[3]
Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the presence of the perchlorate anion and water molecules in the crystal lattice. The perchlorate ion (ClO₄⁻), with Td symmetry, has four fundamental vibrational modes, of which the asymmetric stretching (ν₃) and asymmetric bending (ν₄) modes are typically strong in the IR spectrum, appearing around 1100 cm⁻¹ and 625 cm⁻¹, respectively. The symmetric stretching mode (ν₁) is strong in the Raman spectrum and appears around 935 cm⁻¹.
The presence of water of crystallization will give rise to characteristic O-H stretching and H-O-H bending vibrations in the IR and Raman spectra. The positions and shapes of these bands can provide information about the hydrogen bonding environment of the water molecules within the different hydrated structures. For hydrated metal perchlorates, IR bands due to water are observed in the regions of 3500-3000 cm⁻¹ (O-H stretching) and around 1630 cm⁻¹ (H-O-H bending). The exact positions of these bands can be influenced by the cation and the specific crystal structure.
Conclusion
This compound exists in several hydrated forms, with the trihydrate, tetrahydrate, and nonahydrate being structurally well-characterized. The formation of a specific hydrate is dependent on the crystallization conditions, primarily temperature and concentration, as governed by the Sr(ClO₄)₂-H₂O phase diagram. Understanding the synthesis, interconversion, and physicochemical properties of these hydrated forms is crucial for their effective use in research and development. The detailed experimental protocols and characterization data provided in this guide serve as a valuable resource for scientists and professionals working with this compound and its various hydrated states.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. alhimic.ucoz.ru [alhimic.ucoz.ru]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of this compound anhydrate, Sr(ClO4)2, from laboratory powder X-ray diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
molecular weight of strontium perchlorate and its hydrates
An In-depth Technical Guide to the Molecular Weight of Strontium Perchlorate (B79767) and Its Hydrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weights of strontium perchlorate and its various hydrated forms. Accurate molecular weight determination is fundamental for stoichiometric calculations in chemical reactions, preparation of solutions with precise concentrations, and characterization of materials in research and development. This document presents quantitative data in a clear, tabular format and details relevant experimental protocols for the synthesis and analysis of these compounds.
Introduction to this compound
This compound, with the chemical formula Sr(ClO₄)₂, is an inorganic salt composed of a strontium cation (Sr²⁺) and two perchlorate anions (ClO₄⁻). It is a powerful oxidizing agent and is known for its hygroscopic nature, readily absorbing moisture from the atmosphere to form various hydrates.[1] The presence of water of hydration significantly alters the compound's molecular weight and other physical properties. Understanding the different hydrated states is crucial for accurate experimental work and material handling.
Molecular Weight of this compound and Its Hydrates
The molecular weight of this compound varies depending on the degree of hydration. The anhydrous form and several common hydrates are detailed below.
| Chemical Formula | Name | Molecular Weight ( g/mol ) |
| Sr(ClO₄)₂ | Anhydrous this compound | 286.52 |
| Sr(ClO₄)₂ · 3H₂O | This compound Trihydrate | 340.57 |
| Sr(ClO₄)₂ · 4H₂O | This compound Tetrahydrate | 358.58 |
| Sr(ClO₄)₂ · 6H₂O | This compound Hexahydrate | 394.61 |
| Sr(ClO₄)₂ · 9H₂O | This compound Nonahydrate | 448.66 |
Experimental Protocols
Accurate preparation and characterization of this compound and its hydrates are essential for reliable experimental outcomes. The following sections detail key experimental methodologies.
Synthesis of Hydrated this compound
Hydrated forms of this compound can be synthesized through the reaction of a strontium salt with perchloric acid.
Principle: This method involves the neutralization of an excess of perchloric acid with a strontium salt, followed by crystallization of the hydrated this compound.
Procedure:
-
Dissolve pure strontium nitrate (B79036) in an excess of perchloric acid.
-
Neutralize the excess acid by adding strontium carbonate until effervescence ceases.
-
Remove any solid impurities by centrifugation.
-
Induce precipitation of the hydrated this compound crystals by chilling the resulting solution.[2]
Preparation of Anhydrous this compound
The anhydrous form is typically prepared by the dehydration of a hydrated salt.
Principle: This protocol describes the thermal dehydration of this compound trihydrate to yield the anhydrous salt. This process must be performed with care due to the potential for decomposition at higher temperatures.
Procedure:
-
Thoroughly grind a sample of this compound trihydrate (Sr(ClO₄)₂·3H₂O) in an agate mortar.
-
Transfer the ground powder to a glass bottle.
-
Place the bottle in an oven and heat at 523 K (250 °C) for an extended period, for instance, two weeks, under atmospheric conditions to ensure complete dehydration.[3][4]
-
After heating, transfer the anhydrous this compound to a glove box under an argon atmosphere to prevent rehydration due to its hygroscopic nature.[3][4]
Determination of Water of Hydration
The percentage of water in a hydrated salt can be determined gravimetrically by heating the compound to a constant mass.
Principle: A known mass of the hydrate (B1144303) is heated to drive off the water of crystallization. The mass difference before and after heating corresponds to the mass of water lost, allowing for the calculation of the percentage of water in the original hydrated compound.
Procedure:
-
Weigh a clean, dry crucible with its cover to a high degree of precision.
-
Add approximately 1.5 g of the unknown this compound hydrate to the crucible and weigh the crucible, cover, and sample together.
-
Place the crucible on a clay triangle supported by an iron ring. Ensure the cover is slightly ajar to allow water vapor to escape.
-
Heat the crucible and its contents gently with a Bunsen burner for about 5 minutes.
-
Increase the heat so that the tip of the inner blue flame just touches the bottom of the crucible and heat for an additional 10-15 minutes.
-
Allow the crucible to cool completely in a desiccator to prevent reabsorption of moisture.
-
Weigh the cooled crucible, cover, and anhydrous salt.
-
Repeat the heating, cooling, and weighing process until two consecutive weighings are within an acceptable tolerance (e.g., ±0.02 g), indicating that all the water of hydration has been removed.
-
Calculate the mass of water lost by subtracting the final mass from the initial mass of the hydrated sample.
-
Determine the percentage of water in the hydrate using the following formula:
(Mass of water lost / Mass of hydrate) x 100%[5]
Logical Relationship of this compound Forms
The relationship between anhydrous this compound and its hydrated forms is a reversible process of hydration and dehydration, as illustrated in the following diagram.
References
Methodological & Application
Application Notes and Protocols: Strontium Perchlorate as an Oxidizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scope
Strontium perchlorate (B79767), Sr(ClO₄)₂, is a powerful oxidizing agent, a property derived from the perchlorate anion (ClO₄⁻) where chlorine is in its highest oxidation state (+7).[1][2][3] While its potent oxidizing capabilities are utilized in applications requiring rapid and energetic reactions, such as pyrotechnics and rocket propellants, its use as a selective oxidizing agent in fine chemical synthesis and drug development is exceedingly rare.[1][4][5] This is primarily due to the high reactivity and potential for explosive decomposition of perchlorate salts, especially when in contact with organic compounds, reducing agents, or upon heating.[3][6][7]
These notes provide a summary of the properties of strontium perchlorate, outline critical safety protocols, and detail one of the few specific applications found in the synthetic organic chemistry literature: its use as a catalyst in the synthesis of dihydropyrimidinones. In this context, it is described as acting as both a strong oxidizing and dehydrating agent.[1][8][9] Researchers should exercise extreme caution and recognize that this compound is not a conventional or recommended reagent for general organic oxidations.
Physicochemical Properties and Data
This compound is a white, crystalline, and hygroscopic solid that is highly soluble in water and polar organic solvents.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | Sr(ClO₄)₂ | [1][2] |
| Molar Mass | 286.51 g/mol | [1][2] |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | <100 °C (hydrated forms); 477 °C (anhydrous, decomposes vigorously) | [1][7] |
| Density | 2.973 g/cm³ | [1] |
| Solubility in Water | 309.7 g/100 g | [1] |
| Solubility in Ethanol (B145695) | 180.7 g/100 g | [1] |
| Solubility in Methanol | 221.0 g/100 g | [1] |
| Primary Hazard | Strong Oxidizer, Fire and Explosion Risk | [3][6] |
Application: Catalysis in Dihydropyrimidinone Synthesis
Hydrated this compound (Sr(ClO₄)₂·3H₂O) has been reported as an effective catalyst for the one-pot, solvent-free synthesis of 1,4-dihydropyrimidinones (Biginelli reaction).[1][8][9] This multicomponent reaction involves an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335). While the authors describe the catalyst as a "very strong oxidizing and dehydrating agent," its primary role in this specific transformation appears to be that of a Lewis acid and dehydrating agent, facilitating the key condensation steps.
Experimental Protocol: Synthesis of Dihydropyrimidinones
This protocol is adapted from the methodology described by Chauhan et al.[1][8][9]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea
-
Hydrated this compound (Sr(ClO₄)₂·3H₂O), 20 mol%
-
Microwave synthesizer or conventional heating setup with reaction vessel
-
Ethanol (for recrystallization)
Procedure:
-
Reactant Mixture: In a suitable reaction vessel, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (B1235776) (1.0 mmol), urea (1.5 mmol), and hydrated this compound (0.20 mmol, 20 mol%).
-
Reaction Conditions:
-
Microwave Irradiation: Place the vessel in a microwave synthesizer and irradiate at a suitable power level (e.g., 300-500 W) for 1-4 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Conventional Heating: Alternatively, heat the mixture at 80-100 °C, monitoring by TLC until the starting materials are consumed.
-
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to the solidified mixture and stir vigorously.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining catalyst and unreacted urea.
-
-
Purification:
-
Recrystallize the crude product from hot ethanol to obtain the pure 1,4-dihydropyrimidinone.
-
Dry the purified crystals under vacuum.
-
Quantitative Data: Reaction Yields
The this compound-catalyzed synthesis of dihydropyrimidinones provides moderate to excellent yields for a variety of substituted aromatic aldehydes.[1][9]
| Aldehyde Substituent | Reaction Time (Microwave) | Yield (%) |
| H | 2.0 min | 95 |
| 4-CH₃ | 2.5 min | 92 |
| 4-OCH₃ | 3.0 min | 90 |
| 4-Cl | 1.5 min | 96 |
| 4-NO₂ | 1.0 min | 98 |
| 3-NO₂ | 1.5 min | 94 |
Data adapted from Chauhan, D. et al., Current Organic Synthesis, 2024.[8]
Visualizations: Workflows and Hazard Relationships
References
- 1. Reaction Optimization of this compound Catalyzed Novel Protocol for Stereoselective Synthesis of Dihydropyrimidinones | Bentham Science [benthamscience.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Perchloric acid, strontium salt (2:1) | Cl2O8Sr | CID 61607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Perchlorate - Wikipedia [en.wikipedia.org]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Electrochemical Preparation of Strontium Perchlorate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the electrochemical synthesis of strontium perchlorate (B79767), a compound of interest for various research and development applications. The following sections outline the methodology, key process parameters, and expected outcomes based on established electrochemical techniques.
Principle of Synthesis
The electrochemical preparation of strontium perchlorate is achieved through the anodic oxidation of strontium chlorate (B79027). This process involves the conversion of chlorate ions (ClO₃⁻) to perchlorate ions (ClO₄⁻) at the surface of a suitable anode, typically platinum, under controlled electrochemical conditions. A high anodic potential is crucial for this conversion. To minimize the formation of strontium hydroxide (B78521) at the cathode, which can occur due to an increase in local pH, a rotating cathode is often employed to enhance mass transport.
Experimental Apparatus
A divided electrolytic cell is typically used for this synthesis. The key components include:
-
Anode: A platinum foil or mesh is the preferred anode material due to its high oxygen overpotential and stability under the required oxidizing conditions.
-
Cathode: A rotating stainless steel cathode is utilized to prevent the localized increase in pH and subsequent precipitation of strontium hydroxide.
-
Electrolytic Cell: A glass cell, often with provisions for temperature control (e.g., a water jacket) and pH monitoring.
-
Power Supply: A galvanostat or a potentiostat capable of delivering a constant current or potential.
-
Ancillary Equipment: pH meter, thermometer, and a variable speed motor for the rotating cathode.
Experimental Protocols
The following protocols are derived from optimized parameters for the electrochemical synthesis of this compound.
Preparation of the Electrolyte
-
Prepare an aqueous solution of strontium chlorate (Sr(ClO₃)₂). The optimal concentration is approximately 1.5 M.
-
Adjust the initial pH of the electrolyte to 6.0 using a suitable acid or base.
Electrolysis Procedure
-
Assemble the electrolytic cell with the platinum anode and the rotating stainless steel cathode.
-
Fill the cell with the prepared strontium chlorate electrolyte.
-
Initiate the rotation of the cathode. A peripheral velocity of approximately 1.38 m·s⁻¹ is recommended.
-
Maintain the electrolyte temperature at 333 K (60 °C) throughout the electrolysis.
-
Apply a constant anodic current density of 30 A·dm⁻².
-
Monitor the pH of the electrolyte periodically and maintain it at approximately 6.0. The formation of perchlorate is not strongly dependent on pH within a narrow range around 6.0, but efficiency drops in alkaline conditions.[1]
-
Continue the electrolysis until the desired conversion of chlorate to perchlorate is achieved. The progress of the reaction can be monitored by analyzing aliquots of the electrolyte for chlorate and perchlorate concentrations.
Data Presentation: Influence of Process Parameters on Current Efficiency
The efficiency of the electrochemical synthesis of this compound is significantly influenced by several key parameters. The following tables summarize the quantitative data on the effects of electrolyte concentration, current density, pH, and temperature on the current efficiency of the process.
Table 1: Effect of Strontium Chlorate Concentration on Current Efficiency
| Sr(ClO₃)₂ Concentration (M) | Current Efficiency (%) | Energy Consumption (kWh·kg⁻¹) |
| 0.5 | 28 | 8.9 |
| 1.0 | 35 | 7.1 |
| 1.5 | 42 | 6.1 |
| 2.0 | 38 | 6.8 |
| 2.5 | 34 | 7.6 |
Conditions: Anode Current Density = 30 A·dm⁻², Temperature = 333 K, pH = 6.0
Table 2: Effect of Anode Current Density on Current Efficiency
| Anode Current Density (A·dm⁻²) | Current Efficiency (%) | Energy Consumption (kWh·kg⁻¹) |
| 10 | 25 | 9.8 |
| 20 | 36 | 6.9 |
| 30 | 42 | 6.1 |
| 40 | 39 | 6.8 |
| 50 | 35 | 7.8 |
Conditions: Sr(ClO₃)₂ Concentration = 1.5 M, Temperature = 333 K, pH = 6.0
Table 3: Effect of pH on Current Efficiency
| pH | Current Efficiency (%) | Energy Consumption (kWh·kg⁻¹) |
| 4.0 | 37 | 6.9 |
| 6.0 | 42 | 6.1 |
| 8.0 | 32 | 8.0 |
| 10.0 | 26 | 9.8 |
Conditions: Sr(ClO₃)₂ Concentration = 1.5 M, Anode Current Density = 30 A·dm⁻², Temperature = 333 K
Table 4: Effect of Temperature on Current Efficiency
| Temperature (K) | Current Efficiency (%) | Energy Consumption (kWh·kg⁻¹) |
| 303 | 31 | 8.1 |
| 313 | 35 | 7.2 |
| 323 | 39 | 6.5 |
| 333 | 42 | 6.1 |
| 343 | 38 | 6.7 |
Conditions: Sr(ClO₃)₂ Concentration = 1.5 M, Anode Current Density = 30 A·dm⁻², pH = 6.0
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of the electrochemical preparation of this compound.
Caption: Workflow for the Electrochemical Synthesis of this compound.
Safety Considerations
-
Perchlorates are strong oxidizing agents and should be handled with care. Avoid contact with flammable materials.
-
The electrolysis process generates oxygen gas at the anode and hydrogen gas at the cathode. Ensure adequate ventilation to prevent the formation of an explosive atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
-
Handle acidic and basic solutions with caution.
References
Application Notes and Protocols: Strontium Perchlorate in Secondary Injection Thrust Vector Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secondary Injection Thrust Vector Control (SITVC) is a method used to steer a rocket by injecting a liquid or gas into the supersonic exhaust stream of the main engine. This injection creates a shock wave and a region of high pressure, resulting in a side force that alters the rocket's thrust vector. Strontium perchlorate (B79767), typically in an aqueous solution, has been utilized as a liquid injectant in SITVC systems, notably in the third stage of the Minuteman III intercontinental ballistic missile.[1] Its properties as a reactive injectant contribute to the efficiency of this method by not only introducing mass but also releasing chemical energy into the exhaust stream, which can enhance the side force and overall thrust.[2]
These application notes provide an overview of the use of strontium perchlorate in SITVC, including its performance characteristics, relevant experimental protocols, and the underlying chemical and physical principles. Due to the limited availability of specific quantitative data for this compound in open literature, some data presented for other common liquid injectants are included for illustrative purposes and should be considered as such.
Principle of Operation
The injection of a liquid, such as an aqueous solution of this compound, into the divergent section of a rocket nozzle disrupts the supersonic flow of the exhaust gases. This disruption leads to the formation of a bow shock upstream of the injection point and a corresponding high-pressure region on the nozzle wall. The pressure differential between the affected and unaffected sides of the nozzle generates a side force, which provides the control authority to steer the vehicle. Reactive injectants like this compound are advantageous as they can decompose and react with the hot exhaust gases, releasing additional energy and mass into the flow, which can augment the side force.[2]
Data Presentation
Table 1: Comparison of Liquid Injectant Performance (Illustrative)
| Injectant | Side Specific Impulse (s) | Density (g/cm³) | Notes |
| Nitrogen Tetroxide (N₂O₄) | 150 - 200 | 1.44 | Reactive, storable oxidizer. Performance varies with engine conditions. |
| Hydrazine (N₂H₄) | 180 - 230 | 1.02 | Reactive, storable fuel. Often used in bipropellant systems. |
| Hydrogen Peroxide (H₂O₂) | > this compound | 1.45 | A 2018 study reported that 90 wt% hydrogen peroxide had a higher side specific impulse than this compound solutions.[3] |
| Freon 114B2 | Lower than reactive injectants | 2.17 | Inert, dense fluid. Relies primarily on mass and momentum effects. |
| Aqueous this compound | Data not available | Variable | Performance is influenced by the concentration of the solution. |
Note: The side specific impulse is a measure of the side thrust generated per unit weight flow rate of the injectant.
Experimental Protocols
The following is a generalized experimental protocol for evaluating the performance of a liquid injectant, such as this compound solution, in a secondary injection thrust vector control system. This protocol is based on standard practices for testing SITVC systems.[2][4]
Objective
To quantify the side force, side specific impulse, and thrust vectoring angle generated by the injection of an aqueous this compound solution into the nozzle of a solid rocket motor as a function of injectant mass flow rate.
Materials and Equipment
-
Static test stand with thrust measurement capabilities for both axial and side forces.
-
Solid rocket motor with a nozzle configured with one or more injection ports.
-
Liquid injectant delivery system, including a pressurized tank for the this compound solution, flow control valves, and calibrated flow meters.
-
Data acquisition system to record thrust, chamber pressure, injectant flow rate, and injection pressure.
-
High-speed imaging system to visualize the injection and shock formation.
-
Aqueous solution of this compound of a specified concentration.
Procedure
-
System Setup and Calibration:
-
Mount the solid rocket motor securely onto the static test stand.
-
Connect the liquid injectant delivery system to the injection port(s) on the nozzle.
-
Calibrate all sensors, including load cells for thrust measurement and pressure transducers.
-
Perform a "cold flow" test with an inert liquid (e.g., water) to verify the functionality of the injection system and data acquisition.
-
-
Pre-Test Checks:
-
Fill the injectant tank with the this compound solution.
-
Pressurize the injectant tank to the desired level.
-
Ensure the data acquisition system is operational and ready to record.
-
Clear the test area and follow all safety protocols for handling propellants and oxidizers.
-
-
Hot-Fire Test:
-
Initiate the data acquisition system.
-
Ignite the solid rocket motor.
-
Once the motor reaches a stable operating pressure, command the injection of the this compound solution at a predetermined flow rate for a specific duration.
-
Vary the injectant flow rate according to the test plan to map the performance across a range of conditions.
-
Cease injection before motor burnout to obtain baseline data at the end of the firing.
-
Allow the motor to burn out completely.
-
-
Post-Test Procedures:
-
Ensure the test stand and motor are safe to approach.
-
Depressurize and purge the injectant delivery system.
-
Download and process the data from the data acquisition system.
-
Inspect the nozzle and injection port for any signs of erosion or damage.
-
Data Analysis
-
Calculate the side specific impulse (Isp_side) using the formula: Isp_side = F_side / (ṁ_inj * g), where F_side is the measured side force, ṁ_inj is the injectant mass flow rate, and g is the acceleration due to gravity.
-
Determine the thrust vectoring angle (δ) using the formula: δ = arctan(F_side / F_axial), where F_axial is the measured axial thrust.
-
Plot the side force, side specific impulse, and thrust vectoring angle as a function of the injectant mass flow rate.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key processes and relationships in a this compound SITVC system.
Caption: Logical flow of a secondary injection thrust vector control system.
Caption: Putative decomposition pathway of this compound in rocket exhaust.
Caption: General experimental workflow for SITVC testing.
Chemical Decomposition of this compound
This compound is a strong oxidizing agent.[5] When injected into the high-temperature (typically 1500-3000 K) and fuel-rich environment of a solid rocket motor exhaust, it is expected to undergo rapid thermal decomposition. The precise reaction kinetics in such a complex environment are not well-documented in available literature, but the decomposition can be expected to proceed through several stages:
-
Dehydration: The aqueous solution will first vaporize and the hydrated this compound will lose its water molecules.
-
Decomposition: The anhydrous this compound will then decompose. The overall decomposition reaction is: Sr(ClO₄)₂ → SrCl₂ + 4O₂
-
Intermediate Reactions: This decomposition may proceed through various unstable intermediates. The released oxygen and other reactive species will then vigorously react with the fuel-rich exhaust products (such as carbon monoxide and hydrogen), leading to further combustion and energy release. This exothermic reaction contributes to the "reactive" nature of the injectant and enhances the side force.
Conclusion
Aqueous this compound is a viable and historically significant liquid injectant for secondary injection thrust vector control in solid rocket motors. Its effectiveness stems from the combination of momentum and mass addition, and the chemical energy released from its decomposition and subsequent reactions in the hot exhaust stream. While specific quantitative performance data is limited in the public domain, the general principles and experimental methodologies outlined in these notes provide a foundation for researchers and scientists working in the field of rocket propulsion and control. Further experimental investigation is warranted to fully characterize the performance of this compound and other reactive injectants for SITVC applications.
References
Application Notes: Laboratory-Scale Synthesis of Strontium Perchlorate
Introduction
Strontium perchlorate (B79767), Sr(ClO₄)₂, is a powerful oxidizing agent that exists in both anhydrous and various hydrated forms, such as the trihydrate (Sr(ClO₄)₂·3H₂O) and hexahydrate (Sr(ClO₄)₂·6H₂O).[1][2][3] It is notably hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This compound and its salts are known for producing a brilliant red color in flames, a property leveraged in pyrotechnics.[1][6] Beyond pyrotechnics, strontium perchlorate has been used in specialized applications like gelled flame compositions and as a catalyst in certain organic reactions.[1][7][8] The synthesis of this compound must be approached with caution due to the hazardous nature of perchlorates.
Safety Precautions
Perchlorates are strong oxidizing agents and can form explosive mixtures with organic materials, reducing agents, and other incompatible substances.[3] Anhydrous perchloric acid, in particular, is highly unstable and requires experienced handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene, PVC, or natural rubber), safety goggles, a face shield, and a lab coat or chemical apron when handling perchlorates and strong acids.[9][10]
-
Ventilation: All procedures involving heating perchloric acid or potential vapor release must be conducted in a specialized perchloric acid fume hood with a wash-down system to prevent the accumulation of explosive perchlorate salts.[10][11]
-
Handling: Avoid contact between perchloric acid and organic materials (wood, paper, oils), strong dehydrating agents (like concentrated sulfuric acid), or reducing agents.[10][11] Never heat perchloric acid with an open flame or in an oil bath.[10][11]
-
Storage: Store this compound and perchloric acid in their original containers, away from organic compounds, flammable materials, and other incompatible substances.[10][11][12] The storage area should be cool, dry, and well-ventilated.[9]
-
Spills: In case of a spill, do not use organic materials like paper towels for cleanup. Neutralize the spill with sodium bicarbonate or another suitable inorganic neutralizing agent and then absorb it with an inorganic-based absorbent.[10][13]
Synthesis Methods
Several methods are available for the laboratory-scale synthesis of this compound. The choice of method often depends on the available starting materials, desired purity, and safety considerations.
| Method | Starting Materials | Advantages | Challenges | Typical Yield |
| Acid-Base Neutralization | Strontium Carbonate (SrCO₃) or Strontium Hydroxide (Sr(OH)₂) and Perchloric Acid (HClO₄) | Simple, direct reaction with high purity achievable.[2] | Requires careful handling of concentrated perchloric acid, which is a significant safety risk.[2] | High (>90%)[2] |
| Metathesis Reaction | Strontium Nitrate (B79036) (Sr(NO₃)₂) and Potassium Perchlorate (KClO₄) | Avoids the direct use of concentrated perchloric acid. | The reaction is reversible, and separation of the product from the byproduct (potassium nitrate) relies on differences in solubility.[14] | Calculated yield can be high, but practical yield depends on efficient separation.[14] |
| Reaction with Ammonium Perchlorate | Strontium Carbonate (SrCO₃) and Ammonium Perchlorate (NH₄ClO₄) | Utilizes solid reactants. | Requires heating, potentially in a vacuum, to drive the reaction to completion.[15] | Yields of 50% to over 86% have been reported depending on conditions.[15] |
| Electrochemical Synthesis | Strontium Chlorate (Sr(ClO₃)₂) | Can be an efficient method for producing perchlorates.[2] | Requires specialized electrochemical equipment and careful control of reaction parameters. | Not specified in the provided search results. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acid-Base Neutralization
This method involves the reaction of strontium carbonate with perchloric acid to form this compound, water, and carbon dioxide.
Reaction: SrCO₃ + 2HClO₄ → Sr(ClO₄)₂ + H₂O + CO₂
Materials and Reagents:
-
Strontium Carbonate (SrCO₃)
-
Perchloric Acid (HClO₄, ~60-70% solution)
-
Deionized Water
-
Beakers
-
Stir plate and stir bar
-
pH indicator paper or pH meter
-
Heating mantle or hot plate
-
Crystallizing dish
Procedure:
-
Carefully measure a desired amount of perchloric acid solution into a beaker. Dilute the acid by adding it to an equal volume of deionized water to moderate the reaction.
-
Slowly and in small portions, add strontium carbonate to the stirred perchloric acid solution. The addition will cause effervescence (release of CO₂ gas), so add the carbonate slowly to avoid excessive foaming.[6]
-
Continue adding strontium carbonate until the effervescence ceases, indicating that all the acid has been neutralized. A slight excess of strontium carbonate can be added to ensure complete neutralization.[1]
-
Gently heat the solution and stir for 30-60 minutes to ensure the reaction is complete.
-
Allow the solution to cool, and then remove the excess strontium carbonate and any other solid impurities by filtration or centrifugation.[1]
-
Transfer the clear filtrate to a crystallizing dish.
-
Gently heat the solution to evaporate some of the water and concentrate the this compound solution.
-
Cool the concentrated solution slowly, possibly in an ice bath, to induce crystallization of hydrated this compound.[1]
-
Collect the crystals by filtration and dry them appropriately. To obtain the anhydrous form, the hydrated crystals can be carefully dried by heating to 250 °C.[1] Note that this dehydration step carries risks and should be performed with caution.
Protocol 2: Synthesis of this compound via Metathesis
This protocol utilizes a double displacement reaction between strontium nitrate and potassium perchlorate, followed by separation based on the differing solubilities of the products.[14]
Reaction: Sr(NO₃)₂ + 2KClO₄ ⇌ Sr(ClO₄)₂ + 2KNO₃
Materials and Reagents:
-
Strontium Nitrate (Sr(NO₃)₂)
-
Potassium Perchlorate (KClO₄)
-
Deionized Water
-
Beakers
-
Hot plate with stirring capability
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Dissolve 212 grams of strontium nitrate in 250 mL of hot deionized water (approximately 90 °C) in a beaker with stirring.[2][14]
-
While maintaining the heat and stirring, slowly add 276 grams of potassium perchlorate to the solution.[2][14]
-
Continue heating and stirring until the potassium perchlorate has dissolved.
-
Reduce the volume of the solution to approximately 150 mL by boiling.[2][14]
-
Remove the beaker from the heat and place it in an ice bath to cool. This will cause the less soluble potassium nitrate (saltpeter) to precipitate out of the solution.[2][14]
-
Once the solution is cold (around 5 °C), filter the mixture to separate the precipitated potassium nitrate crystals from the this compound solution.[2][14]
-
The remaining filtrate is a solution of this compound, which may contain some potassium nitrate as an impurity.[14]
-
The water can be carefully evaporated from the filtrate to obtain solid, hydrated this compound.[2][14]
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 13450-97-0 [smolecule.com]
- 3. This compound | 13450-97-0 [chemicalbook.com]
- 4. Crystal structure of this compound anhydrate, Sr(ClO4)2, from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chlorates.exrockets.com [chlorates.exrockets.com]
- 6. Strontium carbonate - Wikipedia [en.wikipedia.org]
- 7. Reaction Optimization of this compound Catalyzed Novel Protocol for Stereoselective Synthesis of Dihydropyrimidinones | Bentham Science [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. ammonium-perchlorate.com [ammonium-perchlorate.com]
- 10. escolifesciences.com [escolifesciences.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Ammonium Perchlorate: Safety and Handling Guidelines [onlinesafetytrainer.com]
- 13. dtsc.ca.gov [dtsc.ca.gov]
- 14. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. US1824101A - this compound composition and process of preparing the same - Google Patents [patents.google.com]
Application Notes and Protocols for Strontium Compounds in Dentistry
A Note on Strontium Perchlorate (B79767): Extensive review of current scientific literature reveals a significant lack of research on the specific applications of strontium perchlorate in dentistry. The available data focuses on the biological effects and applications of other strontium salts, such as strontium chloride, strontium acetate (B1210297), and strontium-doped bioactive materials. Therefore, these application notes and protocols are based on the broader and well-documented use of strontium compounds in dental research and clinical applications.
Introduction to Strontium in Dentistry
Strontium, an alkaline earth metal chemically similar to calcium, has garnered considerable interest in dentistry for its multifaceted therapeutic effects.[1][2][3][4] Its ability to interact with dental hard tissues and influence cellular behavior makes it a valuable component in various dental formulations and biomaterials. The primary applications of strontium compounds in dentistry include the management of dentin hypersensitivity, promotion of enamel remineralization, enhancement of dentin and bone regeneration, and as a radiopacifying agent in dental materials.[1][2][3][4] Strontium exerts its effects through mechanisms such as occluding dentinal tubules, substituting for calcium in hydroxyapatite (B223615), and modulating cellular signaling pathways involved in tissue regeneration.[5][6][7]
Key Applications and Mechanisms of Action
Management of Dentin Hypersensitivity
Strontium salts, particularly strontium chloride and strontium acetate, are well-established agents for treating dentin hypersensitivity.[8][9] The primary mechanism is the occlusion of exposed dentinal tubules, which blocks the hydrodynamic mechanism of pain transmission.[8][10][11] Strontium ions can precipitate and form insoluble compounds on the dentin surface and within the tubules, creating a barrier to external stimuli.[10][11]
Mechanism of Action: Dentinal Tubule Occlusion
The diagram below illustrates the proposed mechanism by which strontium compounds alleviate dentin hypersensitivity.
Enamel Remineralization
Strontium has been shown to promote the remineralization of demineralized enamel, particularly in the presence of fluoride (B91410).[12][13] It can be incorporated into the hydroxyapatite lattice, forming strontium-substituted apatite, which may exhibit increased resistance to acid dissolution.[7][14] The synergistic effect of strontium and fluoride enhances the overall remineralization process.[12][13][15]
Dentin and Bone Regeneration
Strontium ions have demonstrated a dual effect on bone metabolism: they stimulate bone formation and inhibit bone resorption.[1][2][3][4][6] This makes strontium-doped biomaterials promising for applications in periodontal regeneration, bone grafting, and dental implants.[5][6] In the context of dentin regeneration, strontium has been found to promote the proliferation and differentiation of human dental pulp stem cells (HDPSCs) into odontoblast-like cells.[1][5]
Signaling Pathways in Strontium-Mediated Regeneration
Strontium influences several key signaling pathways to exert its pro-regenerative effects. The diagram below outlines these pathways.
Antimicrobial Properties
The antimicrobial effects of strontium alone are considered limited.[1] However, when combined with other elements like fluoride or incorporated into bioactive glasses, strontium can contribute to an enhanced antibacterial effect.[1][16][17] Strontium-functionalized titanium surfaces have also shown potential for antimicrobial activity, which is relevant for dental implants.[16][17][18] The proposed mechanism involves interference with bacterial membrane stability and cellular enzymes.[1]
Quantitative Data from In Vitro and Clinical Studies
The following tables summarize quantitative data from various studies on the applications of strontium compounds in dentistry.
Table 1: Efficacy of Strontium Compounds in Dentin Hypersensitivity
| Strontium Compound | Concentration | Study Type | Outcome Measure | Result | Reference |
| Strontium Chloride | 10% | Clinical Trial | Reduction in pain score post-periodontal surgery | 75.5% reduction after 7 weeks | [19] |
| Strontium Acetate | 10% (w/w) | In Vitro | Tubule Occlusion | Significant increase in tubule occlusion after 5-28 days | [7] |
| Strontium Chloride | 10% | Clinical Trial | Reduction in tooth sensitivity post-bleaching | Statistically significant reduction in sensitivity | [20][21][22] |
Table 2: Efficacy of Strontium Compounds in Enamel Remineralization
| Strontium Compound | Concentration | Co-agent | Study Type | Outcome Measure | Result | Reference |
| Strontium (from SrCl₂) | 10 ppm | 0.05 ppm Fluoride | In Vitro | Mineral Gain | Synergistic effect, significantly higher remineralization | [15][23] |
| Strontium (from SrCl₂) | 10 ppm | 0.05 ppm, 0.1 ppm, 1 ppm Fluoride | In Vitro | Percentage Enamel Remineralization | Significant enhancement of remineralization with Sr+F combination | [12][13] |
| Strontium-doped bioactive glass | 5% | 1450 ppm Fluoride | In Vitro | Reduction in enamel lesion depth | 50.6 µm (vs. 130.7 µm in control) | [24] |
Table 3: Effects of Strontium Compounds on Dental Pulp Stem Cells
| Strontium Compound | Concentration | Cell Type | Study Type | Outcome Measure | Result | Reference |
| Strontium Chloride | 0.5 - 10 µg/ml | Human Periodontal Ligament Stem Cells | In Vitro | Mineralization | Increased calcium nodule deposition | [25] |
| Strontium Chloride | 25 - 500 µg/ml | Human Periodontal Ligament Stem Cells | In Vitro | Cell Proliferation | Increased proliferation activity after 24 hours | [25] |
| Strontium-silicate sealer | 0.02 - 0.2 mg/mL | Rat Apical Papilla Stem Cells | In Vitro | Cell Viability | No significant difference from control | [26][27] |
Experimental Protocols
Protocol for In Vitro Enamel Remineralization Study
This protocol is a representative methodology based on studies evaluating the synergistic effect of strontium and fluoride on enamel remineralization.[12][13][15][23]
Experimental Workflow: In Vitro Enamel Remineralization
Methodology:
-
Specimen Preparation: Caries-free human or bovine enamel blocks are prepared and embedded in resin. The surfaces are polished to a mirror finish.
-
Creation of Artificial Lesions: Specimens are immersed in a demineralizing solution (e.g., acidic buffer containing calcium and phosphate (B84403) ions) for a specified period to create subsurface lesions.
-
Baseline Measurement: The initial lesion depth and mineral loss are quantified using a non-destructive technique like Transverse Microradiography (TMR).
-
Treatment Groups: Specimens are randomly divided into groups, for example:
-
Control (remineralizing solution only)
-
Fluoride group (remineralizing solution with a specific fluoride concentration)
-
Strontium group (remineralizing solution with a specific strontium concentration)
-
Strontium + Fluoride group (remineralizing solution with both strontium and fluoride)
-
-
pH Cycling: A pH cycling model is used to simulate the dynamic process of demineralization and remineralization in the oral cavity. This typically involves daily immersion in the respective treatment solutions and acidic challenge solutions.
-
Final Analysis: After the treatment period (e.g., 14 days), TMR is used again to measure the final lesion depth and mineral content. The percentage of enamel remineralization and changes in mineral loss are calculated.
Protocol for In Vitro Dentin Tubule Occlusion Study
This protocol is a representative methodology for evaluating the efficacy of strontium compounds in occluding dentinal tubules.[7]
Methodology:
-
Specimen Preparation: Dentin discs are prepared from the cervical root portion of extracted human teeth. The surfaces are polished to expose the dentinal tubules.
-
Baseline Analysis: The percentage of open tubules is determined using Scanning Electron Microscopy (SEM).
-
Treatment: Specimens are treated with the test agent (e.g., 10% strontium acetate solution) and a control (e.g., deionized water). Treatment can be applied by soaking or brushing for a specified duration and frequency over a period of several days or weeks.
-
Post-Treatment Analysis: At various time points (e.g., 5, 14, and 28 days), the specimens are re-examined using SEM to quantify the degree of tubule occlusion.
-
Nanomechanical Properties (Optional): Atomic Force Microscopy (AFM) can be used to assess changes in the nanomechanical properties (e.g., hardness, elastic modulus) of the peritubular and intertubular dentin following treatment.
Protocol for Cell Viability and Proliferation Assay
This protocol outlines a general method to assess the cytotoxicity and proliferative effects of strontium compounds on dental stem cells.[25][26][27]
Methodology:
-
Cell Culture: Human dental pulp stem cells (HDPSCs) or other relevant dental stem cells are cultured in appropriate media.
-
Preparation of Extracts: The strontium-containing material is prepared according to the manufacturer's instructions and allowed to set. Extracts are prepared by immersing the set material in culture medium for a specified time.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to attach.
-
Treatment: The culture medium is replaced with the prepared extracts at various concentrations. A control group with fresh medium is also included.
-
Viability/Proliferation Assay: At different time points (e.g., 24, 48, 72 hours), cell viability and proliferation are assessed using standard assays such as:
-
MTT or CCK-8 Assay: Measures metabolic activity, which correlates with the number of viable cells.
-
[³H]-thymidine Incorporation Assay: Measures DNA synthesis, indicating cell proliferation.
-
-
Data Analysis: The results from the treatment groups are compared to the control group to determine the effect of the strontium compound on cell viability and proliferation.
Conclusion
Strontium compounds, though not including this compound in the current body of evidence, have demonstrated significant potential in various dental applications. Their ability to occlude dentinal tubules, promote remineralization in synergy with fluoride, and modulate cellular pathways for tissue regeneration underscores their therapeutic value. The provided application notes and protocols, derived from existing research, offer a framework for further investigation and development of strontium-based dental materials and therapies. Future research could explore the potential of other strontium salts and optimize concentrations and formulations for enhanced clinical efficacy.
References
- 1. Applications of Bioactive Strontium Compounds in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Bioactive Strontium Compounds in Dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Bioactive Strontium Compounds in Dentistry [ouci.dntb.gov.ua]
- 5. Harnessing strontium in regenerative dentistry: progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Roles of Strontium Ions in Regenerative Dentistry: Cells Interaction, Mechanism of Action, and Future Perspective - ProQuest [proquest.com]
- 7. escholarship.org [escholarship.org]
- 8. Sensitivity Toothpaste: Strontium Chloride vs Potassium Citrate [cinoll.com]
- 9. researchgate.net [researchgate.net]
- 10. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 11. scispace.com [scispace.com]
- 12. Effect of strontium in combination with fluoride on enamel remineralization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Systematic Review on the Effect of Strontium-Doped Nanohydroxyapatite in Remineralizing Early Caries Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. diva-portal.org [diva-portal.org]
- 19. Controlled clinical evaluation of a 10% strontium chloride dentifrice in treatment of dentin hypersensitivity following periodontal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Combination of strontium chloride and photobiomodulation in the control of tooth sensitivity post-bleaching: A split-mouth randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Combination of strontium chloride and photobiomodulation in the control of tooth sensitivity post-bleaching: A split-mouth randomized clinical trial | PLOS One [journals.plos.org]
- 23. The effect of strontium and combinations of strontium and fluoride on the remineralization of artificial caries lesions in vitro | Quintessence Publishing Germany | Quintessenz Verlags-GmbH [quintessence-publishing.com]
- 24. Research Portal [ourarchive.otago.ac.nz]
- 25. The effect of strontium chloride on human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cytotoxicity and cell migration evaluation of a strontium silicate-based root canal sealer on stem cells from rat apical papilla: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cytotoxicity and cell migration evaluation of a strontium silicate-based root canal sealer on stem cells from rat apical papilla: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strontium Perchlorate in Gelled Flame Compositions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium perchlorate (B79767), Sr(ClO₄)₂, is a powerful oxidizing agent recognized for its ability to produce vibrant red flames in pyrotechnic and combustion applications.[1] Its high solubility and stability can be leveraged in gelled flame compositions, offering advantages in terms of adherence, controlled burning, and specific flame characteristics. These notes provide an overview of the applications, experimental protocols, and safety considerations for the use of strontium perchlorate in such systems. While strontium nitrate (B79036) is more commonly used in pyrotechnics, this compound's properties make it a subject of interest for specialized applications where its hygroscopic nature is not a limiting factor.[1]
Disclaimer: The handling of this compound and the preparation of pyrotechnic compositions are inherently hazardous activities. All work should be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures in place.
Applications
Gelled flame compositions containing this compound are primarily utilized in applications requiring a controllable, adhesive, and intensely colored flame. Potential areas of application include:
-
Specialized Pyrotechnics: For creating specific visual effects where a gelled consistency is advantageous for application and adherence to surfaces.
-
Incendiary Devices: The thickened nature of the composition can enhance its incendiary effect by increasing contact time and ensuring more efficient heat transfer.
-
Research and Development: As a model system for studying the combustion of gelled oxidizers and the spectroscopy of strontium-based flames.
Gelling Agents
The selection of an appropriate gelling agent is critical and depends on the solvent system and the desired rheological properties of the gel. Common gelling agents that could be compatible with this compound solutions include:
-
Polysaccharides: Certain natural polymers like hydroxypropyl cellulose (B213188) can be used to gel polar solvents.[2][3][4]
-
Synthetic Polymers: Polyvinyl alcohol (PVA) is a water-soluble polymer that can form stable gels and has been explored for creating films with strontium compounds.[5][6][7]
-
Inorganic Thickeners: Fumed silica (B1680970) can be used to structure and thicken liquid formulations.
Experimental Protocols
The following protocols are representative examples for the preparation and characterization of gelled this compound compositions. Researchers should adapt these protocols based on their specific materials and experimental goals.
Protocol 1: Preparation of a Hydroxypropyl Cellulose-Based this compound Gel
This protocol describes the preparation of a gelled this compound composition using hydroxypropyl cellulose (HPC) as the gelling agent and a water/ethanol (B145695) solvent system.
Materials:
-
This compound, anhydrous (Sr(ClO₄)₂)
-
Hydroxypropyl Cellulose (HPC)
-
Ethanol (95%)
-
Deionized Water
-
Non-sparking spatula and stirrer
-
Beakers and graduated cylinders
-
Heating plate with magnetic stirring capability
-
Fume hood
Procedure:
-
Solvent Preparation: In a fume hood, prepare a 50:50 (v/v) solution of ethanol and deionized water.
-
Dissolving this compound: While stirring, slowly add the desired amount of this compound to the solvent. Continue stirring until the salt is completely dissolved. The concentration will depend on the desired flame characteristics.
-
Gelling Agent Dispersion: In a separate beaker, slowly add the hydroxypropyl cellulose powder to the this compound solution while stirring vigorously to prevent clumping.
-
Gel Formation: Gently heat the mixture to approximately 40-50°C while continuing to stir. The solution will gradually thicken as the HPC dissolves and swells.
-
Homogenization: Continue stirring until a homogenous, translucent gel is formed.
-
Cooling and Storage: Allow the gel to cool to room temperature. Store in a sealed, properly labeled container away from incompatible materials.
Protocol 2: Characterization of Gelled Flame Compositions
This protocol outlines methods for characterizing the physical and combustion properties of the prepared gel.
2.1 Rheological Characterization
Objective: To determine the viscosity and flow behavior of the gel.
Apparatus: Rotational viscometer or rheometer.
Procedure:
-
Place a sample of the gel into the sample cup of the viscometer.
-
Measure the viscosity over a range of shear rates to determine if the gel is shear-thinning, shear-thickening, or Newtonian.
-
Data on the rheological properties of gel propellants can provide a basis for comparison.[8][9][10]
2.2 Burn Rate Measurement
Objective: To determine the linear burn rate of the gelled composition.
Apparatus: A fire-resistant, calibrated channel or tube, ignition source, and a high-speed camera.
Procedure:
-
Fill the calibrated channel with the gelled composition, ensuring a uniform cross-section.
-
Ignite one end of the sample.
-
Record the combustion process using a high-speed camera.
-
Analyze the video to determine the time it takes for the flame front to travel a known distance. The burn rate is calculated as distance/time.
2.3 Flame Temperature Measurement
Objective: To estimate the flame temperature.
Apparatus: Spectrometer with a calibrated optical setup or a two-color pyrometer.
Procedure:
-
Ignite a sample of the gelled composition.
-
Capture the emission spectrum of the flame using the spectrometer.
-
Analyze the spectral data, potentially by fitting it to a black-body radiation curve or using line-ratio methods, to estimate the flame temperature.
Data Presentation
The following tables provide a template for summarizing quantitative data from the characterization experiments.
Table 1: Rheological Properties of Gelled this compound Compositions
| Gelling Agent | Concentration (wt%) | Apparent Viscosity (Pa·s) at 10 s⁻¹ | Yield Stress (Pa) |
| Hydroxypropyl Cellulose | 2.0 | Data | Data |
| Hydroxypropyl Cellulose | 3.0 | Data | Data |
| Polyvinyl Alcohol | 5.0 | Data | Data |
Table 2: Combustion Properties of Gelled this compound Compositions
| Composition | Burn Rate (mm/s) | Flame Temperature (°C) | Dominant Wavelength (nm) |
| HPC Gelled Sr(ClO₄)₂ | Data | Data | Data |
| PVA Gelled Sr(ClO₄)₂ | Data | Data | Data |
Safety Precautions
This compound is a strong oxidizer and requires careful handling.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area or fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from combustible materials, reducing agents, and heat sources.
-
Fire Hazard: this compound can accelerate burning and may cause fire or explosion when in contact with organic materials.[11]
-
Spills: In case of a spill, do not use combustible materials like paper towels for cleanup. Use a non-combustible absorbent material like sand or vermiculite.[11]
Visualizations
Experimental Workflow for Preparation of Gelled this compound
Caption: Workflow for gelled this compound preparation.
Logical Relationship of Components in Gelled Flame Composition
Caption: Component relationships in a gelled flame composition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. HYDROXYPROPYL CELLULOSE - Ataman Kimya [atamanchemicals.com]
- 3. Hydroxypropyl cellulose - Wikipedia [en.wikipedia.org]
- 4. Hydroxypropyl cellulose - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PVA-Based Films with Strontium Titanate Nanoparticles Dedicated to Wound Dressing Application [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A temperature-responsive poly(vinyl alcohol) gel for controlling fluidity of an inorganic phase change material - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. cris.technion.ac.il [cris.technion.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols: The Role of Strontium Perchlorate in Rocket Propellants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium perchlorate (B79767) (Sr(ClO₄)₂) is a powerful oxidizing agent with niche but significant applications in the field of rocket propulsion. Unlike more common oxidizers such as ammonium (B1175870) perchlorate (AP), strontium perchlorate's primary role is not as a principal component of solid propellant formulations but rather as a key element in advanced thrust vector control systems. It is also recognized for its ability to produce a distinct red flame, a property leveraged in pyrotechnics.[1] This document provides detailed application notes on its established use in Liquid Injection Thrust Vector Control (LITVC) and presents a hypothetical protocol for its potential use as a solid propellant oxidizer, alongside relevant safety information and experimental procedures.
I. Application in Liquid Injection Thrust Vector Control (LITVC)
The most prominent application of this compound in rocket propulsion is in Liquid Injection Thrust Vector Control (LITVC) systems for solid-propellant rockets.[1] LITVC is a method used to steer a rocket by injecting a liquid into the supersonic exhaust stream of the main engine. This injection creates a shock wave and a region of high pressure on one side of the nozzle, generating a side force that alters the rocket's trajectory.
A solution of this compound in water is a candidate for this application. The selection of an aqueous solution of this compound is based on a trade-off between performance, density, and handling characteristics.
Quantitative Data: Comparison of LITVC Injectants
| Injectant | System Weight (normalized) | Properties |
| Nitrogen Tetroxide (N₂O₄) | 1.00 | High performance, but toxic and corrosive. |
| Aqueous this compound (Sr(ClO₄)₂ + H₂O) | 1.15 | Less toxic than N₂O₄, high density.[1] |
Experimental Protocol: Evaluation of LITVC Injectants
This protocol outlines a general procedure for the comparative evaluation of LITVC injectants.
1. Objective: To determine the side-specific impulse and thrust vector deflection angle for an aqueous solution of this compound.
2. Materials and Equipment:
- Static test stand for solid rocket motors.
- Solid rocket motor with a fixed nozzle.
- LITVC injection system (tank, pump, injector).
- Aqueous solution of this compound (concentration to be specified based on system design).
- Data acquisition system to measure thrust, side force, and chamber pressure.
3. Procedure:
- Prepare the aqueous this compound solution to the desired concentration.
- Install the solid rocket motor on the static test stand.
- Integrate the LITVC injection system with the rocket motor nozzle.
- Calibrate all sensors and the data acquisition system.
- Conduct a "hot fire" test of the solid rocket motor.
- During the steady-state operation of the motor, inject the this compound solution at a controlled flow rate.
- Record the axial thrust and side force generated.
- Repeat the test with varying injectant flow rates.
- Analyze the data to calculate the side-specific impulse and the relationship between injectant flow rate and thrust vector deflection.
Logical Workflow for LITVC System Design
Caption: A simplified workflow for the design and testing of a Liquid Injection Thrust Vector Control system.
II. This compound as a Solid Propellant Oxidizer (Hypothetical)
While not a common application, this compound could theoretically be used as the primary oxidizer in a composite solid rocket propellant. Its high oxygen content makes it a viable, albeit under-researched, alternative to ammonium perchlorate. The primary advantage would be the generation of a distinct red-colored exhaust plume, which could be useful for visual tracking of the rocket. However, there is a lack of published performance data, such as specific impulse and burn rate, for such propellants.
Hypothetical Propellant Formulation
| Component | Function | Percentage by Weight |
| This compound (Sr(ClO₄)₂) | Primary Oxidizer | 65-75% |
| Aluminum Powder (Al) | Fuel | 15-20% |
| Hydroxyl-terminated polybutadiene (B167195) (HTPB) | Binder and Fuel | 10-15% |
| Isophorone diisocyanate (IPDI) | Curing Agent | ~1% |
| Ferric Oxide (Fe₂O₃) | Burn Rate Modifier | 0.5-2% |
Experimental Protocol: Preparation of a this compound-Based Composite Propellant
This protocol is adapted from standard procedures for ammonium perchlorate composite propellants (APCP).
1. Objective: To safely prepare a small batch of this compound-based composite propellant for characterization.
2. Materials and Equipment:
- Anhydrous this compound, finely ground.
- Fine aluminum powder.
- HTPB resin.
- IPDI curing agent.
- Ferric oxide powder.
- Remote-operated planetary mixer.
- Vacuum chamber.
- Propellant casting mold.
- Personal Protective Equipment (PPE): flame-retardant lab coat, safety glasses, face shield, and gloves.
3. Procedure:
- Preparation: Ensure all equipment is clean and dry. The mixing will be done remotely.
- Binder Preparation: In the mixer bowl, combine the HTPB resin and ferric oxide. Mix until a homogeneous paste is formed.
- Oxidizer and Fuel Addition: Slowly add the this compound and aluminum powder to the binder mixture. Mix at a low speed until all ingredients are thoroughly wetted and uniformly dispersed.
- Vacuum Degassing: Place the mixture under a vacuum to remove any trapped air bubbles.
- Curing Agent Addition: Add the IPDI curing agent and mix for a final few minutes until fully incorporated.
- Casting: Pour the propellant slurry into the mold, taking care to avoid introducing air bubbles.
- Curing: Place the cast propellant in an oven at a controlled temperature (typically 50-60°C) for several days until fully cured.
Combustion Chemical Pathway
The combustion of a this compound-based propellant is a complex, high-energy chemical reaction. The following diagram illustrates a simplified representation of the process.
References
Troubleshooting & Optimization
Technical Support Center: Dehydration of Hydrated Strontium Perchlorate
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the dehydration of hydrated strontium perchlorate (B79767). It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common hydrated forms of strontium perchlorate?
A1: this compound is known to exist in several hydrated forms, with the most common being the trihydrate (Sr(ClO₄)₂·3H₂O), tetrahydrate (Sr(ClO₄)₂·4H₂O), and nonahydrate (Sr(ClO₄)₂·9H₂O).[1] There is also mention of a hexahydrate (Sr(ClO₄)₂·6H₂O).
Q2: What is the recommended temperature for dehydrating this compound?
A2: To obtain anhydrous this compound, it is recommended to heat the hydrated salt at 250 °C (523 K).[1] This process can be performed in an oven or a vacuum dryer. For complete dehydration of the trihydrate, heating for an extended period, such as two weeks, has been reported.
Q3: At what temperature does anhydrous this compound decompose?
A3: Anhydrous this compound has a melting point of 477 °C, at which it undergoes vigorous decomposition.[1]
Q4: What are the primary hazards associated with heating this compound?
A4: this compound is a potent oxidizing agent. When heated, it can accelerate the combustion of other materials and may decompose explosively, especially in the presence of organic compounds or other reducing agents. The decomposition can also release irritating and toxic gases.
Q5: Is anhydrous this compound stable in air?
A5: No, anhydrous this compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Therefore, it must be handled and stored in a dry environment, such as a glovebox under an inert atmosphere (e.g., argon).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete dehydration (product is still clumpy or gains weight upon cooling). | 1. Insufficient heating time or temperature. 2. Exposure to atmospheric moisture after dehydration. | 1. Ensure the sample is heated at 250 °C for a sufficient duration. For larger quantities, longer heating times may be necessary. 2. Allow the sample to cool in a desiccator or transfer it directly to a glovebox to prevent rehydration. |
| The material discolors or decomposes during dehydration. | 1. The temperature is too high, exceeding the decomposition point. 2. Contamination with organic materials or other impurities. | 1. Calibrate your oven or furnace to ensure accurate temperature control. Do not exceed 250 °C for dehydration. 2. Use high-purity hydrated this compound and ensure all glassware is scrupulously clean. Avoid using any organic solvents or greases that could come into contact with the salt at high temperatures. |
| A sudden release of gas or a minor "popping" is observed. | This can be a sign of rapid water loss or the onset of decomposition, potentially due to localized overheating or impurities. | Immediately reduce the heating rate or lower the temperature. Ensure the heating is uniform. If the event is energetic, treat it as a potential decomposition and take appropriate safety precautions. |
| The yield of anhydrous this compound is lower than expected. | Mechanical loss during transfer or sublimation of the material at higher temperatures under vacuum. | Handle the fine powder carefully to minimize mechanical losses. If using a vacuum oven, ensure the temperature is well-controlled to avoid any potential for sublimation. |
Data Presentation
The following table summarizes the key thermal properties of this compound. Please note that the stepwise dehydration temperatures can vary depending on the specific hydrate (B1144303) and experimental conditions such as heating rate and atmosphere.
| Compound | Formula | Process | Temperature Range (°C) | Theoretical Mass Loss (%) | Notes |
| This compound Trihydrate | Sr(ClO₄)₂·3H₂O | Complete Dehydration | ~250 | 15.87% | To yield anhydrous Sr(ClO₄)₂. |
| Anhydrous this compound | Sr(ClO₄)₂ | Decomposition | > 477 | - | Decomposes vigorously. |
Experimental Protocols
Methodology for the Dehydration of this compound Trihydrate
-
Preparation:
-
Place a known quantity of this compound trihydrate (Sr(ClO₄)₂·3H₂O) in a clean, dry, and pre-weighed ceramic or borosilicate glass crucible.
-
It is advisable to gently grind the hydrated crystals into a fine powder using a mortar and pestle to ensure uniform heating.
-
-
Dehydration:
-
Place the crucible containing the sample into a programmable furnace or a vacuum oven.
-
Heat the sample to 250 °C (523 K). A slow heating rate (e.g., 5-10 °C/min) is recommended to prevent rapid water evolution.
-
Maintain the temperature at 250 °C for a minimum of 4 hours. For larger samples or to ensure complete dehydration, a longer duration (up to 24 hours or more) may be necessary. If using a vacuum oven, maintain a low pressure to facilitate water removal.
-
-
Cooling and Storage:
-
After the heating period, turn off the furnace and allow the sample to cool to room temperature inside the furnace or in a desiccator to prevent moisture absorption.
-
Once cooled, weigh the crucible with the anhydrous this compound to determine the final mass and calculate the mass loss.
-
Immediately transfer the anhydrous product to a tightly sealed container inside a glovebox with an inert atmosphere.
-
Visualizations
Caption: Experimental workflow for the dehydration of hydrated this compound.
Caption: Decision tree for troubleshooting common issues during dehydration.
References
safe handling and storage of strontium perchlorate
This technical support center provides essential guidance for the safe handling and storage of strontium perchlorate (B79767), targeting researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving strontium perchlorate.
| Issue | Possible Cause | Solution |
| Spillage of solid this compound | Accidental mishandling during transfer or use. | Isolate the spill area for at least 25 meters (75 feet) for solids.[1] With a clean shovel, place the material into a clean, dry, and loosely covered container for disposal.[1] Avoid generating dust. Use a vacuum or a wet method for cleanup.[2] Do not allow the substance to enter drains.[3] |
| Contact with skin | Inadequate personal protective equipment (PPE) or accidental exposure. | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, seek medical advice.[3] |
| Contact with eyes | Inadequate eye protection or accidental splashing. | Rinse cautiously with water for several minutes.[3] If present and easy to do, remove contact lenses.[3] Continue rinsing for at least 15 minutes and seek medical attention.[3] |
| Inhalation of dust | Insufficient ventilation or improper handling of the solid form. | Move the victim to fresh air and keep them at rest in a comfortable breathing position.[3] If you feel unwell, call a poison center or doctor.[3] |
| Unexpected chemical reaction or fire | Contact with incompatible materials such as combustible materials, strong reducing agents, or organic materials.[3][4][5] | For a small fire, use water. Do not use dry chemicals or foams.[1] For a large fire, flood the area with water from a distance.[1] this compound is an oxidizer and can accelerate burning.[1][4][5] |
| Material appears damp or clumped (hygroscopic) | Improper storage, exposure to moisture.[6] | Protect from moisture.[3] Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] The anhydrous form is particularly sensitive to air.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a strong oxidizer and poses a significant fire and explosion risk, especially when in contact with combustible or organic materials.[1][4][5] It can cause severe skin and eye irritation or burns upon contact.[2][3] Inhalation may lead to respiratory irritation, while ingestion can cause severe injury.[2][7]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Always wear protective gloves, clothing, and eye/face protection.[3] Specifically, chemical safety goggles or a face shield are recommended.[3] In case of insufficient ventilation or dust formation, a NIOSH/MSHA approved respirator should be used.[3]
Q3: How should this compound be stored?
A3: Store in a dry, cool, and well-ventilated area in a tightly closed container.[3] It is crucial to store it away from combustible materials, strong reducing agents, and other incompatible substances.[3][5] Protect from moisture as it is hygroscopic.[3][6]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong reducing agents, combustible materials, organic materials, hydrocarbons (fuels), and powdered metals.[2][3][4][5] Contact with these substances can lead to fire or explosion.[1][4]
Q5: What should I do in case of a fire involving this compound?
A5: For small fires, use large amounts of water. Do not use dry chemical extinguishers or foam.[1] For larger fires, flood the area with water from a safe distance.[1] Be aware that containers may explode when heated.[4][6]
Q6: How should I dispose of this compound waste?
A6: Dispose of contents and containers to an approved waste disposal plant.[3] Chemical waste must be handled in accordance with local, regional, and national hazardous waste regulations.[3] Do not empty into drains.[3]
Experimental Protocols
Detailed methodologies for specific experiments using this compound are beyond the scope of this general safety guide. Researchers should consult their institution's safety protocols and the specific experimental procedures outlined in their research plans. Always conduct a thorough risk assessment before beginning any new experiment.
Visualizations
Safe Handling and Storage Workflow
References
Technical Support Center: Managing Fire Risks of Strontium Perchlorate
This guide provides essential information for researchers, scientists, and drug development professionals on safely managing the fire risks associated with strontium perchlorate (B79767).
Frequently Asked Questions (FAQs)
Q1: What is strontium perchlorate and why is it a fire hazard?
A1: this compound (Sr(ClO₄)₂) is a powerful oxidizing agent that can create a significant fire and explosion hazard, especially when it comes in contact with organic materials, reducing agents, or powdered metals.[1][2][3] It accelerates the burning of combustible materials and can decompose explosively when heated.[1][3]
Q2: What are the primary fire-related hazards I should be aware of when working with this compound?
A2: The primary hazards include:
-
Strong Oxidizer: It can initiate or accelerate the combustion of other materials.[1][3]
-
Explosion Risk: It may explode if heated or contaminated.[1][3]
-
Reactivity: It can react violently with hydrocarbons (fuels), active metals, cyanides, esters, and thiocyanates.[1][3]
-
Container Rupture: Containers of this compound may explode when heated.[1][3]
Q3: What personal protective equipment (PPE) is necessary when handling this compound?
A3: Appropriate PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves.[4]
-
Body Protection: A lab coat and, in some situations, flame-retardant clothing.[4]
-
Respiratory Protection: In case of dust or aerosols, a NIOSH/MSHA approved respirator is recommended.[4]
Q4: How should I properly store this compound to minimize fire risks?
A4: Store this compound in a cool, dry, well-ventilated area away from combustible materials, reducing agents, and sources of heat or ignition.[5] Keep containers tightly closed to prevent moisture absorption, as it is hygroscopic.[3]
Q5: What should I do in the event of a this compound spill?
A5: For a small dry spill, use a clean shovel to place the material into a clean, dry, loosely covered container and move it from the spill area.[1] For a small liquid spill, absorb it with a non-combustible material like vermiculite (B1170534) or sand and place it in a container for disposal.[1] Avoid using combustible materials like paper towels for cleanup. Isolate the spill area and consider downwind evacuation for larger spills.[1]
Q6: How should a fire involving this compound be extinguished?
A6: For a small fire, use water. Do not use dry chemicals or foams.[1][6] For a large fire, flood the area with water from a distance.[1][2][6] Be aware that runoff may create a fire or explosion hazard.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Spattering or hissing sound during heating. | The sample may be contaminated with organic material or moisture. | Immediately and safely stop the heating process. Allow the apparatus to cool down before investigating the cause. Ensure all glassware is scrupulously clean and dry before use. |
| Discoloration (yellowing or browning) of the this compound. | Contamination with incompatible materials or decomposition due to excessive heat. | Do not use the discolored material. Dispose of it as hazardous waste. Review your experimental procedure to identify potential sources of contamination or overheating. |
| Unexpectedly rapid or vigorous reaction. | The reaction scale is too large, there is insufficient cooling, or the concentration of reactants is too high. | Always start with small-scale reactions to assess reactivity. Ensure adequate cooling and stirring. Add reagents slowly and in a controlled manner. |
| Formation of solid precipitates in a this compound solution. | Contamination or reaction with an incompatible substance. | Do not proceed with the experiment. The precipitate could be a shock-sensitive compound. Dispose of the solution as hazardous waste. |
Quantitative Data
| Property | Value | Source |
| Molecular Formula | Sr(ClO₄)₂ | [2] |
| Molecular Weight | 286.52 g/mol | [1] |
| Appearance | Colorless crystalline powder | [1][2] |
| UN Number | 1508 | [5] |
| Hazard Class | 5.1 (Oxidizer) | [5] |
| NFPA 704 Rating | Data unavailable | [1] |
| Decomposition Temperature | Data not specified in the provided search results. Perchlorates, in general, decompose at elevated temperatures. | [7] |
Experimental Protocol: Synthesis of Dihydropyrimidinones
This protocol describes the use of this compound as a catalyst in the synthesis of dihydropyrimidinones.[8][9][10]
Materials:
-
Aldehyde (1 mmol)
-
β-dicarbonyl compound (1 mmol)
-
Urea (B33335) or thiourea (B124793) (1.5 mmol)
-
Hydrated this compound [Sr(ClO₄)₂·3H₂O] (20 mol%)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask, combine the aldehyde, β-dicarbonyl compound, urea (or thiourea), and hydrated this compound.
-
The reaction can be performed under solvent-free conditions.
-
Heat the mixture with stirring. For a conventional approach, heating can be done in an oil bath. For a microwave-assisted synthesis, the reaction can be completed within 1-4 minutes.[8][9]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the flask and stir until a solid precipitate forms.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Visualizations
Caption: Fire Risk Management Workflow for this compound.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. echemi.com [echemi.com]
- 3. This compound CAS#: 13450-97-0 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Perchloric acid, strontium salt (2:1) | Cl2O8Sr | CID 61607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Reaction Optimization of this compound Catalyzed Novel Protocol for Stereoselective Synthesis of Dihydropyrimidinones | Bentham Science [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
Strontium Perchlorate Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of strontium perchlorate (B79767). The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial strontium perchlorate?
A1: Commercial this compound may contain several impurities stemming from its synthesis and handling. These can include:
-
Starting materials: Unreacted strontium salts (e.g., strontium carbonate, strontium nitrate) and excess perchloric acid.
-
Side-products: Other strontium salts like strontium chloride or strontium sulfate, depending on the synthetic route.
-
Cationic impurities: Other alkaline earth metals, most commonly calcium and barium, which are often found in strontium-containing minerals. Iron may also be present.
-
Water: this compound is highly hygroscopic and readily forms hydrates (e.g., trihydrate, tetrahydrate, and nonahydrate). Anhydrous this compound can be challenging to obtain and maintain.[1]
Q2: What is the most common method for purifying this compound?
A2: Recrystallization is a widely used and effective technique for purifying this compound.[2] This method relies on the principle that the solubility of this compound and its impurities differ in a given solvent system. By dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, purer crystals of this compound will form, leaving the impurities dissolved in the solvent.
Q3: How can I obtain the anhydrous form of this compound from its hydrated form?
A3: Dehydration of hydrated this compound is a critical purification step for applications requiring the anhydrous salt. This is typically achieved by heating the hydrated salt under controlled conditions. A common method involves heating this compound trihydrate (Sr(ClO₄)₂·3H₂O) in an oven at 250 °C (523 K).[1] It is crucial to perform this process in a well-ventilated area or under vacuum, as perchlorates are strong oxidizing agents. The process should be monitored to avoid decomposition of the perchlorate.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: A combination of analytical methods is recommended for a thorough purity assessment:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES): To quantify trace metallic impurities such as calcium, barium, and iron.
-
Ion Chromatography (IC): To detect and quantify anionic impurities like chloride, sulfate, and chlorate.
-
X-ray Diffraction (XRD): To identify the crystalline phase of the this compound (anhydrous vs. hydrated forms) and to detect any crystalline impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of water in hydrated samples and to detect certain anionic impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after recrystallization | - The chosen solvent was not optimal (solubility too high at low temperatures).- Too much solvent was used.- The cooling process was too rapid, leading to the formation of small crystals that were lost during filtration. | - Select a solvent or solvent mixture where this compound has a steep solubility curve (high solubility at high temperature, low solubility at low temperature).- Use the minimum amount of hot solvent required to fully dissolve the sample.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
| Persistent impurities detected after recrystallization | - The impurity has similar solubility to this compound in the chosen solvent.- The crystals were not washed properly after filtration. | - Try a different recrystallization solvent or a mixture of solvents.- Perform a second recrystallization.- After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities. |
| The sample remains oily or does not crystallize | - The sample is highly hygroscopic and has absorbed a significant amount of atmospheric moisture.- The presence of certain impurities can inhibit crystallization. | - Ensure all glassware is thoroughly dried before use.- Conduct the final stages of the purification and handling in a controlled atmosphere, such as a glove box under an inert gas (e.g., argon).- Attempt to precipitate the this compound by adding a non-polar solvent in which it is insoluble. |
| Discoloration of the sample during heating/drying | - Decomposition of the this compound or organic impurities.- Reaction with trace impurities. | - Lower the drying temperature and/or apply a vacuum to facilitate water removal at a lower temperature.- Ensure the starting material is of reasonable purity before attempting dehydration at high temperatures. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes a general method for the purification of this compound via recrystallization. The choice of solvent is critical and should be determined based on the solubility data provided in the table below. Water is a common solvent, but for removing certain impurities, a mixed solvent system may be more effective.
Materials:
-
Impure this compound
-
Recrystallization solvent (e.g., deionized water, ethanol, acetone)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add the solvent in small portions until the this compound is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the solution during this initial cooling phase. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the this compound.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the purified crystals. For hydrated this compound, air-drying or drying in a low-temperature oven may be sufficient. For anhydrous this compound, drying in a vacuum oven at an elevated temperature is necessary (e.g., 250 °C), taking appropriate safety precautions due to the oxidizing nature of perchlorates.
Quantitative Data
| Solvent | Solubility of this compound ( g/100 g solvent) |
| Water | 309.7 |
| Methanol | 221.0 |
| Ethanol | 180.7 |
| Acetone | 140.1 |
| 1-Propanol | 140.4 |
| Ethyl Acetate | 136.9 |
| 1-Butanol | 113.5 |
| Isobutanol | 77.9 |
Note: Solubility data is for the anhydrous salt and may vary with temperature.
Visualizations
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: A troubleshooting decision tree for addressing low yield in this compound recrystallization.
References
Technical Support Center: Safe Handling of Strontium Perchlorate
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling of strontium perchlorate (B79767) to prevent explosive reactions and other hazardous incidents.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with strontium perchlorate?
A1: this compound is a powerful oxidizing agent that presents a significant fire and explosion risk.[1][2][3] The primary hazards include:
-
Explosion Hazard: It can decompose explosively when heated or contaminated.[1][2][4] Mixtures with organic materials, reducing agents, finely powdered metals, and hydrocarbons can be explosive.[1][2][3][4][5] Initiation of an explosion can occur from heat, friction, shock, or sparks.[3][6]
-
Fire Hazard: As a strong oxidizer, it can ignite or accelerate the burning of combustible materials such as wood, paper, and oils.[2][4][5]
-
Health Hazards: Inhalation, ingestion, or contact with skin and eyes can cause severe irritation, burns, or even death.[2][4] Fires involving this compound can produce irritating and toxic gases.[2][4]
Q2: How should I properly store this compound?
A2: Proper storage is critical to maintaining its stability. Follow these guidelines:
-
Keep containers tightly closed to prevent moisture absorption, as it is hygroscopic.[2]
-
Store away from incompatible materials, especially reducing agents, organic compounds, combustible materials, and strong acids.[5][6][7]
-
Do not store near heat sources, sparks, or open flames.[6][7]
-
Ensure that storage containers are clearly labeled.
Q3: What materials are incompatible with this compound?
A3: this compound can react dangerously with a wide range of materials. Avoid contact with:
-
Organic materials and hydrocarbons (fuels, oils, grease)[1][2][4]
-
Combustible materials (wood, paper, clothing)[5]
-
Powdered metals[6]
-
Strong acids
-
Sulfur and phosphorus
Q4: What are the signs of decomposition or instability in this compound?
A4: While visual signs may not always be apparent, you should treat the material with extreme caution if you observe any of the following:
-
Discoloration of the material.
-
The presence of foreign substances or visible contamination.
-
Signs of container corrosion or damage.
-
If the material has been subjected to elevated temperatures or mechanical shock.
If you suspect instability, do not handle the material. Contact your institution's Environmental Health and Safety (EHS) office immediately.
Q5: What is the correct procedure for disposing of this compound waste?
A5: this compound waste is considered hazardous and must be disposed of accordingly.
-
Never dispose of this compound in the regular trash or down the drain.[5]
-
Collect waste in a designated, properly labeled, and sealed container.
-
Consult your institution's EHS guidelines and local, state, and federal regulations for hazardous waste disposal.[5][8]
Troubleshooting Guide
Q: I accidentally spilled a small amount of this compound powder in the fume hood. What should I do?
A: For a small, dry spill, you should:
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.
-
De-energize any nearby ignition sources.
-
Gently cover the spill with a non-combustible absorbent material like sand or vermiculite.[1] Do NOT use paper towels or other combustible materials.
-
With a clean, non-sparking shovel or scoop, carefully place the mixture into a clean, dry, and properly labeled container for hazardous waste disposal.[1]
-
Decontaminate the area with water, and collect the cleaning materials for proper disposal.
-
Report the incident to your supervisor and EHS office.
Q: My experimental procedure requires heating a mixture containing this compound. What precautions must I take?
A: Heating this compound, especially in the presence of other materials, is extremely dangerous and should be avoided if possible. If absolutely necessary:
-
Conduct a thorough hazard analysis before beginning the experiment.
-
Work with the smallest possible quantities.
-
Use a blast shield and conduct the experiment in a certified fume hood.
-
Heat the mixture indirectly and with precise temperature control (e.g., using an oil bath or heating mantle connected to a temperature controller). Avoid direct flame.
-
Ensure no incompatible materials are present.
-
Be prepared for a rapid exothermic reaction or explosion. Have appropriate fire extinguishing equipment readily available.
Data Presentation
Table 1: Properties and Safety Data for this compound
| Property | Data | Citation(s) |
| Chemical Formula | Sr(ClO₄)₂ | [2] |
| Molecular Weight | 286.52 g/mol | [2][3] |
| Appearance | Colorless to white crystalline powder | [1][2][3][4] |
| Hazard Class | 5.1 (Oxidizer) | [3] |
| UN Number | 1508 | [3] |
| Decomposition Temp. | Anhydrous form can be prepared by drying the hydrate (B1144303) at 250°C. May decompose explosively when heated. | [9] |
| Incompatibilities | Reducing agents, organic materials, powdered metals, strong acids, combustibles, hydrocarbons. | [1][5][6] |
Experimental Protocols
Protocol 1: Safe Weighing and Dispensing of this compound Powder
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a fume hood.
-
Ensure the area is clean and free of any combustible or incompatible materials.
-
Don appropriate PPE: chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles.
-
Use non-sparking tools (e.g., ceramic or plastic spatulas).
-
-
Procedure:
-
Ground any metal equipment to prevent static discharge.[6]
-
Carefully open the this compound container.
-
Slowly and gently scoop the desired amount onto a tared weigh boat or into a suitable container. Avoid creating dust.[5]
-
If any powder is spilled, follow the spill cleanup procedure outlined in the troubleshooting guide.
-
Securely close the main container immediately after dispensing.
-
-
Cleanup:
-
Wipe down the handling area with a damp cloth, ensuring no residual dust remains.
-
Dispose of all contaminated materials (weigh boats, wipes, gloves) as hazardous waste.
-
Wash hands thoroughly after handling.[6]
-
Mandatory Visualization
Caption: Workflow for the safe handling of this compound.
Caption: Factors contributing to an explosive reaction with this compound.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. Perchloric acid, strontium salt (2:1) | Cl2O8Sr | CID 61607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. lcp-shared.s3.amazonaws.com [lcp-shared.s3.amazonaws.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Electrochemical Synthesis of Strontium Perchlorate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the electrochemical synthesis of strontium perchlorate (B79767).
Frequently Asked Questions (FAQs)
Q1: What is the primary starting material for the electrochemical synthesis of strontium perchlorate?
The electrochemical synthesis of this compound typically starts with an aqueous solution of strontium chlorate (B79027) (Sr(ClO₃)₂).[1][2] This is because the process involves the electrochemical oxidation of the chlorate ion to the perchlorate ion.
Q2: What are the most suitable electrode materials for this synthesis?
For the anode, materials with a high oxygen overpotential are required to favor the oxidation of chlorate over oxygen evolution.[3] Platinum and lead dioxide (PbO₂) are the most effective anode materials.[1][3] Platinum is highly efficient but expensive.[1][3] Lead dioxide offers a more economical alternative.[3] Stainless steel is a commonly used and suitable cathode material.[1][3]
Q3: What is the optimal pH for the electrolyte solution?
The optimal pH for the electrolyte is in the range of 6 to 7 (slightly acidic to neutral).[3] Operating at a pH below this range, for instance at pH 4.0, can lead to the evolution of chlorine gas, which reduces current efficiency.[1] Conversely, at higher, more alkaline pH levels, there is a risk of strontium hydroxide (B78521) (Sr(OH)₂) precipitating, which coats the cathode and removes Sr²⁺ ions from the solution, thereby decreasing the yield.[1][2]
Q4: How does temperature affect the synthesis of this compound?
An increase in temperature can have a negative impact on the current efficiency of this compound formation.[1] Higher temperatures increase the dissociation of water, leading to a higher concentration of hydroxide ions (OH⁻), which can promote side reactions and decrease the efficiency of perchlorate formation.[1] It is recommended to maintain a controlled temperature to optimize the yield.
Q5: What is the effect of current density on the synthesis?
Increasing the anodic current density can, in theory, increase the rate of perchlorate formation. However, there is an optimal range. Exceeding this range can lead to increased anode erosion and the formation of byproducts such as hypochlorite, chlorine, or chloric acid, which decreases the overall current efficiency.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield/Low Current Efficiency | Incorrect pH: The pH of the electrolyte is too acidic (pH < 6) or too alkaline (pH > 7).[1][3] | - Adjust the pH to the optimal range of 6-7 using a suitable acid or base.[3]- Regularly monitor the pH throughout the electrolysis. |
| Suboptimal Temperature: The temperature of the electrolyte is too high.[1] | - Implement a cooling system to maintain a stable, lower temperature.[1] | |
| Incorrect Current Density: The applied current density is outside the optimal range. | - Adjust the current density to the optimal value determined for your specific cell setup. | |
| Precipitation of Strontium Hydroxide: A white precipitate is observed, particularly at the cathode. This is likely Sr(OH)₂ due to high local pH.[1] | - Lower the pH of the electrolyte to the 6-7 range.[3]- Ensure good mixing of the electrolyte to avoid localized high pH zones near the cathode. | |
| Anode Corrosion/Erosion | High Current Density: Operating at an excessively high current density can accelerate anode degradation.[3] | - Reduce the current density to within the recommended range for the anode material being used. |
| Unsuitable Anode Material: The anode material is not resistant to the electrolytic conditions. | - Use high-quality platinum or lead dioxide anodes, which are known to be more stable.[1][3] | |
| Chlorine Gas Evolution | Low Electrolyte pH: The electrolyte has become too acidic (e.g., pH 4.0).[1] | - Increase the pH of the electrolyte to the optimal range of 6-7.[3] |
| Product Contamination | Anode Erosion Products: If using a lead dioxide anode, erosion can introduce lead into the product.[3] | - Filter the final electrolyte solution to remove any particulate matter.- Consider using a platinum anode to avoid this type of contamination.[3] |
| Unreacted Strontium Chlorate: The electrolysis was not run for a sufficient duration. | - Increase the electrolysis time to ensure complete conversion of chlorate to perchlorate. |
Data Presentation
Table 1: Optimized Parameters for this compound Synthesis
| Parameter | Optimal Value | Consequence of Deviation |
| Anode Material | Platinum or Lead Dioxide[1][3] | Use of other materials may lead to low efficiency and high corrosion. |
| Cathode Material | Stainless Steel[1][3] | Other materials may be less stable or introduce contaminants. |
| Electrolyte Concentration | 1.5 M Strontium Chlorate[1] | Higher concentrations can lead to Sr(OH)₂ precipitation.[1] |
| pH | 6.0 - 7.0[3] | < 6.0: Chlorine evolution[1]> 7.0: Sr(OH)₂ precipitation[1] |
| Temperature | 333 K (60 °C)[2] | Higher temperatures decrease current efficiency.[1] |
| Current Density | 30 A·dm⁻²[2] | Higher densities can increase side reactions and anode erosion.[3] |
Experimental Protocols
Protocol 1: Electrochemical Synthesis of this compound
This protocol is based on the electrochemical oxidation of strontium chlorate.
Materials:
-
Strontium chlorate (Sr(ClO₃)₂) solution (1.5 M)
-
Platinum foil anode (e.g., 0.025 m width x 0.085 m length)[2]
-
Rotating stainless steel cathode[1]
-
0.5 L glass electrolytic cell with a PVC cover[2]
-
Thermostat/water bath
-
DC power supply
-
pH meter and thermometer
-
Magnetic stirrer (optional, if cathode is not rotating)
Procedure:
-
Cell Assembly:
-
Place the 0.5 L glass vessel in a thermostat to maintain the desired temperature.
-
Fit the PVC cover onto the vessel.
-
Position the platinum anode and the rotating stainless steel cathode through the slots in the cover, maintaining an inter-electrode distance of approximately 1.0 cm.[2]
-
Insert the pH sensor and thermometer into the electrolyte.
-
-
Electrolysis:
-
Fill the cell with the 1.5 M strontium chlorate solution.
-
Set the thermostat to maintain the electrolyte temperature at 333 K (60 °C).[2]
-
Begin rotation of the stainless steel cathode.
-
Turn on the DC power supply and adjust the current to achieve a current density of 30 A·dm⁻².[2]
-
Monitor the pH of the solution and maintain it within the 6.0-7.0 range throughout the electrolysis. Adjust as necessary with dilute acid or base.
-
Continue the electrolysis for the calculated time required for the conversion of strontium chlorate to this compound. The time will depend on the current applied and the initial amount of strontium chlorate.
-
-
Product Isolation:
-
After the electrolysis is complete, turn off the power supply and stop the cathode rotation.
-
Remove the electrodes from the solution.
-
If any precipitate has formed, filter the solution.
-
The resulting solution contains this compound. Further purification and crystallization steps may be required depending on the desired purity.
-
Visualizations
Caption: Experimental workflow for the electrochemical synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Handling the Hygroscopic Properties of Strontium Perchlorate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium perchlorate (B79767). The information is presented in a question-and-answer format to directly address common issues encountered during experiments due to its hygroscopic nature.
Frequently Asked Questions (FAQs)
Q1: What is strontium perchlorate and why is it hygroscopic?
This compound (Sr(ClO₄)₂) is a white, crystalline inorganic salt.[1] It is considered highly hygroscopic and deliquescent, meaning it readily absorbs moisture from the atmosphere to the point of dissolving in the absorbed water to form a solution.[1] This property is due to the strong affinity of the strontium and perchlorate ions for water molecules. This compound can exist in several hydrated forms, including a trihydrate (Sr(ClO₄)₂·3H₂O).[1][2]
Q2: What are the immediate signs that my this compound has absorbed atmospheric moisture?
Visual signs of moisture absorption include a change in the physical appearance of the salt from a dry, free-flowing powder to a clumpy, caked, or even liquid state.[3] If the compound appears wet or has formed a solution, it has significantly absorbed atmospheric water.
Q3: How should I store this compound to minimize moisture absorption?
To prevent moisture absorption, this compound should be stored in a tightly sealed, airtight container.[3] For anhydrous this compound, storage in a desiccator with a suitable desiccant or within an inert atmosphere, such as in a glovebox, is highly recommended.[4] The storage area should be cool and dry.[3]
Q4: Can I use this compound that has already absorbed some moisture?
Using this compound that has absorbed moisture can lead to significant experimental errors, especially in reactions that are sensitive to water. The presence of water can alter reaction kinetics, lead to the formation of byproducts, or inhibit the desired reaction altogether.[5] For applications where the water content is not critical, it might be usable, but for most quantitative and sensitive experiments, the material should be dried first.
Q5: Is it possible to dry this compound that has been exposed to moisture?
Yes, hydrated this compound can be dried to its anhydrous form. A common laboratory procedure involves heating the hydrated salt in an oven. For instance, this compound trihydrate can be dehydrated by heating it at 250 °C (523 K).[2] It is crucial to perform this drying process with proper safety precautions due to the oxidizing nature of perchlorates.
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected yields in my non-aqueous reaction.
-
Question: I am using anhydrous this compound as a catalyst in a water-sensitive organic synthesis, but my yields are inconsistent and often low. What could be the cause?
-
Answer: The most likely cause is the contamination of your anhydrous this compound with water. Its highly hygroscopic nature means that even brief exposure to ambient air can lead to significant water absorption.[2] This introduced water can act as a nucleophile, a base, or a catalyst poison, leading to side reactions or inhibition of your main reaction pathway, thus reducing the yield.
-
Solution:
-
Ensure Proper Drying: Dry the this compound thoroughly before use. Heating at 250 °C is a documented method to obtain the anhydrous form.[2]
-
Inert Atmosphere Handling: Handle the anhydrous salt exclusively in an inert atmosphere, such as inside a nitrogen or argon-filled glovebox.[4]
-
Rapid Weighing and Transfer: If a glovebox is unavailable, minimize the exposure time to air during weighing and transfer. Have all equipment ready and work quickly.
-
Use of Freshly Opened Containers: Whenever possible, use a freshly opened container of anhydrous this compound.
-
-
Problem 2: My this compound sample has turned into a liquid in its container.
-
Question: I opened my container of this compound to find that the powder has become a clear liquid. Is it still usable?
-
Answer: The transformation of the solid into a liquid indicates severe moisture absorption (deliquescence). The concentration of this compound in this aqueous solution is unknown and will vary with the ambient humidity. Using this liquid directly in experiments requiring a specific mass of the salt will lead to significant errors.[6]
-
Solution:
-
Drying is Necessary: The material must be dried to remove the absorbed water. This can be attempted by carefully heating the solution in a suitable vessel, such as a round-bottom flask under vacuum, to first evaporate the water and then heating the resulting solid at 250 °C to ensure it is anhydrous.[2]
-
Verification of Anhydrous State: After drying, it is crucial to verify the absence of water. This can be done through analytical methods like Karl Fischer titration or by ensuring a constant weight after repeated drying cycles.
-
Proper Storage: After drying, immediately transfer the anhydrous salt to a tightly sealed container and store it in a desiccator or glovebox.
-
-
Problem 3: Inaccurate weighing of the this compound.
-
Question: The weight of my this compound sample keeps increasing on the analytical balance. How can I get an accurate measurement?
-
Answer: The continuous increase in weight is a direct observation of the salt absorbing moisture from the air. This is a common issue with highly hygroscopic substances and leads to what is known as an "operative error" in weighing.[7][8]
-
Solution:
-
Weighing in a Controlled Environment: The most accurate method is to weigh the sample inside a glovebox with a controlled low-humidity atmosphere.
-
Rapid Weighing Technique: If a glovebox is not available, tare the weighing vessel, quickly add the approximate amount of this compound, and record the weight as quickly as possible. The longer the sample is on the balance, the more moisture it will absorb.
-
Weighing by Difference: A more accurate open-air technique is to weigh a sealed vial containing the this compound, quickly transfer the desired amount to your reaction vessel, and then re-weigh the sealed vial. The difference in weight will be the mass of the transferred salt, with minimized exposure time.
-
Use of a Desiccator: Allow the container of this compound to equilibrate to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture onto the cold salt.
-
-
Quantitative Data
| Compound | Deliquescence Relative Humidity (DRH) at Room Temperature | Reference(s) |
| Sodium Perchlorate (NaClO₄) | ~40-44% | [9][10][11] |
| Magnesium Perchlorate (Mg(ClO₄)₂) | ~40-43% | [11][12] |
| Calcium Perchlorate (Ca(ClO₄)₂) | ~16-19% | [11][12] |
| Potassium Perchlorate (KClO₄) | Does not deliquesce below 95% RH | [12] |
Note: Lower DRH values indicate a greater tendency to absorb atmospheric moisture.
Experimental Protocols
1. Protocol for Drying Hydrated this compound
-
Objective: To prepare anhydrous this compound from a hydrated form (e.g., Sr(ClO₄)₂·3H₂O).
-
Materials: Hydrated this compound, ceramic or borosilicate glass drying dish, high-temperature oven, desiccator, safety glasses, gloves, lab coat.
-
Procedure:
-
Place a thin layer of the hydrated this compound in a clean, dry, and heat-resistant dish.
-
Place the dish in a preheated oven at 250 °C (523 K).[2]
-
Heat the sample for a prolonged period (a literature example for complete dehydration suggests up to two weeks for structural analysis purposes, though shorter times may be sufficient for general use and should be validated by weighing to a constant mass).[2]
-
Once the drying is complete, turn off the oven and allow the dish to cool to a manageable temperature inside the oven.
-
Quickly transfer the hot dish containing the anhydrous this compound to a desiccator containing a fresh, active desiccant (e.g., anhydrous calcium sulfate, phosphorus pentoxide).
-
Allow the sample to cool completely to room temperature inside the desiccator before use or transfer to an airtight storage container.
-
2. Protocol for Handling and Weighing Anhydrous this compound
-
Objective: To accurately weigh and transfer anhydrous this compound while minimizing moisture exposure.
-
Method A: In an Inert Atmosphere Glovebox
-
Ensure the glovebox has a low-humidity atmosphere (<1% RH).
-
Transfer the container of anhydrous this compound, a clean and dry weighing vessel, a spatula, and your lab notebook into the glovebox.
-
Allow all items to equilibrate to the glovebox atmosphere.
-
Perform the weighing on an analytical balance located inside the glovebox.
-
Tightly seal the weighing vessel and the stock container before removing them from the glovebox.
-
-
Method B: Open Atmosphere (Rapid Weighing by Difference)
-
Have your reaction vessel, a sealed vial containing anhydrous this compound, and a spatula ready.
-
Accurately weigh the sealed vial of this compound.
-
Quickly open the vial, transfer an approximate amount of the salt to your reaction vessel, and immediately reseal the vial.
-
Re-weigh the sealed vial. The difference between the initial and final weights is the mass of the this compound transferred.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Crystal structure of this compound anhydrate, Sr(ClO4)2, from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tutorchase.com [tutorchase.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Perchlorate: Health Effects and Technologies for Its Removal from Water Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. felixtrument.ca [felixtrument.ca]
- 7. brainly.com [brainly.com]
- 8. cnlabglassware.com [cnlabglassware.com]
- 9. researchgate.net [researchgate.net]
- 10. lpi.usra.edu [lpi.usra.edu]
- 11. lpi.usra.edu [lpi.usra.edu]
- 12. researchgate.net [researchgate.net]
preventing contamination in strontium perchlorate synthesis
Strontium Perchlorate (B79767) Synthesis Technical Support Center
Welcome to the technical support center for strontium perchlorate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing contamination and troubleshooting common issues during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory-scale synthesis methods include:
-
Reaction of Strontium Carbonate or Hydroxide (B78521) with Perchloric Acid: This is a direct and efficient method where strontium carbonate or hydroxide reacts with perchloric acid to form this compound, water, and, in the case of the carbonate, carbon dioxide gas.
-
Metathesis Reaction: This involves the reaction of strontium nitrate (B79036) with potassium perchlorate in an aqueous solution. The less soluble potassium nitrate precipitates and is removed, leaving this compound in the solution.
-
Electrochemical Synthesis: This method involves the anodic oxidation of strontium chlorate (B79027) to this compound.
Q2: What are the primary contaminants I should be concerned about during synthesis?
A2: The primary contaminants of concern are:
-
Unreacted Starting Materials: Residual strontium carbonate, strontium nitrate, or perchloric acid.
-
Byproducts: Chlorides and chlorates are common byproducts, especially in electrochemical methods or if the starting materials are not pure.
-
Solvent Residues: If organic solvents are used for purification, they must be thoroughly removed.
-
Heavy Metals: If technical-grade starting materials are used, traces of heavy metals could be present.
Q3: How does water content affect the final product?
A3: this compound is hygroscopic and can exist in several hydrated forms, such as the trihydrate (Sr(ClO₄)₂·3H₂O) and hexahydrate (Sr(ClO₄)₂·6H₂O). For applications requiring the anhydrous form, the hydrated salt must be carefully dehydrated, typically by heating. The presence of water can be detrimental in applications requiring anhydrous conditions, such as in certain electrochemical cells, where it can cause unwanted side reactions.
Q4: What are the critical safety precautions when working with this compound and its precursors?
A4: Safety is paramount when handling these materials. Key precautions include:
-
Handling Perchloric Acid: Concentrated perchloric acid is highly corrosive and a powerful oxidizing agent. It should always be handled in a designated fume hood with a blast shield. Never heat perchloric acid with an open flame or in an oil bath. Avoid contact with organic materials, as this can lead to explosions.
-
Handling Perchlorates: this compound is a strong oxidizer and can form explosive mixtures with combustible materials. Avoid friction and shock.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or butyl rubber), safety goggles, a face shield, and a flame-resistant lab coat.
-
Spill Cleanup: Have appropriate spill cleanup materials readily available. For perchloric acid spills, neutralize with sodium bicarbonate before absorbing with an inert material like sand or vermiculite. Do not use organic materials like paper towels to clean up spills.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient reaction time, incorrect temperature, or improper stoichiometry. | Ensure reactants are thoroughly mixed and the reaction is allowed to proceed to completion. For the metathesis reaction, ensure the temperature is optimized for the precipitation of the byproduct. |
| Loss of product during filtration or washing. | Use a filter medium with the appropriate pore size to prevent the loss of fine crystals. Avoid excessive washing, especially with highly soluble products. | |
| Product Discoloration (Yellowish tint) | Presence of impurities, such as iron, from starting materials or reaction vessel. | Use high-purity starting materials and ensure all glassware is thoroughly cleaned. Recrystallization of the final product can help remove colored impurities. |
| Presence of Chloride Impurities | Incomplete conversion of chloride to perchlorate in electrochemical synthesis or use of contaminated starting materials. | Test for chlorides using a silver nitrate solution; a white precipitate indicates the presence of chlorides. Purify the product by recrystallization. |
| Presence of Chlorate Impurities | Incomplete oxidation of chlorate to perchlorate in electrochemical synthesis or as a byproduct from other methods. | Several qualitative tests can detect chlorates, such as the formation of a colored complex with N-phenylanthranilic acid in sulfuric acid. Purification can be achieved through recrystallization, leveraging the solubility differences between the chlorate and perchlorate salts. |
| Product is excessively hygroscopic/deliquescent | The product is likely in a hydrated form. This compound is naturally hygroscopic. | If the anhydrous form is required, the product must be dried under vacuum at an elevated temperature (e.g., 250 °C). Store the final product in a desiccator. |
Data Presentation
Table 1: Solubility of Strontium Salts in Different Solvents
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g or g/100 mL of solvent) |
| This compound | Water | 25 | 309.7 |
| Ethanol | 25 | 180.7 | |
| Methanol | 25 | 221.0 | |
| Ethyl Acetate | 25 | 136.9 | |
| Strontium Chloride (anhydrous) | Water | 20 | 53.8 |
| Ethanol | - | Very slightly soluble | |
| Strontium Chloride (hexahydrate) | Ethanol (absolute) | 6 | 3.8 |
| Strontium Chlorate | Water | 18 | 174.9 |
| Alcohol (absolute) | - | Insoluble | |
| Alcohol (dilute) | - | Soluble |
Experimental Protocols
Protocol 1: Synthesis of this compound from Strontium Carbonate and Perchloric Acid
Materials:
-
Strontium Carbonate (SrCO₃)
-
Perchloric Acid (HClO₄, 70%)
-
Deionized Water
Procedure:
-
In a fume hood, carefully add a stoichiometric amount of strontium carbonate in small portions to a stirred solution of 70% perchloric acid. The reaction is exothermic and will produce carbon dioxide gas.
-
Once the addition is complete and the effervescence has ceased, gently heat the solution to ensure the reaction goes to completion.
-
Filter the hot solution to remove any unreacted strontium carbonate or other solid impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of this compound hydrate.
-
Collect the crystals by vacuum filtration and wash with a small amount of ice-cold deionized water.
-
Dry the crystals in a desiccator over a suitable drying agent. For the anhydrous form, further drying in a vacuum oven at 250 °C is required.
Protocol 2: Purification of this compound by Recrystallization
Principle: This method leverages the high solubility of this compound in a "soluble solvent" and its insolubility in an "insoluble solvent". The two solvents must be miscible.
Materials:
-
Crude this compound
-
Soluble Solvent (e.g., water, ethanol)
-
Insoluble Solvent (e.g., a less polar organic solvent miscible with the soluble solvent)
Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot "soluble solvent".
-
While the solution is still hot, slowly add the "insoluble solvent" dropwise until the solution becomes faintly cloudy.
-
Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry appropriately.
Visualizations
Technical Support Center: Safe Handling of Strontium Perchlorate
This guide provides essential safety information, personal protective equipment (PPE) recommendations, and emergency procedures for handling strontium perchlorate (B79767). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with strontium perchlorate?
A1: this compound is a strong oxidizing agent and poses a significant fire and explosion risk, especially when in contact with organic materials, strong reducing agents, or combustible materials.[1][2][3] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][4] Ingestion or contact with vapors or the substance itself may lead to severe injury.[2][3][5]
Q2: What are the initial first aid measures in case of exposure?
A2:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[1][6]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[6]
Q3: How should I store this compound?
A3: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] It is crucial to store it away from combustible materials and strong reducing agents.[1][7] Protect the container from moisture.[1]
Q4: What should I do in case of a small spill?
A4: For a small dry spill, use a clean shovel to place the material into a clean, dry, and loosely covered container. Move the container from the spill area.[2] Ensure you are wearing appropriate personal protective equipment during cleanup.[1] Keep combustibles like wood, paper, and oil away from the spilled material.[2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Skin or eye irritation during handling. | Inadequate or improper use of PPE. | Immediately cease work and follow first-aid procedures. Review and ensure proper selection and use of chemical safety goggles and appropriate gloves. Ensure lab coat or apron is worn. |
| Accidental mixing with a combustible material. | Improper storage or handling procedures. | IMMEDIATE ACTION REQUIRED. This is a fire and explosion hazard.[2][3] If it is safe to do so, carefully separate the materials. Consult your institution's safety officer immediately. Evacuate the area if necessary. |
| Crystallization or discoloration of stored this compound. | Potential contamination or moisture absorption. | Do not use the material. This could indicate a potential increase in instability. Consult with a chemical safety expert for proper disposal procedures. |
Personal Protective Equipment (PPE) Summary
The appropriate PPE should be selected based on a risk assessment of the specific experimental procedure.
| Protection Type | Specification | Relevant Standards |
| Eye and Face Protection | Chemical safety goggles or eyeglasses with side protection. A face shield may be necessary for splash hazards. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. A lab coat or apron is recommended. | Consult glove manufacturer's recommendations for chemical resistance. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. A particulates filter conforming to EN 143 is recommended.[1] | NIOSH/MSHA or EN 149.[1] |
Experimental Protocols
Protocol 1: Donning and Doffing of Personal Protective Equipment
Objective: To ensure the safe and correct procedure for putting on and taking off PPE to prevent contamination.
Methodology:
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on a lab coat or apron.
-
Put on respiratory protection, if required by your risk assessment. Ensure a proper fit.
-
Put on eye and face protection.
-
Put on gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves by peeling them off from the cuff, turning them inside out.
-
Remove the lab coat or apron by folding it inward, avoiding contact with the exterior.
-
Perform hand hygiene.
-
Remove eye and face protection.
-
Remove respiratory protection.
-
Perform hand hygiene again.
-
Protocol 2: Emergency Response to a this compound Spill
Objective: To safely manage and contain a spill of this compound, minimizing exposure and environmental contamination.
Methodology:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Containment:
-
For a dry spill , use a clean shovel to carefully place the material into a clean, dry container. Loosely cover the container.[2]
-
For a liquid spill , use a non-combustible absorbent material like vermiculite (B1170534) or sand to soak up the product. Place the absorbent material into a suitable container for disposal.[2]
-
-
Cleanup: After the bulk of the material is removed, decontaminate the area according to your institution's safety protocols.
-
Disposal: Dispose of the spilled material and any contaminated items as hazardous waste in accordance with local, regional, and national regulations.[1]
Logical Workflow for PPE Selection
Caption: PPE Selection Workflow for this compound Handling.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound CAS#: 13450-97-0 [m.chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. Perchloric acid, strontium salt (2:1) | Cl2O8Sr | CID 61607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. nj.gov [nj.gov]
Validation & Comparative
A Comparative Guide to Strontium-Based Oxidizers in Pyrotechnics: Strontium Perchlorate vs. Strontium Nitrate
For Researchers, Scientists, and Pyrotechnic Formulation Professionals
In the pursuit of vivid and reliable red light emissions in pyrotechnics, the choice of oxidizer is paramount. Strontium-based compounds are the cornerstone of red-light compositions, with strontium nitrate (B79036) and strontium perchlorate (B79767) being two primary candidates. This guide provides an objective, data-driven comparison of these two oxidizers, offering insights into their performance characteristics, supported by fundamental properties and established experimental protocols.
Core Properties: A Head-to-Head Comparison
A fundamental understanding of the chemical and physical properties of strontium perchlorate and strontium nitrate is crucial for predicting their behavior in pyrotechnic compositions. The following table summarizes these key characteristics.
| Property | This compound | Strontium Nitrate |
| Chemical Formula | Sr(ClO₄)₂ | Sr(NO₃)₂ |
| Molecular Weight | 286.51 g/mol [1] | 211.63 g/mol [2] |
| Appearance | White crystalline solid[1] | White crystalline solid[2] |
| Decomposition Temp. | 477 °C (decomposes vigorously)[1] | 570 °C[2] |
| Oxygen Balance (to SrO) | +44.6% | +22.7% |
| Hygroscopicity | Deliquescent (highly hygroscopic)[1] | Hygroscopic[3] |
Oxidizing Power: The Oxygen Balance
The oxygen balance of an oxidizer is a critical measure of its efficiency in a pyrotechnic composition. It represents the degree to which the compound can provide oxygen for the combustion of a fuel. A higher positive oxygen balance indicates a greater amount of available oxygen per unit weight.
The oxygen balance (OB) can be calculated using the following formula, assuming the metal component is converted to its oxide (SrO in this case):
OB% = [-1600 / Molecular Weight of compound] × (2X + Y/2 + M - Z)
Where:
-
X = number of carbon atoms
-
Y = number of hydrogen atoms
-
Z = number of oxygen atoms
-
M = number of metal atoms that form an oxide
For This compound (Sr(ClO₄)₂) :
-
X = 0, Y = 0, Z = 8, M = 1 (forming SrO)
-
OB% = [-1600 / 286.51] × (0 + 0 + 1 - 8) = +44.6%
For Strontium Nitrate (Sr(NO₃)₂) :
-
X = 0, Y = 0, Z = 6, M = 1 (forming SrO)
-
OB% = [-1600 / 211.63] × (0 + 0 + 1 - 6) = +22.7%
Pyrotechnic Performance: A Comparative Analysis
While direct, side-by-side experimental data for identical pyrotechnic compositions containing these two oxidizers is scarce in publicly available literature, we can infer performance differences based on their fundamental properties and established pyrotechnic principles.
| Performance Metric | This compound | Strontium Nitrate |
| Burn Rate | Expected to be higher due to higher oxygen balance. | Generally moderate; can be tailored with catalysts. |
| Color Purity (Red) | Potentially higher due to a better oxygen-fuel ratio. | Good, but can be influenced by combustion efficiency. |
| Light Intensity | Potentially higher due to more energetic decomposition. | Good, serves as a benchmark for red pyrotechnics. |
| Hygroscopicity & Stability | High; deliquescent nature requires sealed compositions.[1] | Moderate; still requires protection from moisture.[3] |
| Sensitivity | Perchlorates are generally more sensitive to friction and impact than nitrates. | Considered relatively stable and safe for pyrotechnic use. |
Experimental Protocols for Performance Evaluation
To obtain definitive comparative data, rigorous experimental testing is necessary. The following are standard methodologies for evaluating the key performance indicators of pyrotechnic compositions.
Burn Rate Measurement
Methodology: The linear burn rate of a pyrotechnic composition is a critical parameter for timing and effect sequencing. A common method involves pressing the composition into a tube of known length and measuring the time it takes for the flame front to travel that distance.
-
Sample Preparation: The pyrotechnic composition is prepared by intimately mixing the ingredients in the desired ratios. The mixture is then consolidated by pressing it into a non-flammable tube (e.g., cardboard or phenolic) of a specific internal diameter and length.[4] The density of the pressed composition should be recorded.
-
Ignition: The composition is ignited at one end using a consistent ignition source, such as a hot wire or a priming composition.[5]
-
Data Acquisition: The burn time can be measured using various techniques, including:
-
Video Analysis: A high-speed camera records the burn, and the time is determined by counting the frames between the ignition and the flame exiting the other end.[4]
-
Optical Fibers: Optical fibers placed at set distances along the tube detect the passage of the flame front, and the time intervals are recorded.[5]
-
Break Wires: Thin wires embedded in the composition at known distances break as the flame front passes, providing timing signals.
-
-
Calculation: The linear burn rate (R) is calculated as: R = L / t, where L is the distance between the measurement points and t is the time taken for the flame to travel that distance.
Spectroscopic Analysis for Color Purity
Methodology: The quality of the red color produced is determined by the emission spectrum of the flame. The dominant emitting species for red in strontium-based compositions is strontium monochloride (SrCl).[6] Spectroscopic analysis allows for the quantification of color purity.
-
Sample Combustion: A small, consistent amount of the pyrotechnic composition is burned in a controlled environment.
-
Data Acquisition: A spectrometer with a suitable detector (e.g., a charge-coupled device - CCD) is used to capture the emission spectrum of the flame across the visible wavelength range (typically 380-780 nm).[7][8]
-
Data Analysis:
-
The raw spectral data is corrected for the instrument's response function.
-
The emission peaks corresponding to SrCl (typically in the 625-685 nm range) are identified and their intensities measured.
-
The presence and intensity of emission from other species (e.g., SrO, which can produce a less desirable orange-red) are also noted.
-
The Commission Internationale de l'Éclairage (CIE) 1931 chromaticity coordinates (x, y) can be calculated from the spectral data to provide a quantitative measure of the color.
-
Light Intensity Measurement
Methodology: The luminous intensity of a pyrotechnic flare or star is a measure of its brightness and is a key performance parameter.
-
Experimental Setup: The pyrotechnic device is placed at a known, fixed distance from a photodetector or radiometer. The measurements should be conducted in a dark environment to minimize stray light.
-
Data Acquisition: A calibrated photometer or a spectroradiometer is used to measure the illuminance (in lux) or irradiance (in W/m²) produced by the burning composition.[9]
-
Calculation: The luminous intensity (Iᵥ) in candelas (cd) can be calculated from the illuminance (Eᵥ) using the inverse square law: Iᵥ = Eᵥ × d², where d is the distance between the source and the detector.[9] The total light output over the duration of the burn can be determined by integrating the intensity over time.
Visualizing the Concepts
Decomposition Pathways
The thermal decomposition of the oxidizer is the initial step that provides the oxygen for combustion. The following diagram illustrates the simplified decomposition reactions for this compound and strontium nitrate.
Caption: Simplified thermal decomposition pathways.
Experimental Workflow for Performance Comparison
A logical workflow is essential for a systematic comparison of the two oxidizers.
Caption: Workflow for comparative performance testing.
Conclusion
The choice between this compound and strontium nitrate for pyrotechnic applications involves a trade-off between performance and practicality.
-
This compound offers superior oxidizing power, which can translate to higher burn rates, greater light intensity, and potentially purer colors. However, its high hygroscopicity and increased sensitivity necessitate more stringent handling and storage procedures, often limiting its use to sealed or specialized devices.
-
Strontium Nitrate is a well-established and reliable oxidizer for producing red colors. While its oxygen balance is lower than that of the perchlorate, it is less hygroscopic and generally considered safer to handle, making it a more versatile and widely used option in a broader range of pyrotechnic applications.
Ultimately, the optimal choice depends on the specific performance requirements, manufacturing capabilities, and safety considerations of the intended application. The experimental protocols outlined in this guide provide a framework for researchers and developers to generate the quantitative data needed to make an informed decision.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Strontium nitrate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. jpyro.co.uk [jpyro.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. A Spectrophotometric Study of Red Pyrotechnic Flame Properties Using Three Classical Oxidizers: Ammonium Perchlorate, Potassium Perchlorate, Potassium Chlorate | Semantic Scholar [semanticscholar.org]
- 7. scribd.com [scribd.com]
- 8. pyroistech.com [pyroistech.com]
- 9. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to Anhydrous vs. Hydrated Strontium Perchlorate in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Strontium perchlorate (B79767), a powerful oxidizing agent, is utilized in various chemical applications, including pyrotechnics and as a catalyst in organic synthesis. It is commercially available in both anhydrous (Sr(ClO₄)₂) and hydrated forms (e.g., Sr(ClO₄)₂·3H₂O, Sr(ClO₄)₂·4H₂O, Sr(ClO₄)₂·9H₂O). The presence of water of hydration can significantly influence the salt's reactivity, stability, and suitability for specific applications. This guide provides an objective comparison of anhydrous and hydrated strontium perchlorate, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate form for their needs.
Key Differences in Physicochemical Properties
The primary distinction between anhydrous and hydrated this compound lies in their water content, which in turn affects their physical and chemical behavior. Anhydrous this compound is highly hygroscopic, readily absorbing moisture from the atmosphere to form its hydrated counterparts.[1] This property necessitates careful handling and storage in a dry environment. The hydrated forms are also hygroscopic but to a lesser extent.
The presence of water molecules in the crystal lattice of hydrated this compound can influence its Lewis acidity and catalytic activity. In some reactions, the water of hydration can act as a proton shuttle or a co-catalyst, enhancing reaction rates. Conversely, in moisture-sensitive reactions, such as those used in the development of next-generation batteries, the presence of water is detrimental as it can lead to undesirable side reactions.[2] Therefore, the anhydrous form is crucial for such applications.
Performance in Catalytic Applications: The Biginelli Reaction
A notable application of this compound is as a catalyst in the Biginelli reaction, a one-pot organic reaction for the synthesis of dihydropyrimidinones, which are molecules of interest in drug development. Research has demonstrated the effectiveness of hydrated this compound as a catalyst in this synthesis.
Experimental Data: Synthesis of Dihydropyrimidinones
The following table summarizes the results obtained for the synthesis of various dihydropyrimidinones using hydrated this compound (Sr(ClO₄)₂·3H₂O) as a catalyst under solvent-free conditions. The data is extracted from a study by Chauhan et al. While no direct comparative studies using the anhydrous form in this specific reaction are readily available in the literature, a hypothetical comparison is presented to illustrate the potential differences in performance.
| Entry | Aldehyde | Product | Time (Microwave) | Yield (Microwave) | Time (Conventional) | Yield (Conventional) | Hypothetical Yield (Anhydrous) |
| 1 | Benzaldehyde | 5-(ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 2 min | 95% | 25 min | 85% | 90-95% |
| 2 | 4-Chlorobenzaldehyde | 4-(4-chlorophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 1.5 min | 98% | 20 min | 90% | 92-97% |
| 3 | 4-Methylbenzaldehyde | 5-(ethoxycarbonyl)-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one | 2.5 min | 92% | 30 min | 82% | 88-93% |
| 4 | 4-Nitrobenzaldehyde | 5-(ethoxycarbonyl)-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 1 min | 96% | 15 min | 88% | 90-95% |
Hypothetical yields for the anhydrous form are projected based on the assumption that the absence of coordinated water, which can sometimes hinder catalyst-substrate interaction, might lead to slightly improved yields or shorter reaction times. This is speculative and would require experimental validation.
Experimental Protocols
Preparation of Anhydrous this compound
Anhydrous this compound can be prepared by the dehydration of its hydrated form.
Materials:
-
This compound trihydrate (Sr(ClO₄)₂·3H₂O)
-
Agate mortar and pestle
-
Glass bottle
-
Oven
-
Glove box under an argon atmosphere
Procedure:
-
Thoroughly grind the hydrated this compound powder in an agate mortar.
-
Transfer the ground powder to a glass bottle.
-
Place the bottle in an oven at 250 °C (523 K) for two weeks under atmospheric conditions.[2]
-
After dehydration, transfer the anhydrous this compound to a glove box under an argon atmosphere to prevent rehydration.
General Procedure for the Synthesis of Dihydropyrimidinones using Hydrated this compound
This protocol is based on the work of Chauhan et al.
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (B1235776) (1 mmol)
-
Urea (B33335) (1.5 mmol)
-
Hydrated this compound (Sr(ClO₄)₂·3H₂O) (20 mol%)
-
Microwave synthesizer or conventional heating setup
-
Ethanol (B145695) for recrystallization
Procedure (Microwave Irradiation):
-
In a microwave-safe vessel, mix the aldehyde, ethyl acetoacetate, urea, and hydrated this compound.
-
Irradiate the mixture in a microwave synthesizer at a suitable power level (e.g., 300 W) for the time specified in the data table.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to the mixture to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.
Procedure (Conventional Heating):
-
Combine the reactants and catalyst in a round-bottom flask.
-
Heat the mixture in an oil bath at a specified temperature (e.g., 100 °C) for the time indicated in the data table.
-
Follow steps 3-6 from the microwave procedure for workup and purification.
Signaling Pathways and Logical Relationships
Proposed Catalytic Role of this compound in the Biginelli Reaction
The strontium ion (Sr²⁺) in this compound is believed to act as a Lewis acid catalyst in the Biginelli reaction. The catalytic cycle is thought to involve the activation of the aldehyde carbonyl group by the strontium ion, which increases its electrophilicity and facilitates the subsequent nucleophilic attack by urea and the enol form of the β-ketoester. The water of hydration in the hydrated form may play a role in proton transfer steps, potentially influencing the reaction rate. In the anhydrous form, the reaction would proceed without the direct involvement of coordinated water molecules.
Conclusion
The choice between anhydrous and hydrated this compound is highly dependent on the specific reaction requirements. For reactions where the presence of water is not detrimental and may even be beneficial, such as in the catalytic synthesis of dihydropyrimidinones, the more readily available and easier to handle hydrated form is a suitable choice. However, for applications that are sensitive to moisture, such as in electrochemistry or certain organic reactions requiring strictly anhydrous conditions, the use of anhydrous this compound is essential. Researchers should carefully consider the nature of their reaction and the potential role of water to make an informed decision on which form of this compound to employ. Further direct comparative studies are warranted to fully elucidate the performance differences between the anhydrous and hydrated forms in a wider range of chemical transformations.
References
A Comparative Structural Analysis of Strontium Perchlorate and Other Metal Perchlorates
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the crystallographic structures of anhydrous metal perchlorates, with a focus on strontium perchlorate (B79767) and its analogues.
This guide provides an objective comparison of the crystal structure of strontium perchlorate with other selected metal perchlorates, including those of other alkaline earth metals and alkali metals. The structural parameters are supported by experimental data from powder X-ray diffraction studies.
Introduction to Metal Perchlorate Structures
Anhydrous metal perchlorates exhibit a diverse range of crystal structures, largely influenced by the size and charge of the metal cation. The perchlorate anion (ClO₄⁻) typically maintains a tetrahedral geometry, but the way these tetrahedra pack and coordinate to the metal center dictates the overall crystal lattice. Understanding these structural variations is crucial for applications in areas such as battery electrolytes, pyrotechnics, and as precursors in chemical synthesis.
Structural Comparison of Anhydrous Perchlorates
The crystal structure of anhydrous this compound (Sr(ClO₄)₂) is characterized by an orthorhombic crystal system. It is notably isotypic with calcium perchlorate (Ca(ClO₄)₂), meaning they share the same crystal structure and space group (Pbca).[1][2][3] In this arrangement, the strontium cation is coordinated by eight oxygen atoms, each from a different perchlorate tetrahedron.[1][2][3]
In contrast, other alkaline earth metal perchlorates adopt different crystal structures. Magnesium perchlorate (Mg(ClO₄)₂), with the smallest cation in this series, crystallizes in a monoclinic system (P2(1)/c) and features a six-coordinate magnesium ion in an octahedral geometry.[1] Barium perchlorate (Ba(ClO₄)₂), containing the largest of these cations, crystallizes in the orthorhombic Fddd space group and exhibits a higher coordination number of twelve for the barium ion.[2][4]
Alkali metal perchlorates, with their +1 charge, also present distinct structural arrangements. For example, potassium perchlorate (KClO₄) adopts an orthorhombic structure with the space group Pnma, where the potassium ion is surrounded by ten oxygen atoms.
A summary of the key structural parameters for these compounds is presented in the table below.
Data Presentation: Structural Parameters of Selected Anhydrous Metal Perchlorates
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Cation C.N. | Avg. M-O Distance (Å) |
| This compound | Sr(ClO₄)₂ | Orthorhombic | Pbca | 13.75102 | 9.50887 | 9.06168 | 90 | 8 | 8 | 2.582 |
| Calcium Perchlorate | Ca(ClO₄)₂ | Orthorhombic | Pbca | 13.75102 | 9.50887 | 9.06168 | 90 | 8 | 8 | 2.476 |
| Magnesium Perchlorate | Mg(ClO₄)₂ | Monoclinic | P2(1)/c | 5.378 | 8.919 | 7.489 | 110.16 | 2 | 6 | ~2.098 |
| Barium Perchlorate | Ba(ClO₄)₂ | Orthorhombic | Fddd | 7.469 | 12.428 | 15.093 | 90 | 8 | 12 | 2.989 |
| Potassium Perchlorate | KClO₄ | Orthorhombic | Pnma | 5.61 | 7.20 | 8.75 | 90 | 4 | 10 | 2.81-3.10 |
Z = Formula units per unit cell; C.N. = Coordination Number
Experimental Protocols
The structural data presented in this guide were primarily obtained through powder X-ray diffraction (PXRD) experiments. A general protocol for such an analysis is outlined below.
General Experimental Protocol for Crystal Structure Determination via Powder X-ray Diffraction
-
Sample Preparation: The anhydrous metal perchlorate is finely ground to a homogenous powder to ensure random orientation of the crystallites. For hygroscopic materials like this compound, preparation is conducted in an inert atmosphere (e.g., an argon-filled glovebox).[1] The powder is then mounted on a sample holder, ensuring a flat, level surface.
-
Data Collection: A powder X-ray diffractometer is used to collect the diffraction data. Monochromatic X-rays (commonly Cu Kα) are directed at the sample. The sample is rotated during the measurement to further ensure that all crystal orientations are sampled. The detector scans through a range of 2θ angles to measure the intensity of the diffracted X-rays.
-
Structure Solution and Refinement:
-
Indexing: The positions of the diffraction peaks are used to determine the unit cell parameters and crystal system.
-
Structure Solution: If the structure is unknown, ab initio methods such as charge flipping or direct methods are employed to determine the initial positions of the atoms within the asymmetric unit.
-
Rietveld Refinement: The entire calculated powder diffraction pattern is fitted to the experimental data. During this process, structural parameters (atomic positions, site occupancies, thermal displacement parameters) and profile parameters are refined using a least-squares method until the best fit is achieved. Programs such as GSAS or FULLPROF are commonly used for this purpose.
-
Visualizations
Logical Flow of Structural Comparison
The following diagram illustrates the workflow for the structural comparison of metal perchlorates.
Caption: Workflow for structural comparison of metal perchlorates.
Cation Coordination Environments
The coordination environment of the metal cation is a key differentiating feature among these perchlorates. The following diagram illustrates the change in coordination number with the increasing ionic radius of the alkaline earth metals.
Caption: Coordination number trends in alkaline earth metal perchlorates.
References
- 1. Magnesium perchlorate anhydrate, Mg(ClO4)2, from laboratory X-ray powder data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of barium perchlorate anhydrate, Ba(ClO4)2, from laboratory X-ray powder data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium Perchlorate | KClO4 | CID 516900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
A Comparative Guide to Purity Validation of Strontium Perchlorate
This guide provides a detailed comparison of analytical methods for validating the purity of strontium perchlorate (B79767), with a primary focus on complexometric titration. The information is intended for researchers, scientists, and professionals in drug development who require accurate determination of material purity. We present a head-to-head comparison of titration with alternative methods, supported by detailed experimental protocols and illustrative data.
Introduction to Purity Analysis
Strontium perchlorate, Sr(ClO₄)₂, is a strong oxidizing agent used in various applications, including pyrotechnics and as a catalyst in organic synthesis.[1][2] In research and pharmaceutical development, the precise purity of such reagents is critical to ensure the accuracy, reproducibility, and safety of experimental outcomes. Purity validation confirms the identity of the substance and quantifies the amount of active component, separating it from impurities, moisture, or by-products. This guide focuses on the quantification of the strontium (Sr²⁺) content as the primary measure of purity.
Method Comparison: Titration vs. Instrumental Techniques
The purity of this compound can be assessed by quantifying either the strontium cation or the perchlorate anion. Below is a comparison of the principal analytical techniques.
Table 1: Comparison of Analytical Methods for this compound Purity
| Parameter | Complexometric EDTA Titration | Ion Chromatography (IC) | Gravimetric Analysis | Atomic Absorption (AA) / ICP-OES |
| Analyte Measured | Strontium (Sr²⁺) | Strontium (Sr²⁺) and/or Perchlorate (ClO₄⁻) | Perchlorate (ClO₄⁻) | Strontium (Sr²⁺) |
| Principle | Chelation of Sr²⁺ with EDTA to a colorimetric endpoint.[3][4] | Chromatographic separation of ions followed by conductivity or mass spectrometry detection.[5][6] | Precipitation of a sparingly soluble salt, followed by isolation and weighing.[7] | Absorption or emission of light by atomized strontium in a flame or plasma.[8] |
| Typical Accuracy | High (typically ≤0.5% error) | Very High (can be <0.2% error) | High (reported at 0.1–0.2% error).[7] | High (typically <1-2% error) |
| Sensitivity | mg range | µg/L to ng/L (ppb to ppt).[9] | % range | µg/L to mg/L (ppb to ppm).[8] |
| Speed | Moderate (manual method) | Fast (automated) | Slow (requires drying/ashing) | Fast (automated) |
| Equipment Cost | Low (standard lab glassware) | High | Low | High |
| Key Advantages | Low cost, robust, minimal specialized equipment. | High sensitivity, can measure both cation and anion, high throughput. | Inexpensive, based on fundamental stoichiometry.[7] | High sensitivity, well-established for elemental analysis. |
| Key Disadvantages | Potential interference from other metal ions, less sensitive than instrumental methods.[10] | High initial investment, requires knowledgeable staff.[5] | Labor-intensive, slow, susceptible to co-precipitation errors. | Matrix interferences, requires careful sample preparation and standards.[8] |
Experimental Protocols
Protocol 1: Purity Validation by Complexometric EDTA Titration
This method determines the amount of strontium in a sample by titrating it with a standardized solution of ethylenediaminetetraacetic acid (EDTA).
Principle: EDTA is a hexadentate ligand that forms a highly stable, 1:1 water-soluble complex with strontium ions (Sr²⁺).[4][11] The titration is performed in a buffered solution at approximately pH 10 to ensure the complete formation of the Sr-EDTA complex.[3] A metallochromic indicator, such as Eriochrome Black T, is used to signal the endpoint. The indicator forms a colored complex with free Sr²⁺ ions. At the equivalence point, when all Sr²⁺ has been complexed by EDTA, the indicator is released, causing a distinct color change.[3]
Reagents and Equipment:
-
This compound Sample: Anhydrous or hydrated
-
EDTA Solution: Standardized 0.05 M solution
-
Ammonia-Ammonium Chloride Buffer: pH 10
-
Eriochrome Black T Indicator: Ground with NaCl or in solution
-
Deionized Water
-
Analytical Balance, Burette, Pipettes, Conical Flasks
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL conical flask.
-
Dissolution: Dissolve the sample in 50 mL of deionized water.
-
Buffering: Add 10 mL of the pH 10 ammonia-ammonium chloride buffer to the solution.
-
Indicator Addition: Add a small amount (approx. 50 mg) of Eriochrome Black T indicator mixture. The solution should turn a wine-red color, indicating the presence of the Sr-indicator complex.
-
Titration: Titrate the solution with the standardized 0.05 M EDTA solution. Swirl the flask continuously.
-
Endpoint Determination: The endpoint is reached when the solution color changes sharply from wine-red to a clear sky blue. Record the volume of EDTA solution added.
-
Replicates: Repeat the titration at least two more times for precision.
Calculation of Purity: The purity of this compound, expressed as a weight percentage (% w/w), is calculated using the following formula:
Purity (%) = (V_EDTA × M_EDTA × Molar Mass_Sr(ClO₄)₂) / (Mass_sample) × 100
Where:
-
V_EDTA is the volume of EDTA solution used (in Liters).
-
M_EDTA is the molarity of the standard EDTA solution (in mol/L).
-
Molar Mass_Sr(ClO₄)₂ is the molar mass of this compound (286.51 g/mol for anhydrous).[1]
-
Mass_sample is the initial mass of the this compound sample (in grams).
Protocol 2: Overview of Purity Validation by Ion Chromatography
This method can be used to determine the concentration of both strontium and perchlorate ions.
Principle: A small volume of the dissolved sample is injected into the ion chromatograph. The sample travels through a separator column where the strontium and perchlorate ions are separated from each other and from other ions based on their affinity for the stationary phase.[5] After separation, the ions pass through a detector (typically a conductivity detector) that measures their concentration.[5] Purity is determined by comparing the measured concentration against a known standard.
Brief Methodology:
-
Standard Preparation: Prepare a series of calibration standards of known strontium and perchlorate concentrations.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water to a concentration within the calibrated range.
-
Analysis: Inject the standards and sample into the IC system.
-
Quantification: Generate a calibration curve from the standards and use it to determine the concentration of Sr²⁺ and ClO₄⁻ in the sample. The purity can be calculated from these concentrations.
Illustrative Data Presentation
The following table presents hypothetical data from the analysis of a single batch of anhydrous this compound to illustrate the results obtained from different methods.
Table 2: Illustrative Purity Analysis Data for this compound (Batch No. XYZ-123)
| Method | Replicate 1 (% Purity) | Replicate 2 (% Purity) | Replicate 3 (% Purity) | Mean Purity (%) | Standard Deviation |
| EDTA Titration | 99.58 | 99.65 | 99.52 | 99.58 | 0.065 |
| Ion Chromatography (Sr²⁺) | 99.71 | 99.68 | 99.74 | 99.71 | 0.030 |
| Gravimetric (ClO₄⁻) | 99.55 | 99.62 | 99.49 | 99.55 | 0.065 |
Workflow and Process Visualization
The logical flow of the complexometric titration procedure is a critical aspect of ensuring methodical and repeatable analysis.
Caption: Experimental workflow for this compound purity validation by EDTA titration.
Conclusion
For routine quality control of this compound, complexometric EDTA titration offers an excellent balance of accuracy, cost-effectiveness, and simplicity. It provides reliable purity data without the need for significant capital investment in instrumentation. While methods like Ion Chromatography offer superior sensitivity and the ability to analyze both the cation and anion simultaneously, their complexity and cost are best justified for trace-level impurity analysis or in high-throughput research environments. Gravimetric analysis remains a fundamentally sound but laborious alternative. The choice of method should be guided by the specific requirements of the application, available resources, and the desired level of analytical detail.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. m.youtube.com [m.youtube.com]
- 5. Online analysis of strontium and barium in high purity brine | Metrohm [metrohm.com]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [researchportal.murdoch.edu.au]
- 8. nemi.gov [nemi.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Indirect complexometric titration of barium and strontium after stepwise precipitation as sulphate from homogeneous solution - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Video: Complexometric EDTA Titration Curves [jove.com]
comparative study of different methods for strontium perchlorate synthesis
A Comparative Guide to the Synthesis of Strontium Perchlorate (B79767)
For researchers, scientists, and professionals in drug development, the selection of a synthesis method for key compounds is a critical decision impacting yield, purity, cost, and safety. This guide provides a comparative analysis of various methods for the synthesis of strontium perchlorate, Sr(ClO₄)₂, a compound with applications in pyrotechnics and as an oxidizing agent. The following sections detail experimental protocols, present quantitative data for comparison, and outline the logical workflow of synthesis pathways.
Comparative Data of Synthesis Methods
The performance of different synthesis methods for this compound is summarized in the table below, providing a clear comparison of key metrics.
| Method | Starting Materials | Typical Yield | Purity | Key Conditions | Advantages | Disadvantages |
| Neutralization | Strontium Carbonate/Hydroxide, Perchloric Acid | High (Theoretically quantitative) | High | Aqueous solution | Simple, clean reaction with water and CO₂ (for carbonate) as byproducts. | Requires handling of corrosive and potentially explosive perchloric acid. |
| Reaction with Ammonium (B1175870) Perchlorate | Strontium Carbonate, Ammonium Perchlorate | 50-88%[1] | Impure, requires purification | 250°C, vacuum improves yield[1] | Avoids the direct use of perchloric acid. | High temperatures required; product is initially impure. |
| Metathesis | Strontium Nitrate (B79036), Potassium Perchlorate | Moderate | ~92% (with KNO₃ impurity)[2] | Aqueous solution, requires cooling and filtration | Utilizes readily available nitrate and perchlorate salts. | Low solubility of potassium perchlorate can be problematic; separation of byproduct can be challenging.[2] |
| Electrochemical Oxidation | Strontium Chlorate (B79027) | Current Efficiency: 42%[3] | High | 1.5 M Sr(ClO₃)₂, 30 A·dm⁻², 333 K, pH 6.0[3] | Can produce high-purity product from chlorates. | Requires specialized electrochemical setup; lower current efficiency compared to other perchlorate syntheses. |
| Dehydration of Hydrate | This compound Trihydrate | High | High | 250°C (523 K) for an extended period[4] | Produces the anhydrous form required for specific applications. | Requires a pre-synthesized hydrated form; energy-intensive. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Method 1: Neutralization of Strontium Carbonate with Perchloric Acid
Reaction: SrCO₃(s) + 2HClO₄(aq) → Sr(ClO₄)₂(aq) + H₂O(l) + CO₂(g)
Protocol:
-
In a well-ventilated fume hood, carefully add a stoichiometric amount of perchloric acid solution to a stirred suspension of strontium carbonate in distilled water.
-
The addition should be slow to control the effervescence of carbon dioxide.
-
After the addition is complete and gas evolution has ceased, gently heat the solution to ensure the reaction goes to completion.
-
Filter the resulting solution to remove any unreacted strontium carbonate.
-
The hydrated this compound can be obtained by careful evaporation of the water. For the anhydrous form, further dehydration is necessary (see Method 5).
Method 2: Reaction of Strontium Carbonate with Ammonium Perchlorate
Reaction: SrCO₃(s) + 2NH₄ClO₄(s) → Sr(ClO₄)₂(s) + 2NH₃(g) + H₂O(g) + CO₂(g)
Protocol: [1]
-
Grind one molecular equivalent of strontium carbonate with two molecular equivalents of ammonium perchlorate in a ball mill.
-
Transfer the ground mixture to an oven.
-
Heat the mixture at approximately 250°C. For improved yield, conduct the heating under a vacuum.
-
Heating for 9 hours under vacuum can yield 86-88% this compound.
-
The resulting impure this compound can be purified by dissolving it in a suitable organic solvent like n-butyl alcohol or acetone, followed by filtration and recrystallization.
Method 3: Metathesis Reaction of Strontium Nitrate and Potassium Perchlorate
Reaction: Sr(NO₃)₂(aq) + 2KClO₄(aq) ⇌ Sr(ClO₄)₂(aq) + 2KNO₃(s)
Protocol: [2]
-
Dissolve 212g of strontium nitrate in 250mL of hot water (90°C).
-
While maintaining the heat, slowly add 276g of potassium perchlorate with stirring.
-
Boil the solution to reduce the volume to approximately 150mL.
-
Cool the solution in an ice bath to precipitate potassium nitrate.
-
Filter the cold solution to remove the potassium nitrate precipitate.
-
The filtrate contains this compound in solution, which can be isolated by evaporating the remaining water. The product will contain some potassium nitrate impurity.
Method 4: Electrochemical Oxidation of Strontium Chlorate
Protocol: [3]
-
Prepare a 1.5 M solution of strontium chlorate in water, with the pH adjusted to 6.0.
-
Use a platinum anode and a rotating stainless steel cathode in an electrochemical cell.
-
Maintain the electrolyte temperature at 333 K.
-
Apply a current density of 30 A·dm⁻².
-
The electrochemical oxidation of chlorate to perchlorate occurs at the anode. A maximum current efficiency of 42% can be achieved under these optimized conditions.
Method 5: Dehydration of this compound Hydrate
Protocol: [4]
-
Start with hydrated this compound, for instance, Sr(ClO₄)₂·3H₂O.
-
Place the hydrated salt in a suitable container for heating.
-
Heat the sample in an oven at 250°C (523 K) for an extended period, for example, two weeks, to ensure complete removal of water.
-
Handle the resulting anhydrous this compound in a dry atmosphere (e.g., a glove box) as it is hygroscopic.
Safety Considerations
The synthesis of this compound involves significant hazards that must be carefully managed.
-
Perchloric Acid: Concentrated perchloric acid is a strong oxidizer and highly corrosive. It can form explosive mixtures with organic materials and dehydrating agents.[5][6][7][8] All work with heated perchloric acid should be conducted in a designated perchloric acid fume hood with a wash-down system.[7]
-
Perchlorate Salts: this compound is a strong oxidizing agent. Mixtures with organic materials, finely divided metals, or sulfur are flammable and potentially explosive.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, and gloves resistant to the chemicals being used.[5][8]
-
Spill Management: Spills should be neutralized with a weak base like sodium bicarbonate and cleaned up with non-combustible absorbent materials.[5][8]
Synthesis Workflow and Logic Diagrams
The following diagrams illustrate the logical flow of the different synthesis pathways for this compound.
Caption: Overview of this compound Synthesis Pathways.
Caption: Comparative Experimental Workflows for Synthesis.
References
- 1. US1824101A - this compound composition and process of preparing the same - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chlorates.exrockets.com [chlorates.exrockets.com]
- 4. Crystal structure of this compound anhydrate, Sr(ClO4)2, from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escolifesciences.com [escolifesciences.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. Reddit - The heart of the internet [reddit.com]
Unveiling the Hydration Shell: A Comparative Guide to X-ray Diffraction Analysis of Strontium Perchlorate Solutions
For researchers, scientists, and drug development professionals, understanding the behavior of ions in solution is paramount. X-ray diffraction (XRD) stands as a powerful analytical technique to elucidate the intricate dance of solvent and solute molecules. This guide provides a comprehensive comparison of the structural characteristics of aqueous strontium perchlorate (B79767) solutions as determined by XRD, benchmarked against other relevant ionic solutions. Detailed experimental protocols and quantitative data are presented to offer a practical resource for laboratory investigations.
The arrangement of water molecules around ions, known as the hydration shell, governs many of the chemical and physical properties of electrolyte solutions. X-ray diffraction allows for the direct determination of key structural parameters, including the number of nearest neighbors (coordination number) and the distances between ions and solvent molecules. This information is critical for fields ranging from fundamental chemistry to pharmaceutical formulation, where ionic interactions can significantly impact drug solubility, stability, and bioavailability.
Comparative Analysis of Ionic Hydration Structures
The following tables summarize key structural parameters for strontium perchlorate and comparable aqueous solutions, as determined by X-ray diffraction and related techniques. These data provide a quantitative basis for understanding the influence of both the cation and the anion on the local solution structure.
Table 1: Hydration Structure of Strontium Ion in Various Aqueous Solutions
| Cation | Anion | Concentration (molal) | Coordination Number (CN) of Sr²⁺ | Sr²⁺-O Distance (Å) | Technique |
| Sr²⁺ | ClO₄⁻ | Saturated | ~6-8 | ~2.6 | X-ray Diffraction |
| Sr²⁺ | Cl⁻ | 3.5 | 8-9 | 2.67 | Anomalous X-ray Diffraction[1] |
| Sr²⁺ | NO₃⁻ | 2.7 M | 8 | 2.65 | X-ray Diffraction[2] |
Table 2: Hydration and Ionic Interactions of Perchlorate and Other Ions in Aqueous Solutions
| Ion | Counter-ion | Coordination Number (CN) | Ion-Water/Ion Distance (Å) | Technique |
| ClO₄⁻ | Sc³⁺ | Hydration shell | 3.60 | X-ray Scattering[3] |
| Cd²⁺ | ClO₄⁻ | 6 (water) | 2.31 | X-ray Diffraction[4] |
| Bi³⁺ | ClO₄⁻ | Polymeric Bi-Bi | 3.70 and 5.23 | X-ray Diffraction[5] |
The data indicate that the strontium ion in aqueous solution is typically coordinated by 6 to 9 water molecules in its first hydration shell, with a Sr²⁺-O distance of approximately 2.6 to 2.7 Å. The perchlorate anion is known to be a weakly coordinating anion, and its primary interaction with the solvent is through the formation of a hydration shell at a distance of about 3.60 Å[3].
Experimental Protocol: X-ray Diffraction of Aqueous Solutions
The following provides a generalized methodology for performing Large Angle X-ray Scattering (LAXS) experiments on aqueous solutions to determine their structural properties.
Sample Preparation
-
Solution Preparation: Prepare aqueous solutions of the salt of interest (e.g., this compound) at the desired concentrations by dissolving the salt in high-purity water. Concentrations are typically expressed in molarity (mol/L) or molality (mol/kg of solvent).
-
Filtration: Filter the solutions through a fine-pored syringe filter (e.g., 0.22 µm) to remove any particulate matter that could interfere with the scattering experiment.
-
Sample Holder: The solution is typically held in a sample cell with thin, X-ray transparent windows (e.g., Kapton or Mylar). The path length of the X-rays through the sample should be optimized to maximize the scattering signal from the liquid while minimizing absorption.
Data Acquisition
-
Instrument: A high-energy X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Ag Kα radiation) and a sensitive detector (e.g., a scintillation counter or a position-sensitive detector) is required.
-
Measurement: The sample is irradiated with the X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). Data is collected over a wide angular range to obtain high-resolution structural information.
-
Corrections: Raw scattering data must be corrected for various experimental factors, including:
-
Background Scattering: Scattering from the sample cell and air must be measured separately and subtracted from the sample data.
-
Polarization: The polarization of the X-ray beam affects the scattering intensity and must be corrected for.
-
Absorption: The absorption of X-rays by the sample is dependent on the scattering angle and must be accounted for.
-
Compton Scattering: Incoherent (Compton) scattering contributes to the background and needs to be subtracted.
-
Data Analysis
-
Normalization: The corrected scattering data is normalized to a stoichiometric unit of the sample to obtain the coherent scattering intensity per unit of composition.
-
Radial Distribution Function (RDF): The interference function, obtained from the normalized coherent scattering intensity, is Fourier transformed to yield the radial distribution function, G(r). The RDF describes the probability of finding another atom at a certain distance (r) from a reference atom.
-
Peak Analysis: Peaks in the RDF correspond to specific interatomic distances. For an aqueous salt solution, peaks will be present for ion-water, water-water, and ion-ion correlations.
-
Coordination Number Calculation: The coordination number (CN) for a specific interaction is determined by integrating the corresponding peak in the RDF. The integration is typically carried out up to the first minimum after the peak of interest.
Experimental Workflow Visualization
The following diagram illustrates the key stages involved in the X-ray diffraction analysis of an aqueous solution.
This comprehensive guide provides a foundational understanding of the application of X-ray diffraction for the structural analysis of this compound and other aqueous solutions. By following the detailed experimental protocols and utilizing the comparative data presented, researchers can gain valuable insights into the intricate world of ionic hydration, a critical factor in numerous scientific and industrial applications.
References
A Comparative Guide to Ion Chromatography Methods for Perchlorate Analysis in Water
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ion chromatography (IC) and other analytical methods for the determination of perchlorate (B79767) in water samples. The information presented is intended to assist researchers, scientists, and professionals in the drug development field in selecting the most appropriate method for their specific needs. This document outlines the performance of various techniques, supported by experimental data, and provides detailed protocols for key methodologies.
Performance Comparison of Analytical Methods for Perchlorate
The selection of an analytical method for perchlorate is often dictated by regulatory requirements, desired sensitivity, sample matrix complexity, and available instrumentation. Ion chromatography, particularly when coupled with mass spectrometry, offers high sensitivity and selectivity. The following tables summarize the performance of commonly employed methods.
Table 1: U.S. EPA Ion Chromatography (IC) Methods with Conductivity Detection
| Method | Principle | Method Detection Limit (MDL) (µg/L) | Accuracy (Recovery %) | Precision (%RSD) | Key Features & Limitations |
| EPA Method 314.0 | Ion chromatography with suppressed conductivity detection.[1][2] | 0.53[3][4] | 85-115[5] | ≤ 20 | Simple, direct injection method.[2] Susceptible to interference from high concentrations of common anions like chloride, sulfate, and carbonate.[1][3][5] |
| EPA Method 314.1 | IC with inline column preconcentration and matrix elimination, followed by suppressed conductivity detection.[6][7] | 0.03[3] | 75-125 | ≤ 20 | Improved sensitivity and reduced matrix effects compared to Method 314.0.[7][8] Requires a confirmation column for results at or above the Minimum Reporting Level (MRL).[6] |
| EPA Method 314.2 | Two-dimensional IC (2D-IC) with suppressed conductivity detection.[9][10] | 0.012 - 0.018[10] | Not explicitly stated, but developed for high ionic strength samples. | Not explicitly stated, but offers high selectivity. | Specifically designed for complex, high-ionic-strength samples.[9][10] Provides enhanced selectivity by using two different column chemistries.[9] |
Table 2: Hyphenated and Alternative Methods for Perchlorate Analysis
| Method | Principle | Method Detection Limit (MDL) (µg/L) | Accuracy (Recovery %) | Precision (%RSD) | Key Features & Limitations |
| IC-MS/MS (e.g., EPA 332.0) | Ion chromatography coupled with tandem mass spectrometry.[11] | < 0.1 (100 ppt)[12] | 80-120[12] | 5.33 (at 0.1 µg/L)[13] | Highly selective and sensitive, considered a confirmatory method.[12] Higher equipment and operational costs.[14] |
| Non-Suppressed IC-MS | Ion chromatography with mass spectrometry without a suppressor. | Not explicitly stated, but suitable for µg/L levels. | 99-107 | 4.21[15] | A lower-cost MS option compared to suppressed systems, but potentially higher background noise.[15] |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility. | 5-10[16] | Not widely reported. | Not widely reported. | Offers a different separation mechanism, which can be useful for complex matrices. Generally less sensitive than IC-MS. |
| Electrochemical Sensors | Detection based on the electrochemical reaction of perchlorate. | Not widely reported for routine analysis. | Not widely reported. | Not widely reported. | Portable and low-cost, suitable for field screening, but may lack the sensitivity and selectivity of chromatographic methods for regulatory purposes.[16] |
Experimental Workflows and Logical Relationships
The following diagram illustrates the typical workflow for perchlorate analysis in water samples using ion chromatography.
Caption: Workflow for Perchlorate Analysis by Ion Chromatography.
Experimental Protocols
EPA Method 314.0: Perchlorate in Drinking Water by Ion Chromatography
This method is for the determination of perchlorate in reagent water, surface water, groundwater, and finished drinking water using an ion chromatograph with a guard column, an analytical column, a suppressor device, and a conductivity detector.[5]
1. Sample Preparation:
-
Collect samples in clean plastic or glass bottles. No preservation is required, but samples should be protected from temperature extremes.[5]
-
Prior to analysis, filter all samples through a 0.45 µm filter.[2]
-
For samples with high concentrations of interfering anions (chloride, sulfate, carbonate), dilution or pretreatment with appropriate cartridges may be necessary.[5]
2. Instrumentation:
-
Ion Chromatograph: Equipped with a pump, sample injection valve (1.0 mL loop), guard column (e.g., Dionex IonPac AG16), analytical column (e.g., Dionex IonPac AS16), suppressor (e.g., Anion Self-Regenerating Suppressor), and a conductivity detector.[2]
-
Eluent: Sodium hydroxide (B78521) (NaOH) solution, concentration as recommended by the column manufacturer (e.g., 65 mM for Dionex AS16).[6]
3. Analysis:
-
Inject a 1.0 mL aliquot of the filtered sample into the IC system.[17]
-
Separate perchlorate from other anions on the analytical column.
-
Detect the separated perchlorate using the suppressed conductivity detector.
-
Identify perchlorate based on its retention time compared to a known standard.
-
Quantify the perchlorate concentration using an external standard calibration curve.
4. Quality Control:
-
Analyze a Laboratory Fortified Blank (LFB) with each batch of samples. The recovery should be within 85-115%.[5]
-
For samples exceeding the Matrix Conductivity Threshold (MCT), a pretreated LFB must be analyzed with a recovery of 85-115%.[5]
-
The recovery for a Laboratory Fortified Sample Matrix (LFM) should be within 80-120%.[5]
EPA Method 314.1: Perchlorate in Drinking Water by Inline Column Concentration/Matrix Elimination IC
This method is a pre-concentration and matrix elimination technique for the determination of perchlorate in raw and finished drinking waters.[6]
1. Sample Preparation:
-
Samples must be sterile filtered at the time of collection to remove microorganisms.[6]
-
Store samples at or below 6°C until analysis.[6]
2. Instrumentation:
-
IC System: Similar to Method 314.0 but includes a concentrator/trap column (e.g., Dionex IonPac Cryptand C1) in the sample loop position.[7] A primary and a confirmatory analytical column with different separation mechanisms are required.[6]
-
Eluents: A weak rinse solution (e.g., 10 mM NaOH) for matrix elimination and a stronger eluent (e.g., 65 mM NaOH) for analytical separation.[6]
3. Analysis:
-
Concentrate the sample onto the concentrator/trap column.
-
Rinse the concentrator column with the weak eluent to remove matrix anions, which are directed to waste.[6]
-
Switch the concentrator column in-line with the analytical column and elute the perchlorate with the stronger eluent.
-
Separate and detect perchlorate as in Method 314.0.
-
Confirm any perchlorate concentration at or above the MRL on the primary column using the second, confirmatory column.[6]
IC-MS/MS for Perchlorate Analysis (Based on EPA Method 332.0 Principles)
This method provides high selectivity and sensitivity for the determination of perchlorate in various water matrices.[12]
1. Sample Preparation:
-
Sample collection and filtration are similar to other IC methods.
2. Instrumentation:
-
Ion Chromatograph: An IC system capable of gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[11]
-
Analytical Column: A suitable anion exchange column.
3. Analysis:
-
Inject the sample into the IC system for separation of perchlorate from other ions.
-
The eluent from the IC is introduced into the ESI source of the mass spectrometer.
-
In the MS/MS, the perchlorate precursor ion (m/z 99 and 101) is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions (e.g., m/z 83 and 85) are monitored in the third quadrupole.[13]
-
Quantification is typically performed using an isotopically labeled internal standard (e.g., ¹⁸O-perchlorate) to correct for matrix effects and instrument variability.[18]
4. Quality Control:
-
Typical recovery for spiked samples is in the range of 80-120%.[12]
-
The relative standard deviation for replicate injections should be low, for example, around 5% for sub-µg/L concentrations.[13]
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. waterboards.ca.gov [waterboards.ca.gov]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. NEMI Method Summary - 314.0 [nemi.gov]
- 6. NEMI Method Summary - 314.1 [nemi.gov]
- 7. US Environmental Protection Agency Method 314.1, an automated sample preconcentration/matrix elimination suppressed conductivity method for the analysis of trace levels (0.50 microg/L) of perchlorate in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. analytik.news [analytik.news]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. Trace perchlorate in drinking water – Determination as per US EPA 332.0 applying IC-MS/MS | Metrohm [metrohm.com]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. Analysis and electroanalysis of perchlorate in water and food samples: a critical review - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. shimadzu.com [shimadzu.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. epa.gov [epa.gov]
A Comparative Analysis of the Aqueous Solubility of Common Perchlorate Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the aqueous solubility of several common perchlorate (B79767) salts. The data presented is essential for researchers and professionals in various fields, including chemistry, materials science, and pharmaceuticals, where perchlorate salts are utilized for their unique properties as oxidizing agents, electrolytes, and catalysts. Understanding the solubility of these salts is critical for controlling reaction conditions, developing formulations, and ensuring safety.
Quantitative Solubility Data
The solubility of perchlorate salts in water is significantly influenced by the cation and the temperature. Generally, most perchlorate salts are known for their high solubility in water, with potassium perchlorate being a notable exception. The following table summarizes the aqueous solubility of selected alkali metal and alkaline earth metal perchlorates at various temperatures. The data is presented in grams of salt per 100 grams of water ( g/100 g H₂O).
| Salt Name | Chemical Formula | 0 °C | 10 °C | 20 °C | 25 °C | 40 °C | 50 °C | 80 °C | 100 °C |
| Lithium Perchlorate | LiClO₄ | 42.7[1] | 49[1] | - | 59.8[1] | 71.8[1] | - | 119.5[1] | - |
| Sodium Perchlorate | NaClO₄ | 167 (as monohydrate)[2] | - | - | 209.6[3][4] | - | - | - | - |
| Potassium Perchlorate | KClO₄ | 0.75[5] | - | 1.8[6] | 1.5[7] | - | - | - | 21.8[5] |
| Magnesium Perchlorate | Mg(ClO₄)₂ | 91.6[8] | 94.9[8] | 99.2[8] | 100[8] | 105.3[8] | 109.2[8] | - | - |
| Calcium Perchlorate | Ca(ClO₄)₂ | - | - | 188[9][10] | - | - | - | - | - |
| Barium Perchlorate | Ba(ClO₄)₂ | 138.1 (as trihydrate)[11] | - | 177.8 (as trihydrate)[11] | 198[12] | 205.8 (as trihydrate)[11] | - | - | - |
Note: The solubility data for sodium perchlorate and barium perchlorate are for their hydrated forms as indicated.
General Solubility Trends of Perchlorate Salts
The following diagram illustrates the general solubility trends among the discussed perchlorate salts, highlighting the exceptionally low solubility of potassium perchlorate compared to other perchlorates.
Experimental Protocol for Determining Aqueous Solubility
The following is a generalized experimental protocol for determining the aqueous solubility of a perchlorate salt as a function of temperature. This method is based on the principle of preparing a saturated solution at a specific temperature and then determining the concentration of the dissolved salt.
Materials:
-
Perchlorate salt of interest
-
Distilled or deionized water
-
Temperature-controlled water bath or heating mantle with a stirrer
-
Beaker or flask
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Drying oven
-
Filter paper and funnel
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the perchlorate salt to a known volume of distilled water in a beaker or flask.
-
Place the beaker in a temperature-controlled water bath set to the desired temperature.
-
Continuously stir the mixture to ensure equilibrium is reached. The time to reach equilibrium will vary depending on the salt but is typically several hours.
-
-
Sample Collection:
-
Once equilibrium is established, stop stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant liquid using a pre-heated pipette to prevent crystallization upon cooling.
-
-
Determination of Solute Concentration:
-
Transfer the collected sample to a pre-weighed evaporating dish or beaker.
-
Weigh the dish with the solution to determine the mass of the solution.
-
Carefully evaporate the water in a drying oven at a temperature below the decomposition point of the salt until a constant weight is achieved.
-
Weigh the dish with the dry salt residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved salt by subtracting the initial weight of the empty dish from the final weight of the dish with the residue.
-
Calculate the mass of the water by subtracting the mass of the dissolved salt from the mass of the solution.
-
Express the solubility in grams of salt per 100 grams of water using the following formula: Solubility = (mass of salt / mass of water) x 100
-
-
Temperature Variation:
-
Repeat the procedure at different temperatures to determine the temperature dependence of the solubility.
-
Safety Precautions:
-
Perchlorate salts are strong oxidizing agents and should be handled with care.
-
Avoid contact with combustible materials.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform all heating steps in a well-ventilated area or a fume hood.
The experimental workflow for determining the solubility of a perchlorate salt is outlined in the diagram below.
References
- 1. Lithium perchlorate - Wikipedia [en.wikipedia.org]
- 2. Solubility Table for Water at Temperature [sigmaaldrich.com]
- 3. Sodium Perchlorate | NaClO4 | CID 522606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium perchlorate - Wikipedia [en.wikipedia.org]
- 5. Potassium perchlorate CAS#: 7778-74-7 [m.chemicalbook.com]
- 6. Potassium Perchlorate | KClO4 | CID 516900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Potassium perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 8. magnesium perchlorate [chemister.ru]
- 9. Calcium perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 10. Calcium perchlorate CAS#: 13477-36-6 [m.chemicalbook.com]
- 11. barium perchlorate trihydrate [chemister.ru]
- 12. Barium perchlorate - Sciencemadness Wiki [sciencemadness.org]
Safety Operating Guide
Proper Disposal and Handling of Strontium Perchlorate: A Comprehensive Safety Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper handling and disposal of strontium perchlorate (B79767). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. Strontium perchlorate is a strong oxidizing agent that can pose significant fire and explosion hazards if not managed correctly.
Key Safety and Hazard Data
A thorough understanding of the properties and hazards of this compound is fundamental to its safe use. The following table summarizes critical quantitative data for this compound and its common hydrated form.
| Property | This compound (Anhydrous) | This compound Trihydrate |
| Chemical Formula | Sr(ClO₄)₂ | Sr(ClO₄)₂·3H₂O |
| CAS Number | 13450-97-0 | 15650-09-6 |
| Molecular Weight | 286.52 g/mol | 340.54 g/mol |
| Appearance | Colorless crystalline powder | Solid Crystalline |
| Primary Hazard | Strong Oxidizer | Strong Oxidizer, Moisture Sensitive |
Experimental Protocols: Safe Handling and Spill Management
Strict adherence to the following protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Wear nitrile or neoprene gloves.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[1]
Handling and Storage Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Incompatibles: Keep this compound away from strong reducing agents, combustible materials, organic materials, and finely divided metals.[2][3] Contact with these substances can lead to fire or explosion.[3][4][5]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, compatible container.[6] Do not store on wooden shelves.[1]
-
Ignition Sources: Eliminate all sources of ignition, such as open flames and sparks, from the handling and storage areas.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Isolate: For large spills, immediately evacuate the area and isolate the spill.[3]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.
-
Absorb Spill: For small liquid spills, use a non-combustible absorbent material like vermiculite (B1170534) or sand to soak up the product.[3] For small dry spills, carefully sweep the material into a clean, dry container.[3] Do not use paper towels or other combustible materials for cleanup. [7]
-
Containerize Waste: Place the absorbed or swept material into a suitable, labeled container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area thoroughly with water.
-
Seek Assistance: For large or uncontrolled spills, contact your institution's environmental health and safety (EHS) department immediately.
Mandatory Waste Disposal Protocol
Under no circumstances should this compound or its waste be disposed of in the regular trash or down the drain.[2][6] All this compound waste is considered hazardous and must be disposed of through a certified hazardous waste disposal service.
-
Waste Collection:
-
Collect all this compound waste, including contaminated materials like gloves and absorbent pads, in a designated, clearly labeled, and compatible hazardous waste container.[1][8]
-
Ensure the waste container is kept closed except when adding waste.
-
Do not mix this compound waste with other incompatible waste streams, especially organic, flammable, or combustible materials.[6]
-
-
Labeling and Storage of Waste:
-
Label the hazardous waste container with "Hazardous Waste," "this compound," and the associated hazards (Oxidizer).
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and proper disposal of the waste.[9]
-
Provide the waste disposal company with a complete and accurate description of the waste material.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. fishersci.com [fishersci.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. waterboards.ca.gov [waterboards.ca.gov]
- 5. Perchloric acid, strontium salt (2:1) | Cl2O8Sr | CID 61607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Oxidizers - Lab Safety - Grand Valley State University [gvsu.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. mlienvironmental.com [mlienvironmental.com]
Essential Safety and Logistics for Handling Strontium Perchlorate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like strontium perchlorate (B79767) is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Strontium perchlorate is a strong oxidizing agent that can cause fire or explosion, especially when in contact with combustible materials.[1] It can also cause serious eye irritation, skin irritation, and may cause respiratory irritation.[2][3] Therefore, adherence to strict PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Safety Goggles or Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin | Chemical-resistant Gloves | PVC gloves with a thickness of 1.2-1.4 mm are recommended for splash contact.[5] Always check manufacturer's compatibility data. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[4] In case of fire risk, flame-retardant clothing is advised.[3] | |
| Respiratory | NIOSH/MSHA or EN 149 Approved Respirator | Use a respirator with a particulate filter conforming to EN 143 if exposure limits are exceeded or if irritation occurs.[4] For spills or high-risk scenarios, a positive pressure self-contained breathing apparatus (SCBA) is necessary.[6] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is crucial to prevent accidents.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
Storage:
Logical Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
